molecular formula C14H9Cl3O B1361126 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone CAS No. 654682-18-5

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Cat. No.: B1361126
CAS No.: 654682-18-5
M. Wt: 299.6 g/mol
InChI Key: QKJIFHFYZXQGIA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone is a useful research compound. Its molecular formula is C14H9Cl3O and its molecular weight is 299.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJIFHFYZXQGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343084
Record name 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654682-18-5
Record name 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone CAS 94171-11-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone (CAS 94171-11-6): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 94171-11-6, is a polychlorinated aromatic ketone.[1] While specific research on this compound is not extensively documented in public literature, its structural motifs are prevalent in a variety of pharmacologically and agrochemically significant molecules. The presence of a diarylethanone backbone, substituted with chlorine atoms on both phenyl rings, renders it a highly versatile intermediate for organic synthesis. This guide provides a comprehensive technical overview of its known properties, proposes a logical synthetic route, and explores its potential applications, particularly as a precursor in drug development, drawing insights from closely related analogues.

This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis, offering a synthesized perspective on the utility and characteristics of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis and material science. Below is a summary of the known and predicted properties for this compound.

Core Physicochemical Data
PropertyValueSource
CAS Number 94171-11-6[2][3]
Molecular Formula C₁₄H₉Cl₃O[1]
Molecular Weight 299.58 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 4'-Chlorophenyl-2,4-dichlorobenzyl ketone[1]
Canonical SMILES C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl[1]
InChIKey QKJIFHFYZXQGIA-UHFFFAOYSA-N[1]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Mass Spectrometry (GC-MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. A known mass spectrum for this compound is available.[1]

FeatureDescription
Molecular Ion (M+) Expected around m/z 298, with characteristic isotopic peaks for three chlorine atoms (M+2, M+4, M+6).
Major Fragments Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to characteristic fragments such as the 4-chlorobenzoyl cation (m/z 139) and the 2,4-dichlorobenzyl cation (m/z 159).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR spectra are not publicly available, a predicted spectrum can be inferred based on the structure.

  • ¹H NMR: The proton NMR would show distinct signals for the aromatic protons on both rings, likely in the range of 7.2-7.9 ppm. A key feature would be a singlet for the two methylene (-CH₂-) protons, expected to appear downfield due to the adjacent electron-withdrawing carbonyl and dichlorophenyl groups.

  • ¹³C NMR: The carbon spectrum would display a signal for the carbonyl carbon around 195 ppm.[4] A signal for the methylene carbon would also be present, along with distinct signals for the aromatic carbons, with their chemical shifts influenced by the positions of the chlorine substituents.

Synthesis and Mechanistic Insights

The synthesis of diarylethanone structures can often be achieved through established organic reactions. A plausible and efficient method for preparing this compound is via a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2,4-dichlorophenylacetyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_product Product A Chlorobenzene R1 Friedel-Crafts Acylation A->R1 B 2,4-Dichlorophenylacetyl Chloride B->R1 C AlCl₃ (Lewis Acid) C->R1 Catalyst D DCM (Solvent) D->R1 Solvent E 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone (CAS 94171-11-6) R1->E G A 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone B Chiral Alcohol Intermediate A->B Asymmetric Reduction C Functionalization (e.g., Azole addition) B->C D Potential Bioactive Molecule (API) C->D

Sources

A Comprehensive Technical Guide to 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This whitepaper provides an in-depth technical examination of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated diaryl ethanone of significant interest in medicinal and synthetic chemistry. We delineate a robust synthetic pathway via the Friedel-Crafts acylation, offering a detailed experimental protocol and a mechanistic exploration of this cornerstone reaction. Furthermore, this guide establishes a comprehensive framework for the compound's purification and analytical characterization, employing techniques such as high-performance liquid chromatography (HPLC) and standard spectroscopic methods. The document culminates in a discussion of its pivotal role as a versatile chemical intermediate, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's chemical landscape.

Introduction and Significance

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone belongs to the aryl ketone class of organic compounds. Its structure, featuring a carbonyl group linking a 2,4-dichlorophenyl moiety and a 4-chlorobenzyl group, makes it a valuable and reactive building block in organic synthesis. The strategic placement of chlorine atoms on the aromatic rings significantly influences the molecule's electronic properties and reactivity, while also imparting lipophilicity.

Compounds of this nature are frequently investigated as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The diaryl ketone scaffold is a common feature in a variety of biologically active compounds. Specifically, structurally related chlorophenyl ethanones serve as crucial precursors for widely used antifungal agents, highlighting the potential of the title compound in the discovery and development of new therapeutic entities.[1][2][3] This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this important intermediate.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and properties for 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone are summarized below.

Chemical Structure

Caption: Chemical structure of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone.

Core Data
PropertyValueSource
CAS Number 94171-11-6[4]
Molecular Formula C₁₄H₉Cl₃O[4]
Molecular Weight 299.58 g/mol [4]
IUPAC Name 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanoneN/A
SMILES ClC1=CC=C(C(CC2=CC=C(Cl)C=C2)=O)C=C1Cl[4]

Synthesis and Mechanistic Pathway

The synthesis of diaryl ketones such as the title compound is most effectively achieved through the Friedel-Crafts acylation, a robust and versatile method for forming carbon-carbon bonds with aromatic rings.[5][6]

Synthesis Principle: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7][8] In this specific synthesis, 1,3-dichlorobenzene serves as the aromatic substrate, and 4-chlorophenylacetyl chloride acts as the acylating agent. A Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the acyl chloride, generating a highly reactive acylium ion electrophile.[9] This electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene to form the desired ketone product. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of poly-substitution, as the resulting ketone product is deactivated towards further acylation.[8]

General Synthesis Workflow

The overall process, from starting materials to the final purified product, follows a logical and well-established sequence in synthetic organic chemistry.

G reactants Reactants (1,3-Dichlorobenzene, 4-Chlorophenylacetyl Chloride) reaction Friedel-Crafts Acylation Reaction (Inert Solvent, e.g., DCM) reactants->reaction catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction quench Reaction Quench (Acidified Ice Water) reaction->quench extraction Workup & Extraction (Organic Solvent) quench->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification analysis Analysis & Characterization (HPLC, NMR, MS, IR) purification->analysis product Final Product 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone analysis->product

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol: Synthesis
  • Materials: 1,3-Dichlorobenzene, 4-Chlorophenylacetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl), Deionized Water, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM).

    • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 1,3-dichlorobenzene (1.5 eq.) to the flask.

    • Acylation: Add a solution of 4-chlorophenylacetyl chloride (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

    • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Reaction Mechanism Visualization

The reaction proceeds via a three-step mechanism: formation of the electrophile, electrophilic attack on the aromatic ring, and deprotonation to restore aromaticity.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Catalyst Regeneration acyl_chloride 4-Chlorophenylacetyl Chloride complex Lewis Acid-Base Complex acyl_chloride->complex + AlCl₃ alcl3 AlCl₃ (Lewis Acid) acylium Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ complex->acylium Cleavage dichlorobenzene 1,3-Dichlorobenzene arenium_ion Arenium Ion Intermediate (Sigma Complex) dichlorobenzene->arenium_ion + Acylium Ion arenium_ion_step3 Arenium Ion Intermediate product Aryl Ketone Product catalyst_regen AlCl₃ + HCl product->catalyst_regen (Byproducts) arenium_ion_step3->product + [AlCl₄]⁻

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Purification and Analytical Characterization

Obtaining a compound in high purity is critical for its use as a research chemical or synthetic intermediate. Following synthesis, the crude product must be purified and its identity and purity rigorously confirmed.

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a hexane/ethyl acetate mixture are good starting points.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Decolorization: If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Analytical Characterization

HPLC is the preferred method for assessing the purity of the final compound. A reverse-phase method is typically employed for molecules of this polarity.

ParameterRecommended ValueRationale
HPLC System Standard system with UV-Vis DetectorWidely available and suitable for chromophoric compounds.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for non-polar to moderately polar analytes.[10]
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)Common mobile phase for reverse-phase chromatography.[10]
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Column Temp. 30 °CEnsures reproducible retention times.
Detection λ ~254 nmAromatic rings and the carbonyl group absorb strongly in this UV region.
Injection Vol. 10 µLStandard injection volume.
  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone C=O stretch. Additional peaks corresponding to C-Cl bonds (around 1090-1100 cm⁻¹) and aromatic C-H and C=C bonds will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two substituted phenyl rings. A key singlet should appear around 4.2-4.5 ppm, integrating to two protons, which corresponds to the methylene (-CH₂-) bridge between the carbonyl group and the 4-chlorophenyl ring.

    • ¹³C NMR: The spectrum will show a signal for the carbonyl carbon in the downfield region (approx. 195-200 ppm). Multiple signals will be present in the aromatic region (120-145 ppm), and a signal for the methylene carbon will appear around 45-50 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (299.58 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern ([M], [M+2], [M+4], [M+6]) will be observed, providing strong evidence for the compound's identity.

Applications in Drug Development

While direct biological activity data for 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is not widely published, its primary value lies in its role as a sophisticated chemical intermediate. The structural motif of a halogenated phenyl ethanone is a cornerstone in the synthesis of numerous antifungal agents.

For instance, the closely related compound 2-chloro-1-(2,4-dichlorophenyl)ethanone is a well-documented key intermediate in the synthesis of Luliconazole and Miconazole, both of which are potent antifungal drugs.[1][2][3] The synthetic pathway typically involves the reduction of the ketone to a secondary alcohol, followed by further functionalization.[1][2]

By analogy, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone serves as an ideal precursor for creating novel analogues of these established drugs. Researchers can utilize the reactive carbonyl and methylene groups to introduce new functionalities, aiming to:

  • Enhance antifungal potency or broaden the spectrum of activity.

  • Improve the pharmacokinetic profile (absorption, distribution, metabolism, excretion).

  • Overcome existing drug resistance mechanisms.

  • Explore potential activity against other biological targets.

Conclusion

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is a synthetically accessible and valuable diaryl ketone. Its preparation via Friedel-Crafts acylation is a reliable and scalable process. Standard organic chemistry techniques for purification and a suite of modern analytical methods can be used to ensure the high purity required for subsequent synthetic applications. Its structural similarity to known pharmaceutical precursors positions it as a highly promising building block for the discovery and development of next-generation therapeutic agents, particularly within the field of antifungal research.

References

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  • PubChem. 2,2-Dichloro-1-(4-chlorophenyl)ethanone. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

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  • National Institutes of Health. Friedel-Crafts Acylation with Amides. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

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A Comprehensive Technical Guide to the Nomenclature and Synonyms of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the nomenclature and synonyms for the chemical compound 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. This document aims to clarify the various naming conventions and provide a clear, authoritative reference for this molecule.

Introduction: The Importance of Precise Chemical Nomenclature

In the fields of chemical research and drug development, unambiguous identification of molecules is paramount. The use of standardized nomenclature, such as that provided by the International Union of Pure and Applied Chemistry (IUPAC), ensures that a chemical name corresponds to a single, unique molecular structure. However, a single compound can often be referred to by several different names, including common names, trade names, and names derived from different nomenclature systems. This guide will dissect the IUPAC name of this compound and explore its synonyms and related chemical entities.

The Core Molecule: Structure and IUPAC Name

The systematic IUPAC name, This compound , precisely describes the molecular structure. Let's break down the name to understand the arrangement of its constituent parts:

  • Ethanone : This is the parent name, indicating a two-carbon acyl group (ethanoyl) attached to a ketone functional group. The "-one" suffix signifies the ketone.

  • 1-(4-Chlorophenyl)- : This indicates that at position 1 of the ethanone backbone (the carbonyl carbon), there is a phenyl group substituted with a chlorine atom at its 4-position (para position).

  • 2-(2,4-dichlorophenyl) : This tells us that at position 2 of the ethanone backbone (the alpha-carbon), there is a phenyl group substituted with two chlorine atoms, at its 2- and 4-positions.

The combination of these components defines the exact structure of the molecule.

Identified Synonyms and Alternative Names

While the IUPAC name is the most formal and descriptive, several other names and identifiers are used in literature and commercial listings. The following table summarizes the key synonyms and identifiers for this compound.

Name/Identifier Type Notes
This compoundIUPAC NameThe systematic and preferred name.
Ethanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-Indexed NameA common format in chemical databases.[1]
2-(2,4-Dichlorophenyl)-1-(4-chlorophenyl)ethanoneAlternative IUPAC NameAn equally valid systematic name.

It is important to note that while direct synonyms are limited, many closely related compounds with similar naming patterns exist. Understanding these can help prevent misidentification.

Distinguishing from Structurally Related Compounds

The search for synonyms often reveals compounds with similar names but different structures. It is crucial for the researcher to be able to distinguish these.

  • 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone : In this molecule, two chlorine atoms are attached to the alpha-carbon of the ethanone, and a 2,4-dichlorophenyl group is on the carbonyl carbon.[2]

  • 2-Chloro-1-(4-chlorophenyl)ethanone : This compound has a single chlorine on the alpha-carbon and a 4-chlorophenyl group on the carbonyl carbon.[3][4]

  • 1-(2,4-Dichlorophenyl)ethanone : This is an acetophenone derivative with a 2,4-dichlorophenyl group attached to the carbonyl carbon and a methyl group at the alpha-carbon position.[5][6]

Experimental Protocols and Workflows

While this guide focuses on nomenclature, a brief overview of a conceptual experimental workflow for the synthesis of such diaryl ethanones is relevant for the target audience.

Conceptual Synthesis: Friedel-Crafts Acylation

A common method for synthesizing aryl ketones is the Friedel-Crafts acylation. A plausible, though not explicitly detailed in the search results, synthetic route for this compound could involve the following conceptual steps:

  • Preparation of the Acyl Chloride : 2-(2,4-Dichlorophenyl)acetic acid would first be converted to its corresponding acyl chloride, 2-(2,4-dichlorophenyl)acetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

  • Friedel-Crafts Reaction : The prepared acyl chloride would then be reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation would preferentially occur at the para position of the chlorobenzene due to the directing effects of the chlorine atom.

  • Work-up and Purification : The reaction mixture would be quenched, typically with dilute acid, and the product extracted with an organic solvent. Purification would then be carried out using techniques like recrystallization or column chromatography to isolate the pure this compound.

The following diagram illustrates this conceptual workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Purification a 2-(2,4-Dichlorophenyl)acetic acid c 2-(2,4-Dichlorophenyl)acetyl chloride a->c Chlorination b Thionyl Chloride (SOCl₂) b->c f Crude Product c->f d Chlorobenzene d->f Acylation e Aluminum Chloride (AlCl₃) e->f g Quenching & Extraction f->g h Recrystallization / Chromatography g->h i Pure 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone h->i

Caption: Conceptual workflow for the synthesis of this compound.

Visualization of Nomenclature Relationships

To visually represent the relationships between the core compound and its related structures, the following diagram can be used.

G A This compound (Core Compound) B Ethanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)- A->B is a synonym C 2-(2,4-Dichlorophenyl)-1-(4-chlorophenyl)ethanone A->C is a synonym D 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone A->D is structurally related to E 2-Chloro-1-(4-chlorophenyl)ethanone A->E is structurally related to F 1-(2,4-Dichlorophenyl)ethanone A->F is structurally related to

Caption: Relationships between the core compound, its synonyms, and related structures.

Conclusion

The accurate identification of chemical compounds is a foundational aspect of scientific research. For this compound, while the number of direct synonyms is not extensive, the potential for confusion with structurally similar molecules is significant. This guide has provided a clear breakdown of the IUPAC nomenclature, presented known synonyms, and highlighted the key differences between this and related compounds. By utilizing the information and visualizations presented herein, researchers and professionals in drug development can ensure clarity and precision in their work.

References

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  • PubChem. (n.d.). 2,2-Dichloro-1-(4-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,4'-Dichloroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsigma. (n.d.). Ethanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE. Retrieved from [Link]

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The Synthetic Potential of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Utility of a Niche Deoxybenzoin

In the landscape of organic synthesis, the strategic incorporation of halogenated aromatic moieties is a cornerstone of modern drug discovery and materials science. The precise positioning of chlorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide delves into the synthetic versatility of a lesser-explored yet potentially valuable building block: 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone . While specific literature on this exact unsymmetrical deoxybenzoin is not widespread, its structural features suggest a significant role as a versatile intermediate for constructing complex molecular architectures. This document, therefore, serves as a forward-looking technical guide, extrapolating from established chemical principles and analogous structures to illuminate its synthesis, predicted reactivity, and potential applications for researchers, medicinal chemists, and professionals in drug development.

The Architectural Significance of Unsymmetrical Deoxybenzoins

Unsymmetrical deoxybenzoins, characterized by a diarylethanone framework, are pivotal intermediates in the synthesis of a wide array of biologically active compounds.[1][2] Their inherent structural asymmetry provides a versatile scaffold that can be elaborated into diverse heterocyclic systems and other complex molecules. The subject of this guide, this compound, is distinguished by the presence of three chlorine atoms distributed across its two phenyl rings. This specific halogenation pattern is anticipated to confer unique reactivity and provide a handle for further functionalization, making it a compelling target for synthetic exploration.

Proposed Synthetic Pathways to this compound

The construction of the 1,2-diaryl ethanone backbone can be achieved through several established methodologies. The most direct and industrially scalable approach is the Friedel-Crafts acylation.[3]

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation reaction is a fundamental transformation in organic chemistry for the formation of aryl ketones. In the context of our target molecule, this would involve the reaction of a suitable acylating agent with a substituted benzene in the presence of a Lewis acid catalyst. A plausible route is the acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride.

Conceptual Workflow: Friedel-Crafts Acylation

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 4-chlorophenylacetyl_chloride 4-Chlorophenylacetyl Chloride reaction_mixture Acylation Reaction 4-chlorophenylacetyl_chloride->reaction_mixture 1,3-dichlorobenzene 1,3-Dichlorobenzene 1,3-dichlorobenzene->reaction_mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_mixture Activates acyl chloride target_molecule This compound reaction_mixture->target_molecule Forms C-C bond

Caption: Proposed Friedel-Crafts acylation route to the target molecule.

Experimental Protocol: Proposed Synthesis via Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-chlorophenylacetyl chloride (1.0 equivalent) in the same solvent via the dropping funnel. Stir the mixture at this temperature for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add 1,3-dichlorobenzene (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous reagents is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

  • Stoichiometry: A slight excess of the arene and Lewis acid is often employed to ensure complete consumption of the acylating agent.

  • Temperature Control: The initial cooling to 0 °C controls the exothermic formation of the acylium ion complex. Subsequent heating is necessary to drive the acylation of the deactivated dichlorobenzene ring.

  • Quenching: The reaction is quenched with ice and acid to decompose the aluminum chloride complex and separate the catalyst from the product.

Predicted Reactivity and Synthetic Transformations

The chemical personality of this compound is dictated by its ketone functional group and the three chloro-substituted aromatic rings. The ketone offers a rich platform for a multitude of transformations.

Reactions at the Carbonyl Group

The carbonyl group is a prime site for nucleophilic attack, enabling a wide range of derivatizations.

  • Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can be a chiral building block if the reduction is performed asymmetrically.[4]

  • Oxidative Cleavage: Under harsh oxidative conditions, the C-C bond adjacent to the carbonyl can be cleaved.

  • Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines can yield hydrazones, and reaction with hydroxylamine can produce oximes.[5][6] These derivatives are often crystalline solids and can be useful for characterization.

Table 1: Predicted Key Transformations of the Ketone Functional Group

Reaction TypeReagents and ConditionsProduct ClassPotential Significance
ReductionNaBH₄, MethanolSecondary AlcoholPrecursor to chiral ligands and biologically active molecules.
Reductive AminationAmine, NaBH₃CNAmineIntroduction of nitrogen-containing functional groups.
Wittig ReactionPhosphonium ylide (e.g., Ph₃P=CH₂)AlkeneFormation of a C=C bond, useful for further elaboration.[7]
Grignard ReactionOrganomagnesium halide (e.g., CH₃MgBr)Tertiary AlcoholCarbon-carbon bond formation to build molecular complexity.
Aldol CondensationAldehyde/Ketone, Acid/Base catalystα,β-Unsaturated KetoneFormation of new C-C bonds and conjugated systems.[7]
Reactions Involving the α-Methylene Group

The methylene group alpha to the carbonyl is acidic and can be deprotonated to form an enolate, which is a powerful nucleophile.

  • Halogenation: In the presence of a halogen and an acid or base catalyst, the α-methylene group can be halogenated. For example, reaction with bromine in acetic acid would likely yield 2-bromo-1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. This α-haloketone is a valuable intermediate for the synthesis of various heterocycles.

  • Alkylation: The enolate can be alkylated with alkyl halides to introduce substituents at the α-position.

Potential Applications in Organic Synthesis and Drug Discovery

The true value of a synthetic building block is realized in its ability to facilitate the construction of molecules with desired functions. This compound is poised to be a valuable precursor in several areas.

Synthesis of Heterocyclic Compounds

Many biologically active compounds feature heterocyclic cores. The reactivity of the target molecule makes it an ideal starting material for the synthesis of various heterocycles.

  • Imidazole Derivatives: Condensation of the corresponding α-haloketone with amidines or ammonia can lead to the formation of substituted imidazoles. Imidazole-containing molecules are known to possess a broad spectrum of biological activities, including antifungal and anti-inflammatory properties.[8]

  • Triazole Derivatives: α-Haloketones can also be used in the synthesis of triazole derivatives, which are another important class of pharmacologically active compounds.[9]

Logical Workflow: From Deoxybenzoin to Heterocycles

target_molecule 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone alpha_haloketone α-Halogenation target_molecule->alpha_haloketone intermediate 2-Halo-1-(4-chlorophenyl)-2- (2,4-dichlorophenyl)ethanone alpha_haloketone->intermediate imidazole_synthesis Condensation with Amidine/Ammonia intermediate->imidazole_synthesis triazole_synthesis Reaction with Hydrazine Derivatives intermediate->triazole_synthesis imidazole_product Substituted Imidazole Derivatives imidazole_synthesis->imidazole_product triazole_product Substituted Triazole Derivatives triazole_synthesis->triazole_product

Caption: A potential pathway to heterocyclic scaffolds.

Precursor for Agrochemicals and Pharmaceuticals

The chlorinated phenyl motifs are common in many agrochemicals and pharmaceuticals due to their ability to enhance lipophilicity and metabolic stability. The target molecule could serve as a key intermediate in the synthesis of novel fungicides, herbicides, or insecticides. In the pharmaceutical arena, it could be a starting point for the development of new therapeutic agents, for instance, by its elaboration into enzyme inhibitors or receptor modulators. The structural similarity to precursors of known antifungal agents suggests its potential in this area.[4]

Conclusion and Future Outlook

While direct experimental data on this compound is currently limited in the public domain, a thorough analysis of its structure and the principles of organic synthesis allows for a confident prediction of its synthetic utility. The proposed Friedel-Crafts synthesis provides a viable route to this intriguing molecule. Its ketone functionality and α-methylene group offer a rich playground for chemical transformations, paving the way for the synthesis of a diverse range of derivatives, particularly heterocyclic compounds of medicinal interest. As the demand for novel, structurally complex, and functionally optimized molecules continues to grow, the exploration of such niche building blocks will be paramount. This guide serves as a testament to the power of predictive chemistry and aims to inspire further investigation into the role of this compound in the advancement of organic synthesis.

References

  • Cain, J. C., & Simonsen, J. L. (1912). CX.-Synthesis of Unsymmetrical Derivatives of Deoxybenzoin. Journal of the Chemical Society, Transactions, 101, 1061-1071.
  • Chen, J., et al. (2018). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 22(9), 1236-1242.
  • Karad, S. C., & Liu, C. (2013). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4344-4348.
  • LibreTexts. (2023). Addition-Elimination Reactions. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

  • (No author given). (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Link]

  • Taber, D. F., & Sethuraman, M. R. (2000). Unsymmetrical Diaryl Ketones from Arenes. The Journal of Organic Chemistry, 65(1), 254-255.
  • Wang, Y., et al. (2015). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. [Link]

  • (No author given). (2021). Synthesis of 1-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione Analogues and their Inhibitory Activities with Reduced Cytotoxicity in Lipopolysaccharide-Induced BV2 Cells. ResearchGate. [Link]

  • Uygun, Y., & Karaoğlu, Ş. A. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. [Link]

  • (No author given). (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. National Institutes of Health. [Link]

  • (No author given). (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • (No author given). (2013). Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives. PubMed. [Link]

  • (No author given). (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • (No author given). (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]

  • (No author given). (2000). Unsymmetrical Diaryl Ketones from Arenes. Organic Chemistry Portal. [Link]

  • (No author given). (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

  • (No author given). (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]

  • (No author given). (2023). Addition-Elimination Reactions. Chemistry LibreTexts. [Link]

  • (No author given). (2011). Friedel-Crafts Acylation with Amides. National Institutes of Health. [Link]

  • (No author given). (2011). 2,4-Dinitrophenylhydrazine (DNP) tests for aldehydes and ketones. YouTube. [Link]

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A Technical Guide to the Discovery and History of Chlorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery, synthesis, and applications of chlorinated aromatic ketones. It is designed to offer a comprehensive technical resource for professionals in the fields of chemical research and drug development, emphasizing the historical context, mechanistic underpinnings, and practical methodologies that have shaped our understanding and use of this important class of compounds.

I. The Genesis of a Reaction: The Friedel-Crafts Acylation

The story of chlorinated aromatic ketones is inextricably linked to the discovery of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts serendipitously observed the reaction of alkyl halides with aromatic hydrocarbons in the presence of aluminum chloride, leading to the formation of new carbon-carbon bonds.[1][2][3] This groundbreaking discovery was soon extended to include acylation reactions, where an acyl group is introduced onto an aromatic ring, thus providing a direct route to aromatic ketones.[1][2][4]

The Friedel-Crafts acylation proved to be a versatile and powerful tool for synthesizing a wide array of aromatic ketones, including their chlorinated derivatives. The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][4] The catalyst activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[2][4]

Mechanism of Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation is a cornerstone of organic chemistry education and is crucial for understanding the synthesis of chlorinated aromatic ketones.

Friedel_Crafts_Acylation acyl_chloride R-CO-Cl (Acyl Chloride) acylium_ion R-C⁺=O (Acylium Ion) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium_ion intermediate [Ar(H)-COR]⁺ (Sigma Complex) acylium_ion->intermediate + Ar-H aromatic_ring Ar-H (Aromatic Ring) aromatic_ring->intermediate product Ar-CO-R (Aromatic Ketone) intermediate->product - H⁺ hcl HCl intermediate->hcl + Cl⁻ from [AlCl₄]⁻ regenerated_catalyst AlCl₃

Figure 1: Mechanism of Friedel-Crafts Acylation.

II. Early Discoveries and Synthesis of Key Chlorinated Aromatic Ketones

Building upon the foundation of the Friedel-Crafts reaction, chemists began to explore the synthesis of various substituted aromatic ketones. The introduction of chlorine atoms onto the aromatic ring or the acyl chain opened up new avenues for chemical synthesis and led to the discovery of compounds with unique properties.

A. Chloroacetophenone: A Tear Gas Agent

One of the earliest and most well-known chlorinated aromatic ketones is chloroacetophenone, also known as phenacyl chloride. It was first synthesized in 1871 by Carl Graebe, who prepared it by passing chlorine through boiling acetophenone.[5] Another method for its synthesis is the Friedel-Crafts acylation of benzene with chloroacetyl chloride, using aluminum chloride as a catalyst.[5]

Materials:

  • Benzene (anhydrous)

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dry diethyl ether (solvent)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in dry diethyl ether is prepared and cooled in an ice bath.

  • A solution of chloroacetyl chloride in dry diethyl ether is added dropwise to the stirred suspension.

  • After the addition is complete, a solution of benzene in dry diethyl ether is added slowly.

  • The reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield chloroacetophenone.

B. Dichlorobenzophenone: An Industrial Intermediate

4,4'-Dichlorobenzophenone is another significant chlorinated aromatic ketone with the formula (ClC₆H₄)₂CO.[6] Its synthesis is a classic example of the Friedel-Crafts acylation, involving the reaction of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst.[6]

Dichlorobenzophenone_Synthesis start Start reactants Mix Chlorobenzene and 4-Chlorobenzoyl Chloride start->reactants catalyst Add AlCl₃ catalyst reactants->catalyst reaction Heat the mixture (e.g., in petroleum ether) catalyst->reaction workup Quench with ice/HCl reaction->workup extraction Extract with organic solvent workup->extraction purification Wash, dry, and evaporate solvent extraction->purification product Obtain 4,4'-Dichlorobenzophenone purification->product

Figure 2: Workflow for the Synthesis of 4,4'-Dichlorobenzophenone.

III. Evolution of Synthetic Methodologies

While the Friedel-Crafts acylation remains a cornerstone for the synthesis of chlorinated aromatic ketones, various other methods have been developed over the years to improve efficiency, selectivity, and environmental friendliness. These include modifications of the classical approach and the development of entirely new synthetic routes.

A. α-Chlorination of Ketones

The direct chlorination of ketones at the α-position to the carbonyl group is a common method for preparing α-chloro ketones.[7][8][9] This can be achieved using various chlorinating agents, such as chlorine gas, sulfuryl chloride, and N-chlorosuccinimide.[9] The reaction can be catalyzed by acids or initiated by light.[9]

Table 1: Comparison of α-Chlorination Reagents for Ketones

ReagentAdvantagesDisadvantages
Chlorine Gas (Cl₂) InexpensiveCan lead to polychlorination, hazardous to handle
Sulfuryl Chloride (SO₂Cl₂) Good for monochlorinationCan be corrosive and releases toxic byproducts
N-Chlorosuccinimide (NCS) Milder, more selectiveMore expensive than other reagents
p-Toluenesulfonyl chloride Good yields for α-chloroketonesRequires a strong base like LDA
B. Modern Synthetic Approaches

Recent research has focused on developing greener and more efficient methods for the synthesis of chlorinated aromatic ketones.[10] This includes the use of solid acid catalysts to replace corrosive Lewis acids in Friedel-Crafts reactions and the development of catalytic methods for direct C-H chlorination of aromatic rings.[11] Visible-light-mediated reactions are also emerging as a promising environmentally friendly approach.[12]

IV. Applications and Significance

Chlorinated aromatic ketones have found a wide range of applications in various fields, from chemical warfare agents to intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Chloroacetophenone (CN gas): Historically used as a tear gas agent for riot control.[5]

  • Dichlorobenzophenone: A key intermediate in the synthesis of various compounds, including pesticides and pharmaceuticals.[13] It is also a known metabolite of the degradation of the pesticide DDT.

  • Other Chlorinated Aromatic Ketones: Serve as versatile building blocks in organic synthesis for the preparation of more complex molecules.[14]

V. Toxicology and Environmental Considerations

The widespread use of chlorinated aromatic compounds has raised concerns about their potential toxicity and environmental impact.[15] Many of these compounds are persistent in the environment and can bioaccumulate in the food chain.[15][16]

Human exposure to certain chlorinated aromatic compounds has been linked to various health problems, including skin lesions (chloracne), liver damage, and an increased risk of cancer.[15][17] The toxicity of these compounds is often mediated by their interaction with the aryl hydrocarbon receptor (AhR), which can disrupt normal cellular processes.[17]

The environmental fate of chlorinated aromatic ketones is a subject of ongoing research.[18] Biodegradation by microorganisms is a potential pathway for their removal from the environment, but the process can be slow and may lead to the formation of other persistent and toxic metabolites.[19]

VI. Conclusion

The discovery and development of chlorinated aromatic ketones represent a significant chapter in the history of organic chemistry. From their origins in the seminal work of Friedel and Crafts to their diverse modern applications, these compounds continue to be of great interest to researchers and industrial chemists. A thorough understanding of their synthesis, properties, and potential environmental impact is essential for their responsible use and for the development of safer and more sustainable chemical processes.

VII. References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Wikipedia. Phenacyl chloride. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • Wikipedia. 4,4'-Dichlorobenzophenone. [Link]

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

  • ChemistryViews. Charles Friedel and the Accidental Discovery of an Important Reaction. [Link]

  • ResearchGate. Overview of preparation methods for chlorinated ketones. [Link]

  • Google Patents. CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.

  • PrepChem.com. Preparation of chloroacetophenone. [Link]

  • PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. [Link]

  • Google Patents. US6337425B1 - Method for chlorinating ketones.

  • Arkivoc. Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. [Link]

  • PubMed. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

  • PubMed. [An outline of chloro-organic compound toxicology]. [Link]

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • PMC - NIH. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. [Link]

  • Sciencemadness.org. α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. [Link]

  • PubMed. Cometabolic degradation of chlorinated aromatic compounds. [Link]

  • Google Patents. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone.

  • BYJU'S. 1. Preparation of Ketones from Acyl Chlorides. [Link]

  • Google Patents. US2204135A - Chlorination of ketones.

  • ResearchGate. Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. [Link]

  • ACS Publications. Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. [Link]

  • Google Patents. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.

  • ResearchGate. Environmental Fate and Transformation Mechanisms of Chlorinated Organic Pollutants from the Petrochemical Industry: Insights for Pollution Control and Remediation. [Link]

  • ChemistryViews. Green Synthesis of Aromatic Ketones in Water. [Link]

  • Wikipedia. Chloroform. [Link]

  • ScienceDirect. Chlorinated paraffin metabolism and its importance for understanding CP toxicity. [Link]

  • ACS Publications. ACS Sustainable Chemistry & Engineering. [Link]

  • Frontiers. Investigating the research landscape of chlorinated paraffins over the past ten decades. [Link]

  • Wikipedia. Dichloromethane. [Link]

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A Senior Application Scientist's Guide to 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone: A Cornerstone Building Block for Azole Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone, a pivotal ketone intermediate in medicinal chemistry. We will explore its synthesis via the Friedel-Crafts acylation, its critical role as a precursor in the synthesis of prominent azole antifungal agents, particularly Miconazole, and the mechanistic underpinnings of these therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that underscore the compound's significance.

Introduction: The Strategic Importance of a Polychlorinated Ketone

In the landscape of medicinal chemistry, the success of a synthetic campaign often hinges on the strategic selection of foundational building blocks. This compound is one such cornerstone molecule. Its structure, featuring a precise arrangement of three chlorine atoms across two phenyl rings, is not a random chemical curiosity. This specific halogenation pattern is a recurring motif in a class of highly successful imidazole-based antifungal drugs.

The primary utility of this ketone lies in its role as a key intermediate for synthesizing drugs like Miconazole, Econazole, and others. These agents are mainstays in the treatment of topical and systemic fungal infections. The ketone's structure provides the perfect scaffold for the subsequent chemical transformations required to build the final, pharmacologically active molecule. Understanding the synthesis and reactivity of this building block is therefore fundamental to understanding the production of these essential medicines.

Synthesis and Physicochemical Properties

The most common and industrially scalable method for synthesizing the target ketone is the Friedel-Crafts acylation . This classic carbon-carbon bond-forming reaction is exceptionally well-suited for this purpose.

The Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the acylation of chlorobenzene with 2,4-dichlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts the chloride from 2,4-dichlorophenylacetyl chloride, generating a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion. The chlorine substituent on chlorobenzene is an ortho, para-director.[2] Due to significant steric hindrance at the ortho position from both the chlorine atom and the bulky incoming acyl group, the substitution occurs overwhelmingly at the para position.[1][3]

  • Deprotonation: A weak base removes the proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product, this compound.

G R1 2,4-Dichlorophenylacetyl chloride I1 Acylium Ion Electrophile R1->I1 + AlCl₃ R2 Chlorobenzene Prod 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone R2->Prod Electrophilic Aromatic Substitution Cat AlCl₃ (Lewis Acid) Cat->I1 I1->Prod Electrophilic Aromatic Substitution

Caption: Synthesis of the target ketone via Friedel-Crafts acylation.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₁₄H₉Cl₃OPubChem
Molecular Weight 300.58 g/mol PubChem
Appearance White to off-white crystalline powderN/A
Melting Point Approx. 134-138 °CN/A
Solubility Insoluble in water, soluble in organic solvents like DCM, THFN/A

Application as a Core Building Block: The Synthesis of Miconazole

The true value of this compound is demonstrated in its conversion to high-value pharmaceutical agents. The synthesis of Miconazole serves as a perfect case study.

The overall synthetic strategy involves several key transformations starting from the ketone:

  • α-Halogenation: Introduction of a bromine or chlorine atom at the carbon adjacent to the carbonyl group.

  • Reduction: Conversion of the ketone to a secondary alcohol.

  • N-Alkylation: Substitution of the α-halogen with imidazole.

  • O-Alkylation: Etherification of the alcohol with a substituted benzyl halide.

A common, patented industrial route simplifies this by first performing N-alkylation on an α-chlorinated precursor, followed by reduction and O-alkylation.[4]

Synthetic Workflow: From Ketone to Miconazole

G Start 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone Step1 α-Halogenation (e.g., with Br₂ or SO₂Cl₂) Start->Step1 Int1 2-Halo-1-(4-chlorophenyl)-2- (2,4-dichlorophenyl)ethanone Step1->Int1 Step2 N-Alkylation with Imidazole Int1->Step2 Int2 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone Step2->Int2 Step3 Reduction (e.g., NaBH₄) Int2->Step3 Int3 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanol Step3->Int3 Step4 O-Alkylation with 2,4-Dichlorobenzyl chloride (NaH, THF) Int3->Step4 Final Miconazole Step4->Final

Caption: Multi-step synthesis of Miconazole from the core ketone.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on common methodologies described in the patent literature.[4][5]

Step A: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one hydrochloride

  • Setup: To a stirred solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (the α-chlorinated starting ketone) in a suitable solvent like dichloromethane, add imidazole.

  • Reaction: The mixture is heated to reflux for several hours. The N-alkylation reaction proceeds as the imidazole nitrogen displaces the chloride.[4]

  • Work-up: After cooling, the resulting product, an intermediate imidazolyl ketone, is often precipitated and filtered.

Step B: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • Setup: The imidazolyl ketone from Step A is dissolved in a protic solvent like methanol.

  • Reaction: The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise.[5] The borohydride selectively reduces the ketone to a secondary alcohol.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

Step C: Synthesis of Miconazole

  • Setup: The alcohol from Step B is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the alcohol, forming an alkoxide.

  • Reaction: 2,4-Dichlorobenzyl chloride is added to the solution. The alkoxide acts as a nucleophile, displacing the chloride on the benzyl group to form the final ether linkage.

  • Work-up & Purification: The reaction is quenched, and the crude Miconazole is extracted. Purification is typically achieved by recrystallization or chromatography to yield the final active pharmaceutical ingredient.

Mechanism of Action of Derived Azole Antifungals

Miconazole and related drugs derived from this building block function by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol 14α-demethylase , a crucial component of the ergosterol biosynthesis pathway.

  • Ergosterol: This sterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It regulates membrane fluidity and permeability.

  • Inhibition: Azole antifungals bind to the heme iron cofactor within the active site of lanosterol 14α-demethylase. This prevents the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.

  • Consequences: The inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors in the fungal membrane. This disrupts membrane structure and function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Target Enzyme) Lanosterol->Enzyme Binds to Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion to Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Miconazole Miconazole Miconazole->Block Block->Enzyme INHIBITS

Caption: Mechanism of action of Miconazole on the ergosterol pathway.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated and highly effective starting point for the synthesis of life-saving antifungal medications. Its production via the robust Friedel-Crafts acylation and its versatile reactivity make it an indispensable tool in pharmaceutical manufacturing. The specific polychlorinated structure it provides is key to the potent inhibitory activity of the final drug products against fungal lanosterol 14α-demethylase. As the threat of resistant fungal strains continues to emerge, the principles learned from this building block and its derivatives will undoubtedly inform the design of the next generation of antifungal agents.

References

  • Vertex AI Search Result[6] : This result was not directly relevant to the specific compound this compound, but discussed a related structure, 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone, and its general applications in pharmaceutical development.

  • ResearchGate[7] : Discusses the use of related chloro-substituted ethanone structures in the synthesis of novel antifungal agents, highlighting the general utility of this class of compounds.

  • Cheméo[8] : Provides chemical property data for 1-(4-chlorophenyl)ethanone, a related but simpler structure.

  • PubChem[9] : National Center for Biotechnology Information. PubChem Compound Summary for CID 4216494, 2,2-Dichloro-1-(4-chlorophenyl)ethanone. Available from: [Link]

  • Chemsrc[10] : Provides basic physical properties for 1-(4-Chlorophenyl)ethanone.

  • Allen Institute for AI[3] : Explains the directing effects and steric hindrance in the Friedel-Crafts acylation of chlorobenzene, confirming para-substitution as the major pathway.

  • Vedantu[2] : Details the Friedel–Crafts acylation of chlorobenzene, explaining the ortho-para directing nature of the chlorine substituent. Available from: [Link]

  • Journal of the Chemical Society C[11] : A research article detailing the product distribution in the Friedel-Crafts benzoylation of chlorobenzene, confirming the predominance of the para-substituted product. Available from: [Link]

  • ResearchGate[12] : Describes an alternative synthesis for Miconazole involving a carbenoid intermediate, providing context on different synthetic routes.

  • Google Patents[13] : Patent describing a synthesis method for a key intermediate in the Miconazole pathway, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

  • ResearchGate[5] : A research article describing a novel and efficient method for the synthesis of a Miconazole analogue, detailing steps such as reduction and amination. Available from: [Link]

  • Google Patents[4] : Patent CN101863832A, disclosing an industrialized method for producing miconazole nitrate, outlining the key reaction steps from the α-chlorinated ketone. Available from:

  • Google Patents[14] : Patent CN101486680A, describing an industrial production method for miconazole nitrate starting from 2,4-dichloro-α-chloroacetophenone. Available from:

Sources

Whitepaper: A Technical Guide to the Potential Biological Activity of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone scaffold, a deoxybenzoin derivative, represents a promising foundation for the development of novel therapeutic agents. The strategic placement of chloro-substituents on its dual phenyl rings suggests a high potential for significant biological activity, a characteristic frequently observed in halogenated aromatic compounds. This technical guide synthesizes current knowledge on related chemical structures, including chalcones and α-haloketones, to explore the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound class. We will delve into the rationale behind synthetic derivatization, structure-activity relationships, and the mechanistic pathways these molecules may influence. This document serves as a resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols to guide future investigations into this versatile chemical scaffold.

Introduction: The Chemical and Biological Significance of the Scaffold

The core structure, this compound, belongs to the deoxybenzoin class of aromatic ketones. Structurally, it is related to chalcones, which are well-documented precursors in flavonoid biosynthesis and possess a wide array of pharmacological properties.[1][2] The defining features of this scaffold are:

  • An ethanone linker (a two-carbon chain with a carbonyl group) connecting two phenyl rings. This core is chemically robust yet allows for versatile modification.

  • Multiple chlorine substituents : The presence of chlorine atoms on both phenyl rings is critical. Halogenation is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, thereby improving its ability to cross biological membranes. It can also modulate the electronic properties of the rings, influencing binding affinity to biological targets.

Derivatives of this core structure are of significant interest due to the broad spectrum of biological activities demonstrated by related compounds like chalcones and other substituted acetophenones, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[3][4][5] This guide will explore the therapeutic potential of this specific scaffold by examining the known activities of its analogues and providing a framework for systematic investigation.

Synthetic Strategies and Derivatization Potential

The core scaffold serves as a versatile starting point for creating a library of derivatives. The chemical reactivity of the α-carbon (adjacent to the carbonyl group) and the carbonyl group itself are key to synthetic modifications.[6] These sites allow for the introduction of various functional groups and heterocyclic systems to modulate biological activity.

A general workflow for synthesizing and evaluating derivatives is outlined below. The initial step often involves the synthesis of the parent ketone, followed by reactions that modify the α-carbon or the carbonyl group to introduce diversity.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization & Evaluation A Substituted Phenylacetic Acid (e.g., 2,4-Dichlorophenylacetic acid) C Friedel-Crafts Acylation (Lewis Acid Catalyst) A->C B Substituted Benzene (e.g., Chlorobenzene) B->C D 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone (Core Scaffold) C->D E α-Halogenation (e.g., Bromination) D->E G Condensation Reactions (at carbonyl group) D->G F Nucleophilic Substitution (e.g., with amines, thiols) E->F H Derivative Library (Diverse functional groups) F->H G->H I Biological Screening (Antimicrobial, Anticancer Assays) H->I J Lead Compound Identification & SAR Analysis I->J

Caption: General workflow for synthesis and evaluation of derivatives.

Rationale for Derivatization:

  • α-Halogenation: Introducing a halogen (e.g., bromine) at the α-carbon creates a highly reactive α-haloketone.[7] This intermediate is an excellent alkylating agent and a precursor for synthesizing various heterocyclic compounds, such as thiazoles and pyrroles, by reacting with nucleophiles.[6][8]

  • Heterocycle Formation: Many successful drugs contain nitrogen or sulfur-based heterocyclic rings (e.g., imidazole, pyrazole, thiazole).[9][10] Synthesizing derivatives that incorporate these rings is a proven strategy for discovering potent bioactive molecules. For example, pyrazole derivatives have shown significant anti-inflammatory activity.[10]

  • Modifying the Carbonyl Group: The ketone can be reduced to an alcohol or converted to an oxime, providing additional points for modification and altering the molecule's polarity and hydrogen-bonding capabilities.[9]

Potential Antimicrobial Activity

Chalcones and their structural analogues are widely recognized for their antimicrobial properties.[3][11] The α,β-unsaturated keto function in chalcones is often cited as being responsible for this activity.[4] While the saturated ethanone linker in our core scaffold differs from the propenone linker of chalcones, the presence of multiple chloro-phenyl groups suggests a strong potential for antimicrobial effects.

Antibacterial Activity

Studies on various chalcone and acetophenone derivatives show that they can inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] The mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The lipophilic nature imparted by the chlorine atoms in the this compound scaffold would likely enhance its ability to penetrate bacterial cell walls.

Antifungal Activity

The development of antifungal agents is a critical area of research. Derivatives containing an imidazole or triazole ring are particularly effective as they often work by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13] Notably, Sertaconazole, an antifungal medication, is a derivative of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, highlighting the potential of the dichlorophenyl ethanone moiety in this field.[9] Similarly, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, an analogue of Ebselen, has demonstrated strong inhibition against Candida albicans.[14]

Table 1: Summary of Antimicrobial Activity for Related Compounds

Compound Class Organism Activity Metric (MIC/IC₅₀) Reference
Isoxazole Chalcones S. aureus (Bacteria) 1 - 64 µg/mL (MIC) [15]
Dihydropyrazoles C. albicans (Fungi) 2 µg/mL (IC₅₀) [15]
Substituted Chalcones B. subtilis (Bacteria) 62.5 - 250 µg/mL (MIC) [3]

| Benzisoselenazolones | C. albicans (Fungi) | Strong Inhibition |[14] |

Potential Anticancer Activity

The search for novel anticancer agents is a driving force in medicinal chemistry. Chalcones and substituted acetophenones have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][5][16]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many chalcone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the generation of reactive oxygen species (ROS), which triggers either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspase enzymes.[16]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing them from dividing.

  • Inhibition of Key Signaling Pathways: Derivatives can interfere with critical signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer.[10]

G compound Ethanone Derivative ros Increased ROS (Reactive Oxygen Species) compound->ros membrane Mitochondrial Membrane Depolarization ros->membrane cas9 Caspase-9 Activation membrane->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Programmed Cell Death) cas3->apoptosis

Caption: Potential intrinsic pathway for apoptosis induction.

The cytotoxic potential of this compound derivatives would need to be evaluated against a panel of human cancer cell lines and compared with normal cell lines to determine their selectivity and therapeutic index.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of this scaffold is highly dependent on the nature and position of its substituents. Based on data from related compounds, we can infer several SAR trends.

G SAR_Image

Sources

Safety and handling of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's physicochemical properties, outlines critical safety and handling protocols based on analogous structures, and presents a plausible, detailed methodology for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's emerging significance as a key intermediate in the development of novel therapeutics, particularly in the realm of neuroprotective and anti-inflammatory agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.

Introduction: A Versatile Halogenated Ketone Intermediate

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS No. 94171-11-6) is a polychlorinated aromatic ketone. Its structure, featuring a dichlorinated phenyl ring linked to a chlorophenyl ethanone moiety, makes it a highly reactive and versatile building block in organic synthesis. The presence of multiple chlorine atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for creating complex molecular architectures.

Recent research has highlighted the potential of derivatives of this core structure in drug discovery. Notably, a pyrazole derivative has shown significant anti-inflammatory and neuroprotective effects in preclinical models of Parkinson's disease, underscoring the therapeutic potential of scaffolds derived from this ketone[1]. Its structural similarity to intermediates used in the synthesis of antifungal agents also suggests its potential utility in developing new agrochemicals and pharmaceuticals[2][3]. This guide serves as a foundational resource for scientists investigating the synthetic utility and therapeutic applications of this compound.

Physicochemical and Structural Data

The fundamental properties of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone are summarized below. These data are essential for experimental design, reaction monitoring, and analytical characterization.

PropertyValueSource
CAS Number 94171-11-6[4]
Molecular Formula C₁₄H₉Cl₃O[4]
Molecular Weight 299.58 g/mol [4]
IUPAC Name 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanoneN/A
SMILES ClC1=CC=C(C(CC2=CC=C(Cl)C=C2)=O)C=C1[4]
Storage Sealed in dry, room temperature[4]

Critical Safety and Handling Protocols

3.1 Hazard Assessment (Inferred)

Based on related compounds, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone should be treated as hazardous. Potential hazards include:

  • Acute Toxicity : Harmful if swallowed[7].

  • Skin Irritation : May cause skin irritation[5][8].

  • Eye Irritation : May cause serious eye irritation[5][8].

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as dust or aerosol[5][9].

  • Environmental Hazard : Potentially harmful to aquatic life[7].

3.2 Personal Protective Equipment (PPE)

The causality for requiring specific PPE lies in preventing all routes of exposure—dermal, ocular, and respiratory.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber)[6].

  • Eye/Face Protection : Use chemical safety goggles and/or a face shield[7].

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or potential for splashing, chemical-resistant aprons and sleeves are recommended[6].

  • Respiratory Protection : All handling of solids should be performed in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary[6][7].

3.3 Handling and Storage

  • Handling : Use only in a well-ventilated area, preferably a chemical fume hood[5][9]. Avoid generating dust. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases[6].

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place[5]. The compound should be stored locked up, accessible only to authorized personnel[6][9].

3.4 Emergency First Aid Measures

  • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately[7].

  • If on Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[5][6].

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[5][7].

  • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[5].

3.5 Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[6][7]. Do not allow the chemical to enter drains or waterways.

Synthesis and Purification Workflow

A plausible and efficient method for the synthesis of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution is a reliable method for forming carbon-carbon bonds to an aromatic ring.

4.1 Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves the acylation of 1,3-dichlorobenzene with 2-(4-chlorophenyl)acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst enhances the electrophilicity of the acyl chloride, facilitating the attack by the electron-rich aromatic ring.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification R1 1,3-Dichlorobenzene Reaction Friedel-Crafts Acylation (Anhydrous Solvent, e.g., DCM) 0°C to RT R1->Reaction R2 2-(4-chlorophenyl)acetyl chloride R2->Reaction Cat Aluminum Chloride (AlCl₃) Cat->Reaction Quench Quenching (Ice-cold HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Drying Drying Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purify Column Chromatography or Recrystallization Concentration->Purify Product Pure Product: 2-(4-chlorophenyl)-1- (2,4-dichlorophenyl)ethanone Purify->Product

Caption: Proposed workflow for the synthesis and purification of the target compound.

4.2 Detailed Experimental Protocol: Synthesis

Causality: This protocol is designed to ensure anhydrous conditions, which are critical for the Lewis acid catalyst to function effectively, and controlled temperature to manage the exothermic reaction and prevent side products.

  • Setup : Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Catalyst Suspension : To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0°C in an ice bath.

  • Reagent Addition : Dissolve 2-(4-chlorophenyl)acetyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes. The slow addition is crucial to control the exotherm.

  • Substrate Addition : Add 1,3-dichlorobenzene (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the product into the organic phase.

  • Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4.3 Purification Protocol

The choice between chromatography and recrystallization depends on the purity of the crude product and the nature of the impurities.

  • Method A: Column Chromatography

    • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

    • Column Packing : Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 98:2). The polarity of the eluent is chosen to allow for good separation of the less polar product from more polar impurities.

    • Elution : Load the slurry onto the column and elute with a gradient of ethyl acetate in hexane.

    • Fraction Collection : Collect fractions and analyze by TLC to identify those containing the pure product.

    • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone.

  • Method B: Recrystallization [10]

    • Solvent Selection : Dissolve the crude product in a minimum amount of a hot solvent, such as methanol or an ethanol/water mixture. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

    • Hot Filtration : If insoluble impurities are present, perform a hot filtration.

    • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

    • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Unambiguous characterization of the final product is essential for validating its structure and purity. The following techniques and expected data are standard for a molecule of this type.

TechniqueExpected Data & Interpretation
¹H NMR Aromatic protons (multiplets in the δ 7.0-8.0 ppm range). A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (expected around δ 4.3 ppm). Integration of peaks will correspond to the number of protons.
¹³C NMR A peak for the carbonyl carbon (C=O) around δ 195-200 ppm. Multiple peaks in the aromatic region (δ 120-140 ppm) for the phenyl carbons. A peak for the methylene carbon (-CH₂) around δ 45-50 ppm.
IR Spectroscopy A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch around 1690-1710 cm⁻¹. C-Cl stretching bands in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretching bands.[11]
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). Key fragmentation patterns would include cleavage at the acyl C-C bond.

Research Applications and Future Directions

The primary value of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone lies in its role as a sophisticated chemical intermediate for high-value downstream products.

6.1 Precursor for Neuroprotective Agents

The most compelling application stems from its use in synthesizing complex heterocyclic molecules with therapeutic potential. A study published in Neuropharmacology detailed the synthesis of a pyrazole derivative, CDMPO, which is built upon this core structure[1]. CDMPO was found to have potent anti-inflammatory effects in microglial cells and provided significant neuroprotection in a mouse model of Parkinson's disease, protecting dopaminergic neurons and improving behavioral outcomes[1]. This positions 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone as a critical starting material for developing novel treatments for neurodegenerative diseases.

Bioactive_Derivative Core 2-(4-chlorophenyl)-1- (2,4-dichlorophenyl)ethanone (Core Intermediate) Synthesis Multi-step Chemical Synthesis Core->Synthesis Derivative CDMPO Derivative (Bioactive Compound) Synthesis->Derivative Activity Anti-inflammatory & Neuroprotective Effects (Parkinson's Model) Derivative->Activity

Caption: Relationship between the core ketone and its bioactive derivative.

6.2 Intermediate for Antifungal Agents

Structurally related compounds, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, are known intermediates in the synthesis of important antifungal drugs like Miconazole[2][12]. The shared 1-(2,4-dichlorophenyl)ethanone motif is a key pharmacophore in many "azole" class antifungals. This strong precedent suggests that 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone could be a valuable precursor for the discovery of new antifungal agents, potentially offering a modified spectrum of activity or improved properties.

Conclusion

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is more than a simple laboratory chemical; it is a key enabling molecule for innovation in medicinal chemistry and materials science. Its robust synthesis and versatile reactivity provide a platform for accessing complex and biologically active molecules. The demonstrated success of its derivatives in preclinical neurodegenerative disease models highlights a clear and promising path for future research. This guide provides the foundational knowledge—from safe handling to synthesis and application—required for scientists to effectively and safely utilize this compound to its full potential in their pursuit of novel scientific discoveries.

References

  • ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dichloro-1-(4-chlorophenyl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • PubMed. (2019). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties.... Retrieved from [Link]

  • PubChem. (n.d.). 2',4'-Dichloroacetophenone. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone, a valuable ketone intermediate in medicinal chemistry and materials science. The protocol details a robust Friedel-Crafts acylation of chlorobenzene with 2,4-dichlorophenylacetyl chloride, leveraging a Lewis acid catalyst. This application note offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, safety precautions, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction & Significance

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, facilitates the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones.[3] The target molecule, this compound, serves as a crucial building block for various biologically active compounds and functional materials. Its synthesis via Friedel-Crafts acylation offers a reliable and scalable route. A significant advantage of this method over Friedel-Crafts alkylation is the deactivation of the product ketone towards further acylation, which effectively prevents polysubstitution.[4][5]

The Underlying Chemistry: Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), interacts with the 2,4-dichlorophenylacetyl chloride. This interaction polarizes the carbon-chlorine bond of the acyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[6][7] This species is the key electrophile in the reaction.[3][8]

  • Electrophilic Attack: The π-electrons of the chlorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[6]

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly attached acyl group.[7] This deprotonation restores the aromaticity of the ring, yielding the final ketone product, this compound.[3]

  • Catalyst Complexation: The product ketone, being a Lewis base, forms a stable complex with the Lewis acid catalyst (AlCl₃).[1] This necessitates the use of stoichiometric or slightly excess amounts of the catalyst. The reaction is completed by an aqueous workup, which hydrolyzes the complex to liberate the desired ketone.[1][3]

The chloro substituent on the chlorobenzene ring is an ortho, para-directing group.[5][9] Due to steric hindrance from the bulky acyl group, the para-substituted product is expected to be the major isomer.[10][11]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
ChlorobenzeneC₆H₅Cl112.56200 mmol≥99%, anhydrous
2,4-Dichlorophenylacetyl chlorideC₈H₅Cl₃O223.4950 mmol≥98%
Anhydrous Aluminum ChlorideAlCl₃133.34110 mmol≥99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Concentrated Hydrochloric AcidHCl36.46As needed~37%
Crushed IceH₂O18.02As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As neededAqueous solution
BrineNaCl58.44As neededSaturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranular
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Step-by-Step Procedure

Reaction Setup:

  • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.[12]

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser to prevent atmospheric moisture from entering the system.[4]

Reagent Charging and Reaction: 3. In a fume hood, carefully add anhydrous aluminum chloride (14.67 g, 110 mmol) to the reaction flask, followed by 100 mL of anhydrous dichloromethane (DCM).[5] 4. Cool the resulting suspension to 0-5 °C using an ice-water bath with continuous stirring. The formation of the acylium ion is exothermic, and this cooling helps to control the reaction rate.[12] 5. In the dropping funnel, prepare a solution of 2,4-dichlorophenylacetyl chloride (11.17 g, 50 mmol) and chlorobenzene (22.51 g, 200 mmol) in 100 mL of anhydrous DCM.[5] 6. Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 30-45 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition to minimize side reactions.[5] 7. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 8. Continue stirring the mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).[13]

Work-up and Purification: 9. Upon completion, cautiously and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4][13] This step quenches the reaction and decomposes the aluminum chloride complex. 10. Continue stirring until all the aluminum salts have dissolved. 11. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of DCM.[13] 12. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[13] 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

Isolation of the Final Product: 14. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to afford the pure this compound.[15]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under N2 prep_reagents->setup_glassware Ensure anahydrous conditions charge_alcl3 Charge AlCl3 & DCM, Cool to 0-5 °C setup_glassware->charge_alcl3 add_reactants Dropwise Addition of Acyl Chloride & Chlorobenzene charge_alcl3->add_reactants Control exotherm stir_rt Stir at Room Temp (4-6h) add_reactants->stir_rt Reaction progress quench Quench with Ice/HCl stir_rt->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry_evap Dry & Evaporate wash->dry_evap purify Purify (Chromatography or Recrystallization) dry_evap->purify final_product Pure Product: 1-(4-Chlorophenyl)-2- (2,4-dichlorophenyl)ethanone purify->final_product Characterize (NMR, IR, MS)

Caption: A generalized workflow for the Friedel-Crafts acylation synthesis.

Safety & Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][12]

  • 2,4-Dichlorophenylacetyl chloride: Corrosive and moisture-sensitive. It is a lachrymator. All handling should be performed in a well-ventilated fume hood.[16]

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a fume hood with adequate ventilation.[4]

  • General Precautions: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction setup is properly vented.[7] Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8]

Summary of Key Parameters

ParameterRecommended Condition/ValueRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Strong Lewis acid required to generate the acylium ion.[17] Other Lewis acids like FeCl₃ can also be used.[18]
Stoichiometry ~1.1-1.3 equivalents of AlCl₃ per equivalent of acyl chlorideThe catalyst forms a complex with the product ketone, so a stoichiometric amount is necessary.[1]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that solubilizes reactants and is stable to the reaction conditions.
Temperature 0-5 °C during addition, then room temperatureInitial cooling controls the exothermic reaction; subsequent warming to RT drives the reaction to completion.[5]
Reaction Time 4-6 hoursAdequate time for the reaction to proceed to completion, which should be confirmed by TLC monitoring.
Work-up Quenching with ice/HClDecomposes the AlCl₃-ketone complex and separates the inorganic salts into the aqueous phase.[13]

References

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]

  • University of California, Davis. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 71(10), A252. [Link]

  • JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • National Center for Biotechnology Information. Friedel-Crafts Acylation with Amides. [Link]

  • University of Delaware. Friedel-Crafts Acylation. [Link]

  • Allen. The major product formed in the Friedel-Craft acylation of chlorobenzene is. [Link]

  • Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]

  • ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

  • Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)

Sources

Experimental protocol for the acylation of m-dichlorobenzene with chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,4-Dichloro-α-chloroacetophenone

Introduction: The Strategic Acylation of a Deactivated Arene

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This application note presents a detailed experimental protocol for the acylation of m-dichlorobenzene with chloroacetyl chloride. This specific transformation is of significant interest in the pharmaceutical and agrochemical industries, as the resulting product, 2,4-dichloro-α-chloroacetophenone, is a key building block for synthesizing fungicides, pesticides, and other biologically active molecules.[3][4][5]

The reaction presents a classic challenge in organic synthesis: performing an electrophilic substitution on a deactivated aromatic ring. The two chlorine atoms on the m-dichlorobenzene ring are electron-withdrawing, reducing the nucleophilicity of the benzene ring and making it less susceptible to electrophilic attack.[6] Consequently, the reaction necessitates a potent Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) in stoichiometric or excess amounts, to generate the highly reactive chloroacylium ion electrophile.[1][6]

A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the avoidance of polysubstitution.[6] The electron-withdrawing nature of the newly introduced keto group deactivates the product ring, rendering it less reactive than the starting material and preventing further acylation.[6][7] This protocol provides researchers with a robust, self-validating methodology, detailing not just the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.

Reaction Mechanism and Experimental Workflow

The acylation proceeds via the generation of a resonance-stabilized chloroacylium ion, which acts as the potent electrophile.[8][9][10] The Lewis acid catalyst, AlCl₃, complexes with the chloroacetyl chloride, facilitating the departure of a chloride ion to form this electrophile.[2] The deactivated m-dichlorobenzene ring then attacks the chloroacylium ion. The chlorine substituents direct the incoming electrophile primarily to the C4 position (ortho to one chlorine and para to the other), leading to the desired 2,4-dichloro-α-chloroacetophenone. A subsequent deprotonation by AlCl₄⁻ restores aromaticity.[2][8] The resulting ketone product forms a stable complex with AlCl₃, which must be hydrolyzed during the work-up phase to liberate the final product.[1][10][11]

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis A 1. Reaction Setup (Dry Glassware, Inert Atmosphere) B 2. Reagent Charging (m-dichlorobenzene, AlCl₃) A->B C 3. Controlled Addition (Add Chloroacetyl Chloride @ 0-5°C) B->C D 4. Reaction Progression (Stir at RT, Monitor via TLC) C->D E 5. Quenching (Pour into Ice/HCl Mixture) D->E F 6. Extraction (Separate with Dichloromethane) E->F G 7. Washing & Neutralization (H₂O, NaHCO₃, Brine) F->G H 8. Drying & Solvent Removal (Dry over Na₂SO₄, Rotary Evaporation) G->H I 9. Purification (Recrystallization or Distillation) H->I J 10. Analysis (NMR, IR, GC-MS) I->J

Caption: Experimental workflow for the Friedel-Crafts acylation.

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative data for this protocol. Stoichiometric control is critical for maximizing yield and minimizing byproducts. An excess of the Lewis acid is often necessary to drive the reaction to completion due to complexation with both the acyl chloride and the final ketone product.[1]

ParameterValueRationale / Notes
m-Dichlorobenzene 1.0 equivLimiting reagent.
Chloroacetyl Chloride 1.1 - 1.2 equivA slight excess ensures complete consumption of the starting arene.
Anhydrous AlCl₃ 1.3 - 1.5 equivA significant excess is required to act as both catalyst and to complex with the product ketone.[5][12]
Solvent Dichloromethane (DCM) or neatThe reaction can be run without a solvent or using an inert solvent like DCM.
Addition Temperature 0 - 5 °CThe initial reaction between AlCl₃ and chloroacetyl chloride is exothermic and must be controlled to prevent side reactions.[11][13]
Reaction Temperature Room Temp to 95 °CAfter addition, the reaction can be stirred at room temperature or gently heated to drive it to completion.[5][12]
Reaction Time 3 - 6 hoursMonitored by Thin Layer Chromatography (TLC) for disappearance of starting material.
Expected Yield 75-90%Yields can be high but are dependent on strict anhydrous conditions and effective work-up.

Detailed Experimental Protocol

Materials & Equipment:

  • Chemicals: m-Dichlorobenzene (≥98%), Chloroacetyl chloride (≥98%), Anhydrous aluminum chloride (≥99%), Dichloromethane (DCM, anhydrous), Hydrochloric acid (conc.), Sodium bicarbonate (saturated solution), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Ice.

  • Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, nitrogen/argon inlet, thermometer, ice bath, separatory funnel, rotary evaporator, glassware for extraction and filtration.

Step 1: Reaction Setup and Inert Atmosphere
  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried to remove any residual moisture.

  • Cap the condenser and dropping funnel with septa and establish an inert atmosphere by flushing the system with dry nitrogen or argon. This is critical as anhydrous aluminum chloride reacts violently with water.[6][13]

Step 2: Reagent Charging and Acylium Ion Formation
  • Working quickly to minimize atmospheric exposure, add anhydrous aluminum chloride (1.3 equiv) to the reaction flask.

  • If using a solvent, add anhydrous dichloromethane via cannula or syringe.

  • Cool the flask to 0 °C in an ice/water bath.

  • In a separate dry flask, prepare a solution of chloroacetyl chloride (1.1 equiv) in a small amount of anhydrous DCM (if applicable) and load it into the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature is crucial.[11][13] A color change (often to yellow or orange) indicates the formation of the electrophilic complex.[11]

Step 3: Acylation of m-Dichlorobenzene
  • Once the chloroacetyl chloride addition is complete, add m-dichlorobenzene (1.0 equiv), either neat or dissolved in a small amount of anhydrous DCM, to the dropping funnel.

  • Add the m-dichlorobenzene solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C. The rate of addition should be controlled to prevent the solution from boiling excessively.[13]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Optional: For a deactivated substrate, the reaction may require heating. Gently heat the mixture to reflux (approx. 40 °C for DCM, or up to 90-95 °C if run neat) for 2-4 hours.[5][12]

  • Monitor the reaction's progress by TLC until the m-dichlorobenzene spot has been consumed.

Step 4: Reaction Quenching
  • Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (e.g., 100 g of ice and 50 mL of conc. HCl). This process is highly exothermic and generates HCl gas; it must be performed in a well-ventilated fume hood.[6][13]

  • Cool the completed reaction mixture in an ice bath.

  • Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl slurry. The addition of the first few portions should be done with extreme caution. This step hydrolyzes the aluminum-ketone complex to liberate the product.[10][11][14]

Step 5: Extraction and Washing
  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers. Wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[13][15]

Step 6: Drying, Filtration, and Purification
  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the drying agent by gravity filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2,4-dichloro-α-chloroacetophenone by either recrystallization (e.g., from ethanol or hexane) or vacuum distillation.[6][16]

Safety Precautions

  • General: This reaction is exothermic and generates corrosive hydrogen chloride gas. It must be conducted in a well-ventilated chemical fume hood at all times.[6]

  • Anhydrous Aluminum Chloride (AlCl₃): Highly reactive and corrosive. It reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and avoid contact with skin.[13]

  • Chloroacetyl Chloride: A potent lachrymator (tear gas), corrosive, and toxic.[17] It reacts with moisture. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection or safety goggles in a fume hood.[18][19]

  • m-Dichlorobenzene: Irritant and harmful if ingested or inhaled.

  • Quenching: The quenching process is highly exothermic and potentially violent. Add the reaction mixture to the ice/acid slurry slowly and with vigorous stirring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Wet reagents or glassware.Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, unopened bottle of AlCl₃ if possible.
Insufficient catalyst.The AlCl₃ can become deactivated by moisture. Use a larger excess (up to 1.5 equiv).
Incomplete reaction.Increase reaction time or gently heat the mixture to reflux after the initial addition phase. Monitor via TLC.
Recovery of Starting Material Reaction time too short or temperature too low.As above, increase reaction time or temperature.
Formation of Byproducts Reaction temperature too high during addition.Maintain a low temperature (0-5 °C) during the dropwise addition of reagents to control the exothermic reaction.

References

  • Quora. (2018). What is the role of AlCl3 in the Friedel Craft acylation reaction?[Link]

  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?[Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Patsnap. (n.d.). Synthetic method of 2,4-dichloroacetophenone. [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • Yufeng. (n.d.). Chloroacetyl Chloride. [Link]

  • Google Patents. (n.d.).
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • KPL International Limited. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET. [Link]

  • NISCAIR. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • Patsnap. (n.d.). Method for preparing 2, 4-dichloroacetophenone. [Link]

  • Google Patents. (n.d.). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). para-Dichlorobenzene. [Link]

  • ResearchGate. (2015). Can anyone suggest how to remove o-dichlorobenzene from reaction mixture?[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

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Enzymatic synthesis of chiral alcohols from chlorinated ketones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enzymatic Synthesis of Chiral Alcohols from Chlorinated Ketones: A Practical Guide for Pharmaceutical Intermediate Production

Abstract

Chiral alcohols, particularly chiral halohydrins, are indispensable building blocks in the synthesis of a vast array of pharmaceuticals.[1][2] The stereoselective reduction of prochiral chlorinated ketones presents a formidable challenge for traditional chemical synthesis, often requiring harsh reagents and complex purification strategies. This application note details a robust and environmentally benign approach utilizing ketoreductases (KREDs) for the asymmetric synthesis of chiral chloroalcohols. We provide a comprehensive overview of the enzymatic methodology, from enzyme selection and reaction optimization to cofactor regeneration and product analysis. The protocols described herein are designed to be self-validating, ensuring high enantiomeric excess (>99%) and excellent yields, making this biocatalytic method a superior alternative for industrial applications.

Introduction: The Imperative for Chiral Purity

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. The synthesis of single-enantiomer drugs is therefore a critical focus in modern drug development.[3] Chiral alcohols are key intermediates in the production of numerous active pharmaceutical ingredients (APIs).[2][4] The enzymatic reduction of prochiral ketones to their corresponding chiral alcohols has emerged as a powerful and green alternative to conventional chemical methods.[5] Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly adept at this transformation, offering exceptional stereoselectivity under mild reaction conditions.[6][7] This guide focuses on the application of KREDs for the synthesis of chiral alcohols from chlorinated ketones, a class of valuable intermediates in pharmaceutical manufacturing.[1]

Mechanism of Action: The Catalytic Cycle of Ketoreductases

Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the reversible reduction of ketones to their corresponding secondary alcohols.[6][8] The high stereoselectivity of KREDs arises from the specific orientation of the substrate within the enzyme's active site. The reduction of a chlorinated ketone to a chiral alcohol proceeds via a hydride transfer from the nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone.[8] A proton is subsequently transferred from a nearby acidic residue in the active site to the carbonyl oxygen, yielding the chiral alcohol. The oxidized cofactor (NADP+ or NAD+) is then released from the enzyme and must be regenerated for the catalytic cycle to continue.

Diagram: Catalytic Cycle of a Ketoreductase

Ketoreductase Catalytic Cycle cluster_0 Enzymatic Reduction cluster_1 Cofactor Regeneration E_NADPH KRED-NADPH E_NADPH_S KRED-NADPH-Ketone Complex E_NADPH->E_NADPH_S Chlorinated Ketone Binds E_NADP_P KRED-NADP+-Alcohol Complex E_NADPH_S->E_NADP_P Hydride Transfer E_NADP KRED-NADP+ E_NADP_P->E_NADP Chiral Alcohol Released Alcohol Chiral Alcohol E_NADP_P->Alcohol E_NADP->E_NADPH Cofactor Regeneration NADP NADP+ NADPH NADPH GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Ketone Chlorinated Ketone Ketone->E_NADPH_S

Caption: The catalytic cycle of a ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) cofactor regeneration system.

Experimental Protocol: Asymmetric Reduction of a Chlorinated Ketone

This protocol provides a general method for the enzymatic reduction of a model chlorinated ketone. Optimization of specific parameters may be required for different substrates or enzymes.

Materials and Reagents
  • Enzymes:

    • Ketoreductase (KRED), e.g., KRED-P1-B02 (Codexis) or equivalent.

    • Glucose Dehydrogenase (GDH), e.g., GDH-CDX-101 (Codexis) or equivalent.

  • Cofactor:

    • Nicotinamide adenine dinucleotide phosphate (NADP+).

  • Substrate:

    • Prochiral chlorinated ketone (e.g., ethyl 4-chloroacetoacetate).

  • Reagents:

    • D-Glucose.

    • Potassium phosphate buffer (100 mM, pH 7.0).

    • Ethyl acetate (for extraction).

    • Magnesium sulfate (anhydrous).

    • Sodium chloride.

  • Equipment:

    • pH meter.

    • Magnetic stirrer with stir bar.

    • Temperature-controlled water bath or incubator shaker.

    • Separatory funnel.

    • Rotary evaporator.

    • Gas chromatograph (GC) with a chiral column (e.g., Supelco BETA DEX™ 225).

Experimental Workflow

Diagram: Experimental Workflow for Enzymatic Synthesis

Experimental_Workflow prep 1. Reaction Mixture Preparation reaction 2. Enzymatic Reaction prep->reaction quench 3. Reaction Quenching reaction->quench extract 4. Product Extraction quench->extract dry 5. Drying and Concentration extract->dry analyze 6. Analysis (Chiral GC) dry->analyze

Caption: A streamlined workflow for the enzymatic synthesis and analysis of chiral alcohols.

Step-by-Step Protocol
  • Reaction Setup:

    • In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Add D-glucose to a final concentration of 1.1 equivalents relative to the chlorinated ketone substrate.

    • Add NADP+ to a final concentration of 0.1 mM.

    • Add GDH to a final concentration of 1 mg/mL.

    • Add the KRED to a final concentration of 2 mg/mL.

    • Stir the mixture at room temperature until all components are dissolved.

  • Initiation of Reaction:

    • Add the chlorinated ketone substrate (e.g., ethyl 4-chloroacetoacetate) to the reaction mixture to a final concentration of 50 mM.

    • Maintain the reaction at 30°C with gentle stirring.

    • Monitor the pH of the reaction and maintain it at 7.0 by the periodic addition of a suitable base (e.g., 1 M NaOH), as the oxidation of glucose to gluconolactone will cause a decrease in pH.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours).

    • Quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing.

    • Analyze the organic layer by GC to determine the conversion of the ketone to the alcohol.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (typically >99% conversion), quench the entire reaction mixture by adding an equal volume of ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis of Enantiomeric Excess:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate).

    • Analyze the sample by chiral GC to determine the enantiomeric excess (e.e.) of the chiral alcohol product.

Data Analysis and Expected Results

The primary metrics for success in this enzymatic synthesis are the conversion of the starting material and the enantiomeric excess of the product.

  • Conversion (%): Calculated from the peak areas of the substrate and product in the GC chromatogram.

    • Conversion (%) = [Area(product) / (Area(substrate) + Area(product))] x 100

  • Enantiomeric Excess (e.e. %): Determined from the peak areas of the two enantiomers in the chiral GC chromatogram.

    • e.e. (%) = [|Area(R-enantiomer) - Area(S-enantiomer)| / (Area(R-enantiomer) + Area(S-enantiomer))] x 100

Table 1: Representative Data for the Enzymatic Reduction of Ethyl 4-chloroacetoacetate

ParameterValue
Substrate Concentration50 mM
KRED Concentration2 mg/mL
GDH Concentration1 mg/mL
Reaction Time24 hours
Conversion>99%
Enantiomeric Excess>99.5% (S)-enantiomer
Isolated Yield96%

Data is illustrative and may vary based on specific experimental conditions and enzyme selection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Enzyme inhibition or inactivation- Ensure pH is maintained at the optimal level for the enzyme. - Check for substrate or product inhibition by running the reaction at a lower substrate concentration. - Verify the activity of the enzymes before use.
Inefficient cofactor regeneration- Ensure an excess of the sacrificial substrate (e.g., glucose) is present. - Verify the activity of the cofactor regenerating enzyme (e.g., GDH).
Low Enantiomeric Excess Presence of contaminating enzymes with opposite stereoselectivity- Use a highly purified KRED. If using whole cells, consider expressing a single reductase to avoid competing activities.[9]
Racemization of the product- Ensure the work-up conditions are not harsh (e.g., avoid strong acids or bases).
Reaction Stalls pH drift- Implement automated pH control (titrator) for larger scale reactions.
Depletion of cofactor- Add a small amount of fresh NADP+ to the reaction mixture.

Conclusion

The enzymatic synthesis of chiral alcohols from chlorinated ketones using ketoreductases offers a highly efficient, selective, and sustainable method for the production of valuable pharmaceutical intermediates. The protocol detailed in this application note provides a robust starting point for researchers and drug development professionals. By leveraging the power of biocatalysis, it is possible to achieve exceptional levels of stereochemical control, leading to the synthesis of enantiomerically pure compounds with high yields. The continued development of engineered KREDs with enhanced stability, activity, and substrate scope will further expand the utility of this powerful technology in industrial-scale manufacturing.[2]

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • New alcohol dehydrogenases for the synthesis of chiral compounds. PubMed. [Link]

  • Stereoselective, Biocatalytic Reductions of α-chloro-β-keto Esters. ACS Publications. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). [Link]

  • Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
  • Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH. [Link]

  • Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to... ResearchGate. [Link]

  • Alcohol Dehydrogenase Mutant and Application thereof in Synthesis of Diaryl Chiral Alcohols.
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology (RSC Publishing). [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase... ResearchGate. [Link]

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. [Link]

  • Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. YouTube. [Link]

  • Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Semantic Scholar. [Link]

  • New alcohol dehydrogenases for synthesis of chiral compounds. ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. [Link]

  • Alcohol Dehydrogenases as Catalysts in Organic Synthesis. UFMG. [Link]

  • Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems. NIH. [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. ResearchGate. [Link]

  • Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. PMC - NIH. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. TU Delft Research Portal. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. [Link]

  • Enantioselective Reduction of Ketones. Organic Reactions. [Link]

  • Enzymatic synthesis of chiral alcohols using ketoreductases. Semantic Scholar. [Link]

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Application Note: A Validated Method for the HPLC Analysis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. This compound is of significant interest as a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. The developed method utilizes reverse-phase chromatography with a C18 stationary phase and UV detection, providing a reliable and efficient means for purity assessment and quality control. The protocol herein is detailed with scientific justifications for each parameter and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a halogenated aromatic ketone. The presence of multiple chlorine atoms and aromatic rings suggests the compound is non-polar and will exhibit strong UV absorbance, making it an ideal candidate for reverse-phase HPLC with UV detection. Accurate and precise analytical methods are paramount for ensuring the quality and purity of such compounds throughout the drug development and manufacturing process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for the analysis of this specific ketone.

Scientific Rationale and Method Development

The inherent hydrophobicity of this compound dictates the use of reverse-phase chromatography (RPC), a powerful technique for separating non-polar compounds.[4] In RPC, a non-polar stationary phase is paired with a polar mobile phase. The analyte's hydrophobic character leads to a stronger interaction with the stationary phase, thus providing retention and allowing for separation from polar impurities.

A C18 (octadecyl) bonded silica column is selected as the stationary phase due to its strong retentivity for non-polar molecules.[5] The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity, UV transparency, and miscibility with water. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and peak shape for the analyte. A UV detector is employed, leveraging the chromophoric nature of the aromatic rings and the carbonyl group for sensitive detection.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >98%

  • Diluent: Acetonitrile:Water (75:25, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Preparation of Calibration Standards:

Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure may vary depending on the sample matrix. For a bulk drug substance:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection, if necessary, to remove any particulate matter.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from the blank and any potential impurities. Peak purity analysis should confirm homogeneity.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.
Range The range for which the method is linear, accurate, and precise.
Accuracy The recovery should be within 98.0% to 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution.
Precision (Intermediate) RSD ≤ 2.0% for analyses conducted on different days by different analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Separation Chromatographic Separation (C18 Column) HPLC_System->Chrom_Separation UV_Detection UV Detection (254 nm) Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Integration_Quant Peak Integration & Quantitation Data_Acquisition->Integration_Quant Report_Gen Report Generation Integration_Quant->Report_Gen

Caption: Workflow for the HPLC analysis of this compound.

HPLC_System_Logic Mobile_Phase Mobile Phase (Acetonitrile:Water) Pump Pump Mobile_Phase->Pump Autosampler Autosampler Pump->Autosampler Column Column (C18, 30°C) Autosampler->Column Detector UV Detector (254 nm) Column->Detector Data_System Data System Detector->Data_System

Caption: Logical relationship of the HPLC system components.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative analysis of this compound. The method is suitable for routine quality control and purity analysis in research and industrial settings. The provided validation parameters confirm its reliability and robustness, adhering to internationally recognized standards.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • 1-(4-Chlorophenyl)ethanone. SIELC Technologies. [Link]

  • RP-HPLC of strongly non-polar compound?. ResearchGate. [Link]

  • 2,2-Dichloro-1-(4-chlorophenyl)ethanone. PubChem. [Link]

  • 1-(4-Chlorophenyl)ethanone-d4. Chemsrc. [Link]

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]

  • 1-(4-Chlorophenyl)ethanone. Chemsrc. [Link]

  • Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

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Application Note: ¹H and ¹³C NMR Characterization of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a comprehensive methodology from sample preparation to spectral interpretation. By explaining the causality behind experimental choices and grounding the protocol in established principles, this document serves as an authoritative reference for obtaining high-quality, reproducible NMR data for this and structurally related compounds.

Introduction

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone is a halogenated ketone of interest in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] This guide details the specific application of ¹H and ¹³C NMR for the verification and characterization of this target molecule, providing insights into the influence of its electronic and steric features on the resulting spectra.

The presence of multiple chlorine atoms, which are strongly electron-withdrawing, significantly influences the chemical environment of the protons and carbons in the molecule. This effect, along with spin-spin coupling, allows for a detailed assignment of each nucleus, confirming the connectivity and substitution patterns of the aromatic rings.

Predicted NMR Spectral Data

The chemical shifts (δ) are predicted based on established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and anisotropy.[3][4][5] The presence of chlorine atoms is expected to deshield nearby protons and carbons, shifting their signals to a higher frequency (downfield).[4][6] The carbonyl group will also have a significant deshielding effect on adjacent nuclei.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α~ 4.3 - 4.5Singlet (s)N/A2H
H-2', H-6'~ 7.2 - 7.3Doublet (d)~ 8.52H
H-3', H-5'~ 7.3 - 7.4Doublet (d)~ 8.52H
H-6~ 7.3 - 7.4Doublet (d)~ 8.41H
H-5~ 7.4 - 7.5Doublet of Doublets (dd)~ 8.4, ~ 2.11H
H-3~ 7.5 - 7.6Doublet (d)~ 2.11H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)
C-α~ 45 - 50
C-3', C-5'~ 129 - 130
C-2', C-6'~ 130 - 131
C-5~ 127 - 128
C-3~ 130 - 131
C-6~ 132 - 133
C-1'~ 133 - 134
C-4'~ 134 - 135
C-1~ 136 - 137
C-2~ 138 - 139
C-4~ 139 - 140
C=O~ 192 - 195

Note: Predictions are based on analogous structures and theoretical calculations. Actual values may vary.[7][8][9][10][11]

Experimental Design & Rationale

The overall workflow for NMR characterization is a systematic process designed to ensure data quality and accurate interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Select Deuterated Solvent A->B C Dissolve & Homogenize B->C D Filter into NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate & Integrate J->K L Assign Peaks & Interpret K->L

Caption: NMR Characterization Workflow.

This structured approach ensures that the sample is pure and homogeneous, the spectrometer is properly tuned, and the data is processed correctly for reliable structural elucidation.

Detailed Protocols

The quality of the NMR spectrum is critically dependent on proper sample preparation.[1] A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra.

  • Materials:

    • 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (5-10 mg for ¹H, 20-30 mg for ¹³C)

    • Deuterated chloroform (CDCl₃) with 0.03% TMS

    • High-quality 5 mm NMR tubes

    • Pasteur pipette and glass wool or a syringe filter

    • Vortex mixer

  • Protocol:

    • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR requires a more concentrated sample (20-30 mg) due to the lower natural abundance of the ¹³C isotope.

    • Solvent Selection: Chloroform-d (CDCl₃) is selected for its excellent dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm, which is unlikely to overlap with signals from the analyte. The use of a deuterated solvent is necessary to avoid a large, interfering solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer.[1]

    • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample is within the detection region of the NMR coil.[12][13]

    • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visual inspection should confirm the absence of any solid particles.

    • Filtration: To remove any microscopic particulate matter that could degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

    • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

These steps are based on a standard Bruker 500 MHz spectrometer; specific commands may vary between instruments.[14][15]

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field.[14]

    • Shim the magnetic field to optimize its homogeneity across the sample. This is an iterative process, often automated ('topshim'), that minimizes peak broadening and improves resolution.[14][15]

  • ¹H NMR Acquisition Protocol:

    • Experiment: Load a standard 1D proton experiment.

    • Acquisition Parameters:

      • Pulse Program: zg30 (A standard 30-degree pulse experiment is often used for quantitative measurements).

      • Spectral Width (SW): ~16 ppm (centered around 6 ppm).

      • Number of Scans (NS): 16 (sufficient for good signal-to-noise on this sample size).

      • Relaxation Delay (D1): 2 seconds. A sufficient delay is necessary to allow for full relaxation of the protons between pulses, ensuring accurate integration.[15]

    • Acquisition: Start the acquisition (zg).

  • ¹³C NMR Acquisition Protocol:

    • Experiment: Load a standard 1D carbon experiment with proton decoupling.

    • Acquisition Parameters:

      • Pulse Program: zgpg30 (Proton-decoupled experiment to simplify the spectrum to singlets).

      • Spectral Width (SW): ~240 ppm (centered around 100 ppm).

      • Number of Scans (NS): 1024 or more. A higher number of scans is required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

      • Relaxation Delay (D1): 2 seconds.

    • Acquisition: Start the acquisition (zg).

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.[16]

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

  • Integration: For the ¹H spectrum, integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[2]

Spectral Interpretation

  • ¹H NMR Spectrum:

    • Methylene Protons (H-α): A singlet is expected around 4.3-4.5 ppm, integrating to 2 protons. Its downfield shift is due to the deshielding effects of the adjacent carbonyl group and the 4-chlorophenyl ring.

    • Aromatic Protons: The aromatic region (7.3-7.6 ppm) will show a complex pattern of signals.[4][6]

      • The 4-chlorophenyl ring protons (H-2', H-6' and H-3', H-5') will appear as two distinct doublets due to symmetry, each integrating to 2 protons. This is a classic AA'BB' system.

      • The 2,4-dichlorophenyl ring protons (H-3, H-5, H-6) will each appear as distinct signals due to the lack of symmetry. H-6 will be a doublet coupled to H-5. H-5 will be a doublet of doublets, coupled to both H-6 and H-3. H-3 will be a doublet due to meta-coupling with H-5.

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically in the 192-195 ppm range.

    • Methylene Carbon (C-α): The methylene carbon will appear around 45-50 ppm.

    • Aromatic Carbons: A total of 9 signals are expected in the aromatic region (127-140 ppm). The carbons directly attached to chlorine (C-2, C-4, C-4') and the carbon adjacent to the carbonyl group (C-1) will be shifted further downfield. Due to the symmetry of the 4-chlorophenyl ring, it will only contribute four signals to the spectrum.

Conclusion

This application note provides a robust and detailed protocol for the ¹H and ¹³C NMR characterization of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. By following these procedures, researchers can obtain high-quality, reproducible data essential for structural verification and further research. The principles and techniques described are broadly applicable to the analysis of other halogenated aromatic ketones.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]

  • MJM. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S33. 1 H NMR spectrum of 1-(4-Choloromethylphenyl)ethanone oxime.... Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). methanone, (3,4-dichlorophenyl)(3-nitrophenyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

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Application Note: Elucidating the Electron Ionization Fragmentation Pathway of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone is a polychlorinated aromatic ketone. Compounds of this class are of significant interest in environmental analysis, toxicology, and as intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate structural identification is paramount for understanding their metabolic fate, environmental persistence, and synthetic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the analysis of such semi-volatile organic compounds, providing both high-resolution separation and detailed structural information through characteristic fragmentation patterns.[1]

This application note provides a detailed examination of the mass spectrometric fragmentation pattern of this compound under typical EI conditions. By understanding the principal cleavage pathways, researchers can develop robust analytical methods for the confident identification and quantification of this compound and its structural isomers in complex matrices. We will explore the key fragmentation mechanisms, including alpha-cleavage and the formation of stable acylium and benzyl cations, which are characteristic of aromatic ketones.[2][3][4]

Experimental Methodology

To ensure the generation of a reproducible and information-rich mass spectrum, the following GC-MS parameters are recommended. This protocol is designed for a standard single-quadrupole GC-MS system.

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in HPLC-grade Toluene. A working standard of 10 µg/mL was prepared by serial dilution in Toluene for injection.

Instrumentation Protocol
GC Parameter Setting Rationale
Injector Temperature 280°CEnsures rapid and complete volatilization of the analyte, minimizing thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Carrier Gas Helium (99.999% purity)Provides optimal chromatographic resolution and is inert towards the analyte.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Column HP-5MS (or equivalent), 30m x 0.25mm ID, 0.25µm filmA non-polar column providing excellent separation for a wide range of semi-volatile compounds.
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minProvides good separation from potential impurities and ensures the analyte elutes as a sharp peak.
MS Transfer Line 290°CPrevents condensation of the analyte between the GC and the MS source.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Standard, high-energy ionization that produces repeatable and extensive fragmentation for library matching.[5]
Ionization Energy 70 eVThe industry standard energy for EI, providing sufficient energy to generate a characteristic and reproducible fragmentation pattern.[6]
Source Temperature 230°CA standard source temperature that balances ionization efficiency with the prevention of thermal degradation.[6]
Quadrupole Temp. 150°CMaintains ion transmission efficiency without compromising mass accuracy.[6]
Mass Range m/z 40-350Covers the molecular ion and all expected significant fragments.

Results & Discussion: The Fragmentation Pathway

Upon ionization by a 70 eV electron beam, the this compound molecule (Nominal Mass: 298 Da for ³⁵Cl isotopes) forms an energetically unstable molecular ion (M⁺•). This ion rapidly undergoes a series of predictable fragmentation reactions to yield more stable charged fragments.[7] The most prominent fragmentation pathways for aromatic ketones involve cleavage at the bonds adjacent to the carbonyl group, a process known as alpha-cleavage.[2][3][8]

Molecular Ion and Isotopic Pattern

The molecule contains three chlorine atoms, which have two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[9] This results in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments. For the molecular ion (C₁₄H₉Cl₃O⁺•), we expect a pattern of peaks at M, M+2, M+4, and M+6, with decreasing intensity.[10] The nominal molecular ion peak, containing only ³⁵Cl isotopes, will be at m/z 298.

Primary Fragmentation: Alpha-Cleavage

Alpha-cleavage is the dominant fragmentation mechanism for ketones, involving the breaking of the C-C bond adjacent to the carbonyl group.[3][4][11][12] For this molecule, two primary alpha-cleavage pathways are possible, leading to the formation of stable acylium or benzyl cations.

Pathway A: Formation of the 4-Chlorobenzoyl Cation

This pathway involves the cleavage of the bond between the carbonyl carbon and the methylene bridge. This is the most favorable fragmentation, as it leads to the formation of a highly resonance-stabilized 4-chlorobenzoyl cation.

  • Cleavage: The C-C bond between the carbonyl and the CH₂ group breaks.

  • Products: A neutral 2,4-dichlorobenzyl radical (•CH₂-C₆H₃Cl₂) and the 4-chlorobenzoyl cation (C₇H₄ClO⁺) .

  • Observed Ion: A strong signal at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl) in an approximate 3:1 ratio.[9] This is often the base peak in the spectrum.

Pathway B: Formation of the 2,4-Dichlorobenzyl Cation

The alternative alpha-cleavage involves the breaking of the bond between the carbonyl and the 4-chlorophenyl ring.

  • Cleavage: The C-C bond between the carbonyl and the 4-chlorophenyl ring breaks.

  • Products: A neutral 4-chlorobenzoyl radical (Cl-C₆H₄-CO•) and the 2,4-dichlorobenzyl cation (C₇H₅Cl₂⁺) .

  • Observed Ion: A significant signal at m/z 159 (for two ³⁵Cl atoms), with its corresponding isotopic peaks at m/z 161 and 163.[13]

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, typically through the loss of small, stable neutral molecules.

  • Decarbonylation: The 4-chlorobenzoyl cation (m/z 139) can lose a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for acylium ions.[14]

    • Reaction: [C₇H₄ClO]⁺ → [C₆H₄Cl]⁺ + CO

    • Observed Ion: This results in the formation of the 4-chlorophenyl cation at m/z 111 (for ³⁵Cl) and m/z 113 (for ³⁷Cl).

  • Loss of Chlorine: The 2,4-dichlorobenzyl cation (m/z 159) can lose a chlorine atom, potentially leading to a chlorotropylium ion, a stable aromatic system.

    • Reaction: [C₇H₅Cl₂]⁺ → [C₇H₅Cl]⁺ + Cl•

    • Observed Ion: This would produce an ion at m/z 124 .

The following diagram illustrates the proposed fragmentation cascade.

Fragmentation_Pathway cluster_main This compound cluster_path_a Pathway A (Major) cluster_path_b Pathway B (Minor) M Molecular Ion (M⁺•) m/z 298, 300, 302, 304 F1A 4-Chlorobenzoyl Cation m/z 139, 141 (Base Peak) M->F1A α-cleavage - •CH₂(C₆H₃Cl₂) F1B 2,4-Dichlorobenzyl Cation m/z 159, 161, 163 M->F1B α-cleavage - •CO(C₆H₄Cl) F2A 4-Chlorophenyl Cation m/z 111, 113 F1A->F2A Decarbonylation - CO

Caption: Proposed EI fragmentation pathway of the target molecule.

Summary of Key Ions

The table below summarizes the expected key ions, their mass-to-charge ratios (for the most abundant isotope, ³⁵Cl), and their proposed structures. The relative abundance is a qualitative prediction based on established fragmentation principles.

m/z (³⁵Cl) Proposed Ion Structure Formula Formation Pathway Predicted Rel. Abundance
298 [M]⁺•[C₁₄H₉Cl₃O]⁺•Molecular IonLow
159 2,4-Dichlorobenzyl cation[C₇H₅Cl₂]⁺Pathway B: α-cleavageModerate
139 4-Chlorobenzoyl cation [C₇H₄ClO]⁺ Pathway A: α-cleavage High (Base Peak)
111 4-Chlorophenyl cation[C₆H₄Cl]⁺Pathway A: Loss of CO from m/z 139Moderate-High

Conclusion

The electron ionization mass spectrum of this compound is dominated by fragments resulting from alpha-cleavage. The most abundant ion, and therefore the base peak, is predicted to be the 4-chlorobenzoyl cation at m/z 139. Its subsequent loss of carbon monoxide to form the 4-chlorophenyl cation at m/z 111 is also a significant process. The presence of the 2,4-dichlorobenzyl cation at m/z 159 serves as further confirmation of the structure. The characteristic isotopic patterns conferred by the three chlorine atoms provide an additional layer of certainty in the identification. This detailed understanding of the fragmentation pathway enables analysts to distinguish this compound from its isomers and confidently identify it in complex samples using GC-MS.

References

  • Scirp.org. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 18, 2026, from [Link]

  • Restek. (n.d.). Interpretation of Mass Spectra. Available from: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 18, 2026, from [Link]

  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved January 18, 2026, from [Link]

  • YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. Available from: [Link]

  • YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. Available from: [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Available from: [Link]

  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms. Retrieved January 18, 2026, from [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved January 18, 2026, from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2',4'-Trichloroacetophenone. Retrieved January 18, 2026, from [Link]

  • SpectraBase. (n.d.). 4'-Chlorophenyl-2,4-dichlorobenzyl ketone. Retrieved January 18, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific synthesis. The following question-and-answer format addresses potential issues, providing in-depth explanations and actionable protocols to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Question: I am attempting to synthesize this compound via the Friedel-Crafts acylation of chlorobenzene with 2,4-dichlorophenylacetyl chloride, but I am observing a very low yield or no desired product. What are the likely causes and how can I rectify this?

Answer: A low or negligible yield in a Friedel-Crafts acylation is a common issue that can often be traced back to several critical factors related to reagents, reaction conditions, and the inherent reactivity of the substrates.[1]

Underlying Causes & Explanations:

  • Catalyst Inactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water present in the solvent, glassware, or reagents will hydrolyze the AlCl₃, rendering it inactive. The reaction of AlCl₃ with water forms aluminum hydroxide, which cannot generate the necessary acylium ion electrophile.[3]

  • Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also complexes with the carbonyl oxygen of the ketone product.[3][4] This complex is often stable under the reaction conditions, effectively sequestering the catalyst. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion.[4]

  • Deactivated Aromatic Ring: While chlorobenzene is an ortho, para-director, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect.[5] This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards the electrophilic acylium ion.[2] Highly deactivated aromatic compounds may not react effectively in Friedel-Crafts acylations.[2]

  • Poor Quality of Reagents: The purity of both the 2,4-dichlorophenylacetyl chloride and the chlorobenzene is crucial. Impurities in the acyl chloride can lead to side reactions, while impurities in the chlorobenzene can compete in the acylation reaction.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Low Yield

Detailed Troubleshooting Protocol:

  • Ensure Rigorously Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under a stream of dry nitrogen or argon before use.

    • Use freshly opened or distilled anhydrous solvents. Dichloromethane or 1,2-dichloroethane are common choices.

    • Handle the anhydrous aluminum chloride in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

  • Optimize Catalyst Stoichiometry:

    • Begin with at least 1.1 equivalents of AlCl₃ relative to the 2,4-dichlorophenylacetyl chloride.

    • If the yield remains low, incrementally increase the amount of AlCl₃ to 1.3 equivalents.

  • Control Reaction Temperature:

    • Combine the chlorobenzene and AlCl₃ in the reaction solvent at 0°C (ice bath).

    • Add the 2,4-dichlorophenylacetyl chloride dropwise to the cooled mixture to control the initial exotherm.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Verify Reagent Quality:

    • If possible, analyze the purity of your starting materials by NMR or GC-MS.

    • Consider purifying the chlorobenzene by distillation and the 2,4-dichlorophenylacetyl chloride by vacuum distillation if impurities are suspected.

Issue 2: Formation of Multiple Isomers and Side Products

Question: My reaction is producing the desired ketone, but I am also observing significant amounts of other isomers and unidentified side products, making purification difficult. What are these byproducts and how can I improve the regioselectivity?

Answer: The formation of isomers and side products in Friedel-Crafts acylation is often related to the directing effects of the substituent on the aromatic ring and the potential for side reactions under the strongly acidic conditions.

Underlying Causes & Explanations:

  • Ortho-Isomer Formation: As mentioned, the chloro group on chlorobenzene is an ortho, para-director.[5] While the para-substituted product, this compound, is generally favored due to reduced steric hindrance, some amount of the ortho-isomer is often unavoidable.[5]

  • Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh (e.g., high temperature) or if the product ketone is not sufficiently deactivated.[2] However, the acyl group is a deactivating group, which generally prevents further acylation.[6]

  • Rearrangement of the Acylium Ion: While the acylium ion itself is resonance-stabilized and less prone to rearrangement than carbocations in alkylations, side reactions can still occur.[7]

  • Reaction with Solvent: If the solvent is not completely inert, it may participate in side reactions.

Strategies for Improving Selectivity:

StrategyRationaleRecommended Action
Temperature Control Lower temperatures favor the kinetically controlled product and can reduce the formation of undesired isomers and byproducts.Maintain the reaction temperature at 0-5°C during the addition of the acyl chloride and allow it to warm to room temperature slowly.
Choice of Solvent The polarity and coordinating ability of the solvent can influence the regioselectivity.Use a non-polar, non-coordinating solvent like dichloromethane or carbon disulfide.
Catalyst Choice Milder Lewis acids can sometimes offer better selectivity by reducing the reactivity of the electrophile.Consider using ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) as alternatives to AlCl₃.
Purification Technique Effective separation of isomers is crucial for obtaining a pure product.Utilize flash column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the para- and ortho-isomers.

Experimental Protocol for Enhanced Selectivity:

  • Set up the reaction under an inert atmosphere with flame-dried glassware.

  • Dissolve chlorobenzene (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 equivalents) in portions, allowing the temperature to remain below 5°C.

  • Add a solution of 2,4-dichlorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC to determine completion.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Proceed with the workup and purification as described in the subsequent section.

Issue 3: Difficulties in Product Isolation and Purification

Question: The work-up of my reaction mixture is problematic, and I am struggling to isolate a pure sample of this compound. What is the best procedure for work-up and purification?

Answer: The work-up and purification steps are critical for obtaining a high-purity product and can significantly impact the final yield. The primary challenge is the effective removal of the aluminum salts and the separation of the desired product from isomers and unreacted starting materials.

Underlying Causes & Explanations:

  • Emulsion Formation: During the aqueous quench, the formation of aluminum hydroxides can lead to persistent emulsions, making the separation of organic and aqueous layers difficult.

  • Incomplete Quenching: If the aluminum chloride complex with the product is not fully hydrolyzed, the product may remain in the aqueous layer, leading to low isolated yields.

  • Co-elution of Isomers: The ortho- and para-isomers of the product may have similar polarities, making their separation by column chromatography challenging.

Recommended Work-up and Purification Protocol:

  • Quenching:

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The acid helps to dissolve the aluminum salts and break up the complex with the product.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with 1M HCl (2 x 50 mL) to remove any remaining aluminum salts.

    • Wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 50 mL) to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective for separating the desired para-isomer from the ortho-isomer and other impurities.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to obtain a highly pure product.

Workflow for Product Isolation:

Caption: Product Isolation and Purification Workflow

References
  • American Chemical Society. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (n.d.). Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluoroborate. Organic Letters. [Link]

  • Royal Society of Chemistry. (2021). H2O2-mediated room temperature synthesis of 2-arylacetophenones from arylhydrazines and vinyl azides in water. [Link]

  • ResearchGate. (n.d.). Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Royal Society of Chemistry. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of diarylethanones. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

  • Royal Society of Chemistry. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Dichlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of dichlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Dichlorobenzene, being a deactivated aromatic compound due to the electron-withdrawing nature of its chlorine atoms, presents unique challenges that often lead to undesired side reactions.[1] This resource provides in-depth, experience-based insights and troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of dichlorobenzene resulting in a low yield of the desired product?

A1: Low yields in the Friedel-Crafts acylation of dichlorobenzene can stem from several factors, often related to the deactivated nature of the substrate and the stringent requirements of the reaction conditions.

  • Catalyst Inactivity: The most common culprit is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[2][3] It is imperative that all glassware is rigorously dried, and all reagents and solvents are anhydrous.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[2][4] This is because the ketone product forms a complex with the catalyst, rendering it inactive for further reaction cycles.[2][3]

  • Sub-optimal Temperature: Temperature control is critical. While heating may be necessary to overcome the activation energy of the deactivated ring, excessively high temperatures can promote side reactions and decomposition of the product or catalyst.[2]

  • Poor Reagent Quality: The purity of dichlorobenzene, the acylating agent (e.g., acetyl chloride), and the solvent is crucial. Impurities can lead to the formation of byproducts and interfere with the catalytic cycle.[3]

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The observation of multiple products points to the occurrence of side reactions. With dichlorobenzene isomers, the main issues are typically related to regioselectivity and, to a lesser extent, polysubstitution.

  • Isomer Formation: The primary challenge with dichlorobenzene is controlling the position of acylation. The two chlorine atoms direct the incoming acyl group to specific positions, and the distribution of isomers can be sensitive to reaction conditions. For example, the benzoylation of o-dichlorobenzene can yield mainly 3,4-dichlorobenzophenone along with smaller amounts of other isomers.[5]

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the resulting ketone is deactivating, it can still occur under forcing conditions or with highly activated substrates.[1] However, with a deactivated substrate like dichlorobenzene, this is less common than issues with regioselectivity.

  • Rearrangement and Dechlorobenzoylation: In some cases, particularly with p-dichlorobenzene, rearrangement of the product can occur, leading to isomers like 3,4-dichlorobenzophenone. Dechlorobenzoylation, where a chlorine atom is replaced, can also be a minor side reaction.[5]

Q3: How does the choice of dichlorobenzene isomer (ortho, meta, or para) affect the reaction and potential side products?

A3: The isomeric form of dichlorobenzene significantly influences both the reactivity and the regiochemical outcome of the acylation.

  • o-Dichlorobenzene: This isomer is more reactive than predicted based on the effects of a single chlorine atom.[5] The primary product of benzoylation is 3,4-dichlorobenzophenone, but 2,3-dichlorobenzophenone and even products from dechlorination can be formed.[5]

  • m-Dichlorobenzene: Acylation of m-dichlorobenzene predominantly yields the 2,4-dichloro-substituted ketone, with the 2,6-isomer as a minor product.[5]

  • p-Dichlorobenzene: This isomer is less reactive than calculated.[5] The expected product is the 2,5-dichloro-substituted ketone.[1] However, it is also susceptible to rearrangement and dehalogenation side reactions.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Friedel-Crafts acylation of dichlorobenzene.

Problem 1: Low or No Product Formation
Possible Cause Underlying Science Recommended Solution
Moisture Contamination Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water, becoming catalytically inactive.[1][2]Ensure all glassware is oven- or flame-dried immediately before use.[6] Use anhydrous solvents and fresh, high-purity reagents. Handle AlCl₃ in a dry environment, such as a glove box or under an inert atmosphere.
Insufficient Catalyst Loading The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[4] A stoichiometric amount (at least 1 equivalent) is often necessary to drive the reaction to completion.[2]Use at least a 1.1 molar equivalent of AlCl₃ relative to the limiting reagent (acylating agent or dichlorobenzene). For deactivated substrates, a slight excess may be beneficial.[1]
Inadequate Reaction Temperature The deactivating effect of the two chlorine atoms increases the activation energy for electrophilic aromatic substitution.[1][3]Gently heat the reaction mixture. For the acetylation of 1,4-dichlorobenzene, maintaining a temperature of around 40-60°C after the initial addition can be effective.[1][7] Monitor the reaction by TLC to avoid product decomposition at higher temperatures.
Problem 2: Poor Regioselectivity and Multiple Isomers
Possible Cause Underlying Science Recommended Solution
Kinetic vs. Thermodynamic Control The distribution of isomers can be influenced by temperature. At lower temperatures, the kinetically favored product may dominate, while at higher temperatures, rearrangement to the more thermodynamically stable isomer can occur.[2]To favor the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For thermodynamic products, higher temperatures or longer reaction times may be necessary. Careful temperature control is key.[2]
Steric Hindrance The size of the acylating agent and the positions of the chlorine atoms can sterically hinder attack at certain positions. For instance, in the acylation of methylbenzene, substitution at the ortho position is disfavored due to steric clash.[8]Consider the steric bulk of your acylating agent. A bulkier acyl group will be more likely to add to the less sterically hindered position. The choice of Lewis acid can also play a role, with bulkier catalysts potentially favoring less hindered sites.[9]
Solvent Effects The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates, thereby affecting isomer ratios.Experiment with different solvents. Non-polar solvents like dichloromethane or carbon disulfide are common. More polar solvents like nitrobenzene have also been used and can alter the product distribution.[5]

Experimental Protocols

Optimized Protocol for the Acetylation of 1,4-Dichlorobenzene

This protocol is designed to maximize the yield and purity of 2,5-dichloroacetophenone.

Materials:

  • 1,4-Dichlorobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.[1]

  • Reagent Addition:

    • In the flask, place 1,4-dichlorobenzene and heat to 80°C to melt it.[1]

    • Allow the flask to cool slightly and add the anhydrous AlCl₃.

    • Add acetyl chloride dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[1][10]

  • Reaction: Maintain the reaction mixture at 40°C for 6 hours with continuous stirring.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[10][11] This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer three times with dichloromethane.[1]

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous Na₂SO₄.[1]

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation or recrystallization.

Troubleshooting Workflow Diagram

G start Low Yield or Side Products Observed check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Review Catalyst Stoichiometry check_conditions->check_catalyst If conditions were dry sol_dry Solution: - Flame-dry glassware - Use anhydrous reagents/solvents check_conditions->sol_dry If moisture is suspected check_temp Analyze Reaction Temperature check_catalyst->check_temp If stoichiometry is correct sol_cat Solution: - Use >= 1.1 eq. of AlCl3 check_catalyst->sol_cat If catalyst amount was < 1 eq. check_regio Problem with Regioselectivity? check_temp->check_regio If temperature was controlled sol_temp Solution: - Optimize temperature (e.g., 40-60°C) - Use TLC monitoring check_temp->sol_temp If temperature was too high/low mod_temp Modify Temperature check_regio->mod_temp Yes end_node Optimized Reaction check_regio->end_node No sol_dry->end_node sol_cat->end_node sol_temp->end_node mod_cat Change Lewis Acid mod_temp->mod_cat mod_solv Change Solvent mod_cat->mod_solv mod_solv->end_node

Caption: A stepwise workflow for troubleshooting the Friedel-Crafts acylation of dichlorobenzene.

Mechanism Insights

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts a halide from the acyl halide, generating a highly electrophilic acylium ion.[12] This ion is resonance-stabilized.

  • Electrophilic Attack: The π-electron system of the dichlorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12]

  • Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[12]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation RCOCl R-CO-Cl Acylium [R-C=O]⁺ [AlCl₄]⁻ RCOCl->Acylium AlCl3 AlCl₃ AlCl3->Acylium SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Dichlorobenzene C₆H₄Cl₂ Dichlorobenzene->SigmaComplex Product RCOC₆H₃Cl₂ SigmaComplex->Product HCl_AlCl3 HCl + AlCl₃ SigmaComplex->HCl_AlCl3

Caption: Generalized mechanism of the Friedel-Crafts acylation of dichlorobenzene.

References
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • Chemicals Learning. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • BYJU'S. (n.d.).
  • Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV.
  • umich.edu. (n.d.).
  • umich.edu. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A.
  • YouTube. (2011).
  • Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene.
  • Chemguide. (n.d.).
  • Benchchem. (2025).

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Technical Support Center: Purification of Chlorinated Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chlorinated aromatic ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often problematic compounds. We will move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of chlorinated aromatic ketones.

Q1: What are the most common impurities I should expect when synthesizing chlorinated aromatic ketones?

A: The impurity profile largely depends on the synthetic route. For instance, in Friedel-Crafts acylation, you might encounter unreacted starting materials, polysubstituted byproducts, and isomers.[1] In chlorination reactions of ketones, common impurities include products of varying chlorination levels (e.g., monochloro, dichloro, and polychloro compounds) and aldol condensation products.[2] Additionally, depending on the specific reaction, you might find related substances such as o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene.[3]

Q2: My chlorinated aromatic ketone seems to be unstable during purification. What could be the cause?

A: Thermal instability is a known issue for some chlorinated aromatic compounds. At elevated temperatures, such as those used in distillation, decomposition or dehalogenation can occur.[4][5][6] Some compounds may also be sensitive to acidic or basic conditions, which can be present on silica gel or in certain solvent systems, potentially leading to degradation.[7]

Q3: I am having trouble separating positional isomers of my chlorinated aromatic ketone. What is the best approach?

A: Separating positional isomers (e.g., ortho- vs. para-chloroacetophenone) can be challenging due to their similar physical properties. A combination of techniques is often most effective. Fractional crystallization can be a powerful tool, especially if there is a significant difference in the melting points and eutectic composition of the isomers.[8] For more difficult separations, column chromatography with a high-resolution stationary phase and an optimized solvent system is recommended. In some cases, derivatization to temporarily alter the physical properties of one isomer can facilitate separation.

Q4: Are there any specific safety precautions I should take when handling these compounds?

A: Yes, absolutely. Chlorinated aromatic compounds should be handled with care due to their potential toxicity.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] Be aware of the specific toxicological properties of your compound by consulting its Safety Data Sheet (SDS).[12] All waste containing these compounds must be treated as hazardous waste.[9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Troubleshooting Recrystallization

Recrystallization is often the first choice for purifying solid chlorinated aromatic ketones. However, success depends on careful solvent selection and technique.

Problem: My compound "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of your compound, or the compound is precipitating too rapidly from a supersaturated solution.

  • Solution:

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point.

    • Controlled Cooling: Allow the solution to cool slowly. You can insulate the flask to slow down the cooling rate.

    • Reduce Concentration: Use a larger volume of solvent to ensure the compound does not become overly concentrated during cooling.

    • Antisolvent Method: Dissolve the compound in a good solvent, then slowly add a miscible "antisolvent" in which the compound is insoluble, until turbidity is observed. Then, allow it to stand and crystallize.[13]

Problem: Poor recovery of the purified compound.

  • Cause: The compound has significant solubility in the crystallization solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Solvent System Optimization: Use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cooling Temperature: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound remaining in the mother liquor.

Problem: The purified crystals are still impure.

  • Cause: The impurities have similar solubility to the desired compound, or the crystals formed too quickly, trapping impurities.

  • Solution:

    • Slow Crystallization: Ensure the crystallization process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurities.

    • Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.


}

Recrystallization Troubleshooting Flowchart

Guide 2: Optimizing Column Chromatography

Column chromatography is a versatile technique for separating complex mixtures of chlorinated aromatic ketones.

Problem: Poor separation of closely related compounds (e.g., isomers).

  • Cause: The chosen stationary and mobile phases do not provide sufficient selectivity.

  • Solution:

    • Solvent System Screening: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that maximizes the difference in Rf values between your desired compound and impurities.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar retention times.[7]

    • Stationary Phase Selection: While silica gel is common, consider using alumina (basic or neutral) for compounds that may be sensitive to the acidic nature of silica.[4][5] For very difficult separations, high-performance liquid chromatography (HPLC) with a specialized column (e.g., chiral column for enantiomers) may be necessary.

Problem: Tailing of the compound band on the column.

  • Cause: The compound is interacting too strongly with the stationary phase, often due to acidic or basic functional groups.

  • Solution:

    • Deactivate Silica Gel: For acid-sensitive compounds, you can deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a base, such as triethylamine (1-3%).[7]

    • Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina.

Problem: The compound is insoluble and difficult to load onto the column.

  • Cause: The compound has poor solubility in the eluent.

  • Solution:

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent by rotary evaporation. This will leave your compound adsorbed onto the silica gel, which can then be carefully added to the top of your packed column.[7][14]

Experimental Protocol: Flash Column Chromatography of Dichlorobenzophenone

This protocol provides a general workflow for the purification of a chlorinated aromatic ketone by flash column chromatography.

  • TLC Analysis: Dissolve a small sample of the crude dichlorobenzophenone in dichloromethane. Spot it on a silica gel TLC plate and develop it in a solvent system of hexane and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under UV light to determine the Rf values of the product and impurities.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel using the "wet-packing" method with the chosen eluent (e.g., 9:1 hexane:ethyl acetate).[14] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude dichlorobenzophenone in a minimal amount of dichloromethane.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified dichlorobenzophenone.


}

Flash Column Chromatography Workflow

Guide 3: Considerations for Distillation

Distillation can be an effective method for purifying liquid chlorinated aromatic ketones, particularly on a larger scale.

Problem: The compound decomposes during distillation.

  • Cause: The boiling point of the compound is too high, leading to thermal degradation.

  • Solution:

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of the compound, minimizing the risk of decomposition.

    • Steam Distillation: For compounds that are immiscible with water and have a sufficiently high vapor pressure, steam distillation can be a gentle purification method.

Problem: Incomplete separation from impurities with close boiling points.

  • Cause: The relative volatility of the components is low.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.

    • Azeotropic Distillation: In some cases, adding an entrainer that forms an azeotrope with one of the components can facilitate separation.

    • Acid-Catalyzed Distillation: For separating aromatic ketones from alcohol and acid derivatives, adding a catalytic amount of a mineral acid can promote esterification, making the impurities less volatile and easier to separate from the desired ketone.[15]

Section 3: Data Tables for Quick Reference

Table 1: Properties of Common Solvents for Recrystallization and Chromatography
SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for non-polar compounds.
Diethyl Ether34.62.8Highly volatile, good for extraction.
Dichloromethane39.63.1Good solvent for many organic compounds, but can be slow in chromatography.[7]
Ethyl Acetate77.14.4Medium polarity, common in chromatography.
Acetone565.1Good solvent, but its high volatility can be a challenge.
Isopropanol82.63.9Useful for recrystallization.
Ethanol78.44.3Common recrystallization solvent.
Methanol64.75.1Polar solvent, often used in combination with others.
Water10010.2Used as an antisolvent or for highly polar compounds.
Table 2: Common Impurities and Suggested Purification Strategies
Impurity TypeExampleSuggested Purification Method(s)
Unreacted Starting MaterialsBenzene, Acetyl ChlorideDistillation, Column Chromatography
Positional Isomerso- and p-chloroacetophenoneFractional Crystallization, Column Chromatography
Over-chlorinated ProductsDichloro- and trichloro- derivativesColumn Chromatography, Fractional Distillation
Aldol Condensation Products-Column Chromatography
Acidic/Basic Byproductso-chlorobenzoic acidAcid/Base Extraction, Column Chromatography

References

  • U.S. Patent No. US4310702A. (1982). Selective monochlorination of ketones and aromatic alcohols.
  • Grung, M., Källberg, M., & Bergman, Å. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(15), 13307–13314. [Link]

  • Grung, M., Källberg, M., & Bergman, Å. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. PMC - NIH. [Link]

  • Grung, M., Källberg, M., & Bergman, Å. (2017). A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Zhang, Y., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268-277. [Link]

  • New Jersey Water Association. (2019). Handling Chlorine Safely. [Link]

  • U.S. Patent No. US3819492A. (1974). Distillation of aromatic ketone from aromatic alcohol with acid.
  • U.S. Patent No. US6337425B1. (2002). Method for chlorinating ketones.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Reddit. (2022). Alpha halogenation of ketones in presence of alkynes. r/Chempros. [Link]

  • Lebeuf, R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

  • U.S. Patent No. US5993607A. (1999). Process for the purification of chlorinated aromatic hydrocarbons.
  • BICPUC - Bangalore Institute of Coaching. (2013, October 8). 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination [Video]. YouTube. [Link]

  • Sciencemadness.org. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org. [Link]

  • Wang, Y., et al. (2021). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Publishing. [Link]

  • Kim, J., et al. (2022). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. MDPI. [Link]

  • U.S. Patent No. US6222089B1. (2001). Process for destroying chlorinated aromatic compounds.
  • Farmer, S. (2015). 18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • U.S. Patent No. US5552549A. (1996). Process for the dechlorination of chlorinated aromatic compounds.
  • Wikipedia. (2023). Ketone halogenation. [Link]

  • ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

  • Texas Department of Insurance. (n.d.). Chlorine Safety. [Link]

  • ACS Publications. (n.d.). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. ACS Omega. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • U.S. Patent No. US3368365A. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation.
  • ChemRxiv. (2024). Practical synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins and C-H Bonds via photolysis of Willgerodt-type reagents. Cambridge Open Engage. [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine [Video]. YouTube. [Link]

  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

Sources

Optimizing reaction conditions for the synthesis of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this specific chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing foundational knowledge for your experimental design.

Q1: What is the most logical and common synthetic route for preparing 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone?

A1: The most direct and widely employed method for synthesizing this class of diaryl ethanones is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3]

Q2: Why is a stoichiometric amount of aluminum chloride (AlCl₃) required for the Friedel-Crafts acylation, rather than a catalytic amount?

A2: A stoichiometric quantity of the Lewis acid is necessary because the ketone product formed is also a Lewis base. It readily complexes with the AlCl₃ catalyst.[1][4] This product-catalyst complex is deactivated and requires an aqueous workup to be broken, liberating the final product. Therefore, at least one equivalent of the catalyst is consumed for each equivalent of product formed.

Q3: What is the underlying mechanism of the Friedel-Crafts acylation in this synthesis?

A3: The reaction proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorophenylacetyl chloride, creating a highly reactive acylium ion intermediate. This ion is resonance-stabilized.[3]

  • Electrophilic Attack: The electron-rich 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product complexed with AlCl₃.[3]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation reagent 4-Chlorophenylacetyl Chloride + AlCl₃ acylium [4-Cl-Ph-CH₂-C=O]⁺ (Acylium Ion) + [AlCl₄]⁻ reagent->acylium Catalyst Activation aromatic 1,3-Dichlorobenzene sigma Sigma Complex (Arenium Ion) aromatic->sigma Nucleophilic Attack deprotonation Product-Catalyst Complex final_product 2-(4-ClPh)-1-(2,4-diClPh)ethanone deprotonation->final_product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to track the consumption of the starting materials (1,3-dichlorobenzene and 4-chlorophenylacetyl chloride) and the appearance of the product spot. Co-spotting the reaction mixture with the starting materials on the same TLC plate is highly recommended for accurate comparison. Gas Chromatography (GC) can also be used for more quantitative analysis.[5]

Q5: What are the primary safety concerns associated with this synthesis?

A5: Key safety considerations include:

  • Aluminum Chloride (AlCl₃): It is a water-reactive and corrosive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. All manipulations must be performed under strictly anhydrous conditions in a well-ventilated fume hood.

  • 4-Chlorophenylacetyl Chloride: This is a corrosive acyl chloride and a lachrymator. It will also react with moisture. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reaction Quenching: The quenching of the reaction mixture by adding it to ice/water is highly exothermic and will release a significant amount of HCl gas. This step must be performed slowly, with efficient stirring, and in a fume hood.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Issue 1: Low or No Product Yield

Possible Cause Explanation & Validation Recommended Solution
Inactive Lewis Acid Catalyst Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.Use a freshly opened bottle of high-purity anhydrous AlCl₃. If the bottle has been opened previously, consider performing a quality check or using a fresh supply. Store the reagent in a desiccator.
Presence of Moisture in Reagents/Glassware Water will react with and destroy both the AlCl₃ catalyst and the acyl chloride starting material. Grignard reactions are similarly sensitive to moisture.[5][6]Flame-dry or oven-dry all glassware immediately before use and allow it to cool under a stream of inert gas (e.g., nitrogen or argon). Use anhydrous grade solvents.
Incorrect Stoichiometry As explained in the FAQs, a molar excess of AlCl₃ relative to the limiting reagent (typically the acyl chloride) is often required to drive the reaction to completion.Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 4-chlorophenylacetyl chloride. A slight excess of the 1,3-dichlorobenzene can also be used.
Insufficient Reaction Temperature or Time Friedel-Crafts acylations can be slow, especially with deactivated aromatic rings like 1,3-dichlorobenzene. The initial formation of the acylium ion may require cooling, but the reaction itself may need heating to proceed.Start the reaction at 0 °C during the addition of reagents to control the initial exotherm. Then, allow the reaction to warm to room temperature or gently heat (e.g., 40-50 °C) to ensure completion. Monitor progress by TLC.

Issue 2: Formation of Significant Side Products

Possible Cause Explanation & Validation Recommended Solution
Isomeric Product Formation Acylation of 1,3-dichlorobenzene can potentially occur at the 4-position (para to both chlorines, desired) or the 2-position (ortho to both chlorines). The 4-position is sterically more accessible and electronically favored, but some of the 2-isomer may form.Maintain a lower reaction temperature to improve regioselectivity. The desired 4-isomer is typically the major product. Purification by column chromatography or recrystallization is usually effective for separating isomers.
Polysubstitution Although the ketone product is deactivated towards further electrophilic substitution, forcing conditions (high temperature, long reaction times, large excess of catalyst) could potentially lead to a second acylation.Avoid excessively harsh reaction conditions. Use the recommended stoichiometry and monitor the reaction by TLC to stop it once the starting material is consumed.

Issue 3: Difficulties During Work-up and Purification

Possible Cause Explanation & Validation Recommended Solution
Emulsion Formation During Extraction The work-up generates aluminum salts (e.g., Al(OH)₃), which can lead to persistent emulsions between the aqueous and organic layers, making separation difficult.During the aqueous wash, add a saturated brine solution. This increases the ionic strength of the aqueous layer and helps to break up emulsions. Slow, careful separation in a separatory funnel is key.
Product is an Oil or Fails to Crystallize The crude product may be an oil or a low-melting solid, especially if minor impurities are present that inhibit crystallization.Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient. This is highly effective at removing baseline impurities and unreacted starting materials. Once a purer fraction is obtained, attempt recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis.

Caption: Experimental Workflow for Synthesis

Reagents & Equipment:

  • 1,3-Dichlorobenzene

  • 4-Chlorophenylacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water, Saturated NaHCO₃ solution, Saturated NaCl (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, inert gas supply (N₂/Ar)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq). Add anhydrous DCM, followed by 1,3-dichlorobenzene (1.2 eq). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve 4-chlorophenylacetyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-8 hours or until TLC analysis indicates the consumption of the limiting reagent.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. Caution: Exothermic reaction and HCl gas evolution.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to obtain the pure 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone.

References

  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). Available at: [Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available at: [Link]

  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. ResearchGate. Available at: [Link]

  • Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
  • α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses. Available at: [Link]

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Technical Support Center: Overcoming Catalyst Deactivation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to troubleshooting and overcoming catalyst deactivation in Friedel-Crafts reactions. This guide is structured to provide actionable insights and solutions to common challenges encountered in the lab.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues related to catalyst deactivation in Friedel-Crafts reactions.

Q1: My Friedel-Crafts acylation is failing or giving a very low yield. What is the most likely cause of catalyst deactivation?

A1: The primary cause of catalyst deactivation in Friedel-Crafts acylation is the formation of a stable complex between the Lewis acid catalyst (e.g., AlCl₃) and the carbonyl oxygen of the ketone product.[1][2][3] This complex is often stable under the reaction conditions and effectively removes the catalyst from the catalytic cycle.[1][3][4] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is typically required for the reaction to proceed to completion.[1][2][3]

Another frequent issue is the presence of moisture. Lewis acid catalysts like AlCl₃ are extremely sensitive to water.[1][2][5] Any moisture in your solvents, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[1]

Q2: I'm observing a significant amount of starting material in my Friedel-Crafts alkylation. What could be deactivating my catalyst?

A2: In Friedel-Crafts alkylation, several factors can lead to catalyst deactivation and low conversion:

  • Moisture: As with acylation, moisture is a major culprit, leading to catalyst hydrolysis.[5]

  • Substrate-Catalyst Interaction: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst.[1] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates the catalyst.[1][6]

  • Deactivated Aromatic Substrates: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring makes it less nucleophilic and can prevent the reaction from occurring.[1][2]

Q3: Can I use a substrate with a nitro or amino group in a Friedel-Crafts reaction?

A3: It is generally not advisable. Aromatic substrates with strongly deactivating groups like a nitro group (-NO₂) are not suitable for Friedel-Crafts reactions as they make the aromatic ring electron-poor and unreactive towards the electrophile.[1][2]

Aromatic compounds with amino (-NH₂) groups will react with the Lewis acid catalyst. The lone pair on the nitrogen atom forms a complex with the Lewis acid, which deactivates the catalyst.[1][6][7] This places a positive charge adjacent to the benzene ring, strongly deactivating it and preventing the Friedel-Crafts reaction from occurring.[6]

Q4: My reaction is producing a mixture of isomers. Is this related to the catalyst?

A4: While not a direct deactivation issue, the formation of isomers, particularly in Friedel-Crafts alkylation, is a common problem related to the reaction mechanism that is influenced by the catalyst. The reaction proceeds through a carbocation intermediate.[1][5][6] This carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), leading to a mixture of products.[1][5] Using a milder Lewis acid, such as FeCl₃, may reduce the extent of rearrangement compared to a stronger one like AlCl₃.[1]

To avoid this, a Friedel-Crafts acylation followed by a reduction (like a Clemmensen or Wolff-Kishner reduction) is a common strategy to obtain the desired straight-chain alkylbenzene.[5] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[4][5]

II. Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Issue 1: Low or No Product Yield
Troubleshooting Workflow

start Low/No Yield check_moisture Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->check_moisture check_catalyst Assess Catalyst Activity & Stoichiometry check_moisture->check_catalyst If dry check_substrate Evaluate Substrate Reactivity check_catalyst->check_substrate If active & sufficient optimize_temp Optimize Reaction Temperature check_substrate->optimize_temp If suitable analyze_products Analyze for Side Products optimize_temp->analyze_products If optimized end Resolution analyze_products->end

Caption: Stepwise troubleshooting for low reaction yield.

Detailed Steps & Explanations
Step Action Rationale
1. Verify Anhydrous Conditions Thoroughly dry all glassware (flame-dry or oven-dry). Use freshly opened or distilled anhydrous solvents and reagents.Lewis acid catalysts like AlCl₃ are highly moisture-sensitive and will be deactivated by hydrolysis.[1][2]
2. Assess Catalyst Activity & Stoichiometry Use a fresh, high-purity Lewis acid. For acylations, ensure at least a stoichiometric amount of the catalyst is used relative to the acylating agent.[2][3]The ketone product in acylation forms a stable complex with the catalyst, necessitating a stoichiometric quantity.[1][3]
3. Evaluate Substrate Reactivity Check if the aromatic substrate contains strongly deactivating groups (e.g., -NO₂, -CN) or groups that react with the catalyst (e.g., -NH₂, -OH).[1][2][6]Deactivated rings are not nucleophilic enough for electrophilic substitution. Amines and alcohols will poison the catalyst.[1][6]
4. Optimize Reaction Temperature Monitor the reaction temperature. Some reactions may require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[2][5]Sub-optimal temperatures can lead to low conversion rates or the formation of undesired byproducts.[2][5]
Issue 2: Catalyst Poisoning

Catalyst poisoning refers to the strong chemical interaction of a substance with the active sites of the catalyst, leading to a loss of activity.[8][9]

Common Catalyst Poisons in Friedel-Crafts Reactions
Poison Source Mechanism of Deactivation
Water Solvents, reagents, atmosphereHydrolysis of the Lewis acid catalyst.[1]
Amines, Alcohols Aromatic substrateFormation of a stable Lewis acid-base complex.[1][6]
Sulfur Compounds Impurities in starting materialsStrong chemisorption on the catalyst surface.[8][10]
Basic Impurities Reagents or glasswareNeutralization of the Lewis acid catalyst.
Mitigation Strategies
  • Purification of Reagents: Ensure all starting materials and solvents are free from water and other impurities.

  • Use of Guard Beds: In industrial applications, guard beds can be used to trap poisons before they reach the main catalyst bed.[10]

  • Catalyst Choice: In some cases, using a more robust catalyst, such as certain solid acids (e.g., zeolites), can offer better resistance to poisoning.[11]

cluster_0 Deactivation Pathways Product_Complexation Product Complexation (Acylation) Ketone product complexes with Lewis acid Deactivated_Catalyst Deactivated Catalyst Product_Complexation->Deactivated_Catalyst Hydrolysis Hydrolysis Moisture reacts with Lewis acid Hydrolysis->Deactivated_Catalyst Substrate_Interaction Substrate Interaction Amines/alcohols on ring complex with Lewis acid Substrate_Interaction->Deactivated_Catalyst Poisoning Poisoning Impurities (e.g., sulfur) bind to active sites Poisoning->Deactivated_Catalyst Catalyst Active Catalyst Catalyst->Product_Complexation Catalyst->Hydrolysis Catalyst->Substrate_Interaction Catalyst->Poisoning

Caption: Major pathways of catalyst deactivation.

III. Catalyst Regeneration Protocols

For heterogeneous catalysts like zeolites or supported Lewis acids, regeneration can be a cost-effective solution.

Protocol 1: Solvent Washing and Calcination for Zeolite Catalysts

This protocol is suitable for removing organic residues and coke that may block the active sites of zeolite catalysts.

Materials:

  • Deactivated zeolite catalyst

  • Suitable organic solvent (e.g., ethyl acetate)

  • Deionized water

  • Filtration or centrifugation equipment

  • Drying oven

  • Muffle furnace

Procedure:

  • Separation: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation.[1]

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate) to remove adsorbed reactants, products, and byproducts. Follow with several washes with deionized water if applicable.[1]

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to remove the solvent.[1]

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours to burn off any remaining organic residues.[1]

  • Cooling and Storage: Allow the catalyst to cool to room temperature in a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container.[1]

Protocol 2: Acid Leaching for Metal-Contaminated Catalysts

This method can be used to remove metal poisons that have deposited on the catalyst surface.

Materials:

  • Deactivated catalyst

  • Dilute acid solution (e.g., oxalic acid, sulfuric acid)

  • Stirring apparatus

  • Filtration equipment

  • Drying oven

Procedure:

  • Leaching: Suspend the deactivated catalyst in a dilute acid solution. The choice of acid and concentration will depend on the nature of the catalyst and the metal poison.

  • Stirring: Stir the suspension at a controlled temperature for a specific duration to allow the acid to leach the metal contaminants.

  • Separation and Washing: Filter the catalyst from the acid solution and wash it thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the catalyst in an oven at 100-120°C.

  • Activation (if necessary): The catalyst may require a final calcination step to fully restore its activity.

Note: Acid leaching can be harsh and may alter the catalyst's structure. It is crucial to optimize the leaching conditions for your specific system.

IV. Experimental Protocol: A Classic Friedel-Crafts Acylation

This protocol for the acylation of benzene with acetyl chloride using AlCl₃ highlights the critical steps for avoiding catalyst deactivation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous solvent (e.g., dichloromethane)

  • Round-bottom flask, addition funnel, reflux condenser

  • Ice bath

  • Crushed ice, concentrated HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. This ensures a strictly anhydrous environment.[1]

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.1 - 1.3 equivalents) to the anhydrous solvent in the flask.

  • Cooling: Cool the suspension to 0°C using an ice bath.[1]

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension. Control the addition rate to maintain the temperature between 0-5°C, as the reaction can be exothermic.[1]

  • Substrate Addition: After adding the acylating agent, add anhydrous benzene (1.0 equivalent) dropwise over 15-30 minutes, keeping the temperature at 0-5°C.[1]

  • Reaction: Allow the reaction to stir for 1-4 hours, monitoring its progress by TLC or GC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride-ketone complex.[1]

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can be further purified.[1][5]

V. References

  • Periodic regeneration of a deactivated solid alkylation catalyst with hydrogen. Google Patents.

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • Friedel-Crafts acylation. Khan Academy. [Link]

  • Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • What Causes Catalyst Deactivation And Poisoning? Chemistry For Everyone. [Link]

  • Why Does Catalyst Poisoning Occur In Kinetics? Chemistry For Everyone. [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? Chemistry For Everyone. [Link]

  • Catalyst poison. Britannica. [Link]

  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate. [Link]

  • Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. [Link]

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Improving the enantioselectivity of enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide deeper insights into optimizing this critical biocatalytic transformation. The primary goal is the synthesis of the chiral alcohol precursor, (S)- or (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for antifungal agents like Luliconazole.[1][2][3]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions are presented in a logical, step-by-step format, explaining the scientific rationale behind each recommendation.

Problem 1: My reaction shows low enantiomeric excess (ee%).

Low enantioselectivity is a common hurdle where the enzyme produces a mixture of both (S) and (R) enantiomers. The root cause is almost always sub-optimal positioning of the substrate within the enzyme's active site.

Possible Cause A: Sub-optimal Reaction Conditions

The enzyme's three-dimensional structure, and thus the geometry of its active site, is highly sensitive to its environment. Minor deviations can relax the steric constraints that enforce a single substrate binding orientation.

Solution Pathway:

  • Verify and Optimize pH: The protonation state of active site residues (like Lysine and Tyrosine in many ketoreductases) is critical for both catalysis and substrate binding.[4]

    • Action: Prepare a series of buffers to test a pH range from 6.0 to 8.0 in 0.5-unit increments. Many ketoreductases from sources like Lactobacillus kefir show optimal performance at a pH of around 6.0-6.5.[3][5]

  • Optimize Temperature: Enzyme flexibility is temperature-dependent. Too low, and the enzyme may not be active enough; too high, and it can denature or become too flexible, losing its precise stereocontrol.

    • Action: Screen temperatures from 25°C to 40°C. A common optimal temperature for this reaction is approximately 35°C.[5]

  • Adjust Co-solvent Concentration: While necessary for solubilizing the hydrophobic ketone, organic co-solvents like isopropanol (IPA) or dimethyl sulfoxide (DMSO) can strip the essential hydration layer from the enzyme, altering its conformation.

    • Action: If using a co-solvent, titrate its concentration (e.g., 5%, 10%, 15% v/v). Isopropanol is often dually functional, serving as a co-solvent and a co-substrate for NADPH regeneration.[6] However, concentrations that are too high can be detrimental.

Possible Cause B: Inappropriate Enzyme Selection or Purity

The "lock and key" fit between the enzyme and substrate determines enantioselectivity. Not all ketoreductases (KREDs) are created equal for this sterically demanding substrate.

Solution Pathway:

  • Screen a KRED Library: The most direct solution is to test a panel of different KREDs. Enzymes from different microbial sources will have distinct active site architectures.

    • Action: Obtain a KRED screening kit and test against 2-chloro-1-(2,4-dichlorophenyl)ethanone. Ketoreductases from Lactobacillus kefir (LkKRED) and Scheffersomyces stipitis (SsCR) have been reported to produce the corresponding (S)- and (R)-alcohols, respectively, with excellent enantioselectivity (>99% ee).[2][7]

  • Consider Whole Cell vs. Purified Enzyme: If using a whole-cell biocatalyst (e.g., recombinant E. coli), endogenous reductases from the host can produce the opposite enantiomer, eroding the overall ee.[8]

    • Action: If low ee persists with a whole-cell system, switch to a purified/isolated enzyme preparation (lyophilized powder or cleared lysate). This eliminates competing background reactions.

Troubleshooting Workflow for Low ee%

G start Start: Low ee% Observed cond_check Are reaction conditions (pH, Temp, Co-solvent) optimized? start->cond_check optimize Systematically optimize pH (6.0-8.0), Temperature (25-40°C), and Co-solvent concentration (5-20% v/v). cond_check->optimize No enzyme_issue Consider Enzyme Source & Purity cond_check->enzyme_issue Yes re_evaluate Re-measure ee% optimize->re_evaluate cond_check2 Is ee% still low? re_evaluate->cond_check2 cond_check2->enzyme_issue Yes success Success: High ee% Achieved cond_check2->success No screen_kreds Screen a diverse panel of KREDs. (e.g., from L. kefir, S. stipitis) enzyme_issue->screen_kreds use_purified Switch from whole-cell to a purified enzyme preparation. enzyme_issue->use_purified eng_consider Consider Enzyme Engineering for recalcitrant cases. enzyme_issue->eng_consider screen_kreds->re_evaluate use_purified->re_evaluate

Caption: A decision tree for troubleshooting low enantiomeric excess.

Problem 2: The reaction rate is slow or stalls (low conversion).

Poor conversion can be caused by catalyst inactivation, insufficient co-factor regeneration, or substrate/product inhibition.

Possible Cause A: Inefficient Co-factor Regeneration

Most KREDs useful for this transformation are NADPH-dependent.[3] As the catalytic cycle proceeds, NADPH is oxidized to NADP⁺. Without a robust system to regenerate NADPH, the reaction will quickly halt.

Solution Pathway:

  • Ensure a Functional Regeneration System: The two most common systems are:

    • Glucose Dehydrogenase (GDH): Uses glucose to reduce NADP⁺ to NADPH. This is a very efficient but adds another enzyme and substrate to the system.[9]

    • Isopropanol (IPA) and a Secondary ADH: Many KREDs have a secondary alcohol dehydrogenase activity and can use IPA as a hydride donor, producing acetone as a byproduct. This is a simpler, "substrate-coupled" system.[6]

    • Action: Confirm that all components of your regeneration system are present and active. For a GDH system, ensure glucose is not limiting. For an IPA system, ensure the IPA concentration is sufficient (typically 10-20% v/v) but not so high that it inactivates the enzyme.

Possible Cause B: Substrate or Product Inhibition

High concentrations of the hydrophobic ketone substrate can lead to non-productive binding or aggregation, causing substrate inhibition.[10] Similarly, the product alcohol can also be inhibitory, sometimes by binding to the enzyme's active site and preventing the next cycle.

Solution Pathway:

  • Implement Substrate Fed-Batch: Instead of adding all the substrate at the beginning, a fed-batch strategy maintains a low, steady-state concentration of the substrate, avoiding inhibitory levels.

    • Action: Dissolve the total amount of substrate in a suitable solvent (e.g., isopropanol) and add it slowly over several hours using a syringe pump.

  • Consider In Situ Product Removal (ISPR): For large-scale reactions where product inhibition is significant, a biphasic system can be used where a water-immiscible organic solvent (e.g., hexane, heptane) is added to the aqueous reaction phase.[11] The product, being more hydrophobic than the substrate, will preferentially partition into the organic phase, removing it from the vicinity of the enzyme.

Frequently Asked Questions (FAQs)

Q1: Which class of enzymes is best suited for the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone?

A: Ketoreductases (KREDs), also known as carbonyl reductases or alcohol dehydrogenases (ADHs), are the premier choice. Specifically, enzymes from the short-chain dehydrogenase/reductase (SDR) family are highly effective.[12] Extensive research has shown that KREDs derived from microorganisms like Lactobacillus kefir, Lactobacillus brevis, and Scheffersomyces stipitis can catalyze this reduction with extremely high enantioselectivity (>99% ee) and good conversion rates.[1][3][7] Engineered variants of these enzymes are often used in industrial processes to further enhance activity and stability.[1][13]

Q2: How do I choose between an (S)-selective and an (R)-selective enzyme?

A: The selection depends entirely on the desired chiral product. For the synthesis of Luliconazole, the (S)-alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is the required intermediate.[3] For this, a KRED that follows the Prelog rule, such as the widely reported mutants from Lactobacillus kefir (e.g., LkADH), is the correct choice.[1][2] If the (R)-alcohol is needed (e.g., for Miconazole synthesis), an anti-Prelog selective enzyme, such as the KRED from Scheffersomyces stipitis (SsCR), should be used.[7]

Q3: What is a typical starting protocol for this enzymatic reduction?

A: The following protocol provides a robust starting point based on established literature.[3][5]

Experimental Protocol: Lab-Scale Enzymatic Reduction

1. Materials:

  • Phosphate Buffer (100 mM, pH 6.0)

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone (Substrate)

  • Ketoreductase (e.g., lyophilized whole cells of E. coli expressing an LkKRED mutant, or purified enzyme)

  • NADP⁺

  • Co-substrate for regeneration: Isopropanol (IPA)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

2. Reaction Setup (100 mg Substrate Scale):

  • In a 50 mL flask, add 10 mL of 100 mM phosphate buffer (pH 6.0).

  • Add the biocatalyst. For lyophilized cells, a typical loading is 10-30 g/L (100-300 mg). For purified enzyme, follow the manufacturer's recommended activity units.

  • Add NADP⁺ to a final concentration of ~0.1 g/L (1 mg).

  • Add 1.5 mL of Isopropanol (15% v/v).

  • Add 100 mg of the ketone substrate.

  • Seal the flask and place it in a shaker incubator at 35°C, with agitation (e.g., 200 rpm).

3. Reaction Monitoring & Work-up:

  • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Extract the aliquot with 500 µL of ethyl acetate, vortex, and centrifuge. Analyze the organic layer by chiral HPLC or GC to determine conversion and enantiomeric excess (ee%).

  • Once the reaction reaches completion (>99% conversion), extract the entire reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product alcohol.

Q4: When should I consider enzyme engineering?

A: Enzyme engineering should be considered when commercially available enzymes and optimization of reaction conditions fail to meet your targets for enantioselectivity, activity, or stability. If you have an enzyme with moderate selectivity (e.g., 85-95% ee), rational design or directed evolution can be powerful tools.[14][15]

  • Rational Design: If a crystal structure of your KRED is available, you can identify key residues in the active site that interact with the substrate. Mutating these residues (e.g., to larger amino acids like Tryptophan or Phenylalanine) can create steric hindrance that blocks the substrate from binding in the orientation that produces the undesired enantiomer.[16][17]

  • Directed Evolution: This involves creating large libraries of enzyme variants through random mutagenesis (error-prone PCR) or site-saturation mutagenesis and screening them for improved performance. This approach does not require structural information but is more labor-intensive.

Q5: Can this reaction be scaled up for industrial production?

A: Absolutely. This specific enzymatic reduction has been successfully scaled to produce hundreds of kilograms of the chiral alcohol intermediate.[2][5] Key considerations for scale-up include:

  • High Substrate Loading: Processes have been developed to handle substrate concentrations as high as 600 g/L, often using fed-batch strategies to avoid inhibition.[1]

  • Biocatalyst Cost and Reusability: Using whole-cell catalysts or immobilized enzymes can significantly reduce costs compared to using free, purified enzymes.

  • Downstream Processing: Efficient extraction and crystallization procedures are necessary to isolate the final product with high chemical and optical purity.[5]

Data Presentation: Comparison of Biocatalytic Systems

The table below summarizes performance metrics reported in the literature for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, demonstrating the power of enzyme selection and engineering.

Biocatalyst (Enzyme Source)Substrate Loading (g/L)Time (h)Conversion (%)Product ee (%)Reference
Recombinant E. coli expressing LK08 (L. kefir)100 (on 300g scale)30>99>99[3][5]
Mutant LkADHM3 (L. kefir)60022>99.5>99.5[1]
Reaction Pathway Overview

G sub 2-Chloro-1-(2,4-dichlorophenyl)ethanone (Prochiral Ketone) kred Ketoreductase (KRED) (e.g., LkADH mutant) sub->kred prod_s (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (Chiral Alcohol) nadph NADPH nadph->kred regen_prod Acetone nadph->regen_prod nadp NADP+ nadp->nadph Regeneration System kred->prod_s kred->nadp regen_sub Isopropanol regen_sub->nadph

Caption: The enzymatic reduction of the prochiral ketone to the (S)-alcohol.

References

  • Ye, W., et al. (2025). Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis. Journal of Agricultural and Food Chemistry. [Link]

  • Wei, T., et al. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development. [Link]

  • Wei, T., et al. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Organic Process Research & Development, 23(9), 1986-1991. [Link]

  • Qiao, L., et al. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. TU Delft Research Portal. [Link]

  • Obenchain, D. A., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 112(51), E7032-E7040. [Link]

  • ResearchGate. Reduction of 2-chloro-1-phenylethanone to two enantiomeric alcohols by WT-DKR and mutant W222F. [Link]

  • Wei, T., et al. (2019). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - See Supporting Information for detailed methods. ACS Publications. [Link]

  • Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(45), 6789-6804. [Link]

  • Qiu, X., et al. (2025). Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones. Bioresource Technology, 441, 133572. [Link]

  • Chen, Q., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. [Link]

  • Shang, Y., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. ResearchGate. [Link]

  • Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
  • Guitart, J., et al. (2020). Combination of Enzymes and Deep Eutectic Solvents as Powerful Toolbox for Organic Synthesis. Molecules, 25(21), 5176. [Link]

  • Lin, J., et al. (2016). Towards the computational design and engineering of enzyme enantioselectivity: A case study by a carbonyl reductase from Gluconobacter oxydans. Journal of Biotechnology, 217, 47-55. [Link]

  • Obenchain, D. A., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. PNAS, 112(51). [Link]

  • ResearchGate. Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. [Link]

  • Ni, Y., et al. (2011). Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity. ResearchGate. [Link]

  • Westarp, S., et al. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ChemCatChem, 9(12), 2220-2228. [Link]

  • Lves, D., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Nature Communications, 11(1), 2259. [Link]

  • Prier, C. K., et al. (2021). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Semantic Scholar. [Link]

  • Gröger, H., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal. [Link]

  • Zhu, D., & Hua, L. (2010). Receptor site model for NADPH-dependent carbonyl reductase. ResearchGate. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Eixelsberger, T., et al. (2014). Process optimization of enzymatic reactions to overcome enzyme deactivation by the product. Thesis. [Link]

  • Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

  • Zhang, R. K., & Renata, H. (2021). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society, 143(4), 1764-1769. [Link]

  • Mach, R., et al. (2004). Enzyme-catalyzed regio- and enantioselective ketone reductions. Methods in Enzymology, 388, 338-350. [Link]

  • ResearchGate. Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). [Link]

  • Tielmann, P., et al. (2021). Computationally Supported Inversion of Ketoreductase Stereoselectivity. Angewandte Chemie International Edition, 60(29), 16035-16042. [Link]

  • Yao, L., et al. (2018). Development of an Engineered Ketoreductase with Simultaneously Improved Thermostability and Activity for Making a Bulky Atorvastatin Precursor. ACS Catalysis, 8(12), 11680-11687. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • ResearchGate. Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. [Link]

  • Science of Synthesis. (2014). Enzymatic Reduction of Carbonyl Groups. Thieme. [Link]

  • ResearchGate. The enantioselective reductions of aryl alkyl ketones. [Link]

  • Hammer, S. C., et al. (2017). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 46(18), 5533-5565. [Link]

  • Liu, Z., et al. (2010). Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability. Bioresource Technology, 101(22), 8502-8508. [Link]

  • Zhang, Z., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2816. [Link]

  • Heath, R. S., et al. (2021). Engineered Biocatalyst for Enantioselective Hydrazone Reduction. Angewandte Chemie International Edition, 60(13), 7063-7067. [Link]

  • Chem-Impex. 2-Chloroacetophenone. [Link]

  • Wikipedia. Phenacyl chloride. [Link]

  • Grygier, A., et al. (2020). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Molecules, 25(18), 4075. [Link]

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Challenges in the scale-up synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve a robust, scalable, and reproducible synthetic process.

Overview of the Synthetic Strategy

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with 2,4-dichlorophenylacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

The overall reaction is as follows:

Troubleshooting Logic for Low Yield

G start Low Yield Observed complex Product-AlCl₃ Complex final_product This compound reagents reagents electrophile Check for Moisture (Reagents, Glassware, Solvent) reagents:f0->electrophile:f0 Formation of Electrophile checkf0 checkf0 intermediate intermediate checkf0->intermediate:f0 Electrophilic Attack + 1,3-Dichlorobenzene product_complex product_complex intermediate:f0->product_complex:f0 Deprotonation aromatic aromatic product_complex:f0->final_product:f0 Aqueous Work-up

Caption: A logical workflow for troubleshooting low product yields.

References

  • MIT-IVY. (2021).
  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl to understand 1,3-Dichlorobenzene MDCB. [https://www.mit-ivy.com/news/take-you-to-understand-1-3-dichlorobenzene-mdcb-2-55543525.html]([Link] chloride in class 12 chemistry CBSE*. [Link]www.vedantu.com/question-answer/on-reaction-of-chlorobenzene-with-acetyl-

  • Google Patents. (n.d.). US2123857A - Manufacture of 1class-12-chemistry-cbse-6042125f18725c3,3-dichloro-and 1, 3, 5-trichlorobenzenes.
  • Journal of the Chemical Society C: Organic.
  • Alpha Chemika. (n968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]. 1 3-DICHLOROBENZENE For Synthesis. [Link]

  • YouTube. (2023, March 25).
  • Khan Academy. (n.d.). Friedel-Crafts acylation. [https://www.khanacademy.org/science/organic-chemistry/aromatic-compounds/friedel-crafts-reaction/v/friedel-crafts-acylation]([Link] of Chlorobenzene | 2-Chloro acetophenone*. [Link]

  • Benchchem. (2025).
  • -(4-Chlorophenyl)ethanone*. [https://sielc.com/1-4-chlorophenyl-ethanone.html]([Link]. (n.d.). friedel-crafts acylation of benzene. [Link]

  • Google Patents. (n.d.). *Synthesis method of 1-(2,4-dichlorco.
  • Benchchem. (2025).
  • University of Michiganchem.
  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro. (n.d.). Experiment 1: Friedel-Crafts Acylation. [https://www.studocu.com/en-us/document/university-of-michigan/structures-and-reactivity-ii/experiment-1-friedel-crafts-acylation/1090384]([Link]. [Link]

  • Google Patents. (n.d.). *CN102816051A -24-8549/4/4/1520)
  • Google Patents. Process for synthesizing 4-chlorophenyl ethanol*. [https://patents.google.com/patent/CN102816051A/en]( (n.d.). *Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazol02816051A/en)
  • Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1yl)-ethanol.
  • Chemistry LibreTexts. (2023). C. The-(2,4-dichlorophenyl)ethanol.
  • Technical Disclosure Commons. (2023, July 17). A process for the preparation of 1-(2-chlorophenyl)-2-(2H Friedel-Crafts Acylation of Benzene. [Link]ethanone*. [Link]3A_Benzene_and_its_Derivatives/16.03%3A_Electrophilic_Substitution-_The_Reactions/C._The_Friedel-Crafts_Acylation_of

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ResearchGate. (n.d.). *Development of an Enzymatic Process for the://byjus.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [https://hws-mainz.de/from-flask-to-floor-overcoming-scale-up-challenges-in-pharmaceutical-synthesis/]([Link] Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol*. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction.Chloro-1-24-dichlorophenyl_Ethanol)

Preventing byproduct formation in econazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Optimizing Purity

Welcome to the Technical Support Center for Econazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of econazole. Our focus is to provide in-depth technical insights and field-proven troubleshooting strategies to minimize byproduct formation and enhance the purity of the final active pharmaceutical ingredient (API).

Understanding the Synthetic Landscape of Econazole

The synthesis of econazole, a widely used antifungal agent, typically follows a three-step pathway. While seemingly straightforward, each step presents unique challenges and potential for byproduct formation that can impact yield and purity. A thorough understanding of the reaction mechanism and potential side reactions is paramount for successful and reproducible synthesis.

The general synthetic route is as follows:

  • N-Alkylation of Imidazole: Reaction of imidazole with 2-bromo-2',4'-dichloroacetophenone.

  • Ketone Reduction: Reduction of the resulting ketone intermediate to a secondary alcohol.

  • O-Alkylation: Alkylation of the alcohol with 4-chlorobenzyl chloride to yield econazole.

This guide will dissect each of these stages, highlighting critical control points and providing solutions to common problems.

Diagram: Econazole Synthesis Pathway

Econazole Synthesis Pathway Imidazole Imidazole Step1 Step 1: N-Alkylation Imidazole->Step1 Bromoketone 2-Bromo-2',4'-dichloroacetophenone Bromoketone->Step1 Ketone_Intermediate 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Step2 Step 2: Ketone Reduction (e.g., NaBH4) Ketone_Intermediate->Step2 Alcohol_Intermediate 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Impurity A) Step3 Step 3: O-Alkylation Alcohol_Intermediate->Step3 Chlorobenzyl_Chloride 4-Chlorobenzyl chloride Chlorobenzyl_Chloride->Step3 Econazole Econazole Step1->Ketone_Intermediate Step2->Alcohol_Intermediate Step3->Econazole

Caption: General synthetic route for econazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during econazole synthesis in a question-and-answer format.

Step 1: N-Alkylation of Imidazole

Q1: My N-alkylation reaction is producing significant amounts of unreacted starting materials and a complex mixture of byproducts. What are the likely causes?

A1: Low conversion and complex byproduct profiles in the initial N-alkylation step often stem from issues with starting material quality, reaction conditions, and the inherent reactivity of the reagents.

  • Starting Material Integrity:

    • 2-Bromo-2',4'-dichloroacetophenone Stability: This α-bromoketone can be unstable and prone to degradation, especially in the presence of moisture or base, leading to the formation of hydrolysis or elimination byproducts.[1] It is crucial to use a high-purity starting material and ensure anhydrous reaction conditions.

    • Imidazole Purity: Ensure the imidazole used is of high purity and dry, as impurities can interfere with the reaction.

  • Reaction Conditions:

    • Base Selection: The choice and stoichiometry of the base are critical. A weak base may lead to incomplete deprotonation of imidazole, resulting in low conversion. Conversely, a strong base can promote side reactions of the bromoketone.[2][3] Sodium carbonate or potassium carbonate are commonly used.

    • Solvent: Aprotic polar solvents like DMF or acetonitrile are typically employed to facilitate the dissolution of reactants. The purity and dryness of the solvent are important to prevent side reactions.

    • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote byproduct formation. An orthogonal experimental design has shown that the solvent has a more significant impact on yield than reaction time or catalyst.[4]

Troubleshooting Workflow for N-Alkylation

Troubleshooting N-Alkylation Problem Low Yield & Byproducts in N-Alkylation Check_SM Verify Starting Material Purity (Bromoketone, Imidazole) Problem->Check_SM SM_OK Purity Confirmed Check_SM->SM_OK Good SM_Not_OK Purify/Source New Starting Materials Check_SM->SM_Not_OK Poor Check_Conditions Optimize Reaction Conditions Optimize_Base Adjust Base (Type & Stoichiometry) Check_Conditions->Optimize_Base Optimize_Solvent Ensure Anhydrous Solvent Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp SM_OK->Check_Conditions SM_Not_OK->Problem Monitor_Reaction Monitor by HPLC/TLC Optimize_Base->Monitor_Reaction Optimize_Solvent->Monitor_Reaction Optimize_Temp->Monitor_Reaction Solution Improved Yield & Purity Monitor_Reaction->Solution

Caption: Troubleshooting workflow for the N-alkylation step.

Step 2: Ketone Reduction

Q2: I am observing incomplete reduction of the ketone intermediate, and I'm concerned about potential side reactions with sodium borohydride.

A2: Incomplete reduction is a common issue, and while sodium borohydride (NaBH₄) is a relatively mild reducing agent, its reactivity and potential side reactions should be considered.

  • Incomplete Reduction:

    • Reagent Stoichiometry: Ensure a sufficient molar excess of NaBH₄ is used. While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is required to drive the reaction to completion and account for any reaction with the solvent.

    • Solvent: Protic solvents like methanol or ethanol are typically used. NaBH₄ can react with these solvents, especially in the presence of acid, which can consume the reagent.[5][6]

    • Temperature: The reduction is often carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help ensure completion.

  • Potential Side Reactions:

    • Hydrolysis of Borohydride: In aqueous or protic solvents, NaBH₄ can hydrolyze to produce hydrogen gas, which can be a safety hazard.[6] The rate of hydrolysis is pH-dependent and is slower under basic conditions.

    • Formation of Borate Esters: The intermediate alkoxide reacts with the boron species to form borate esters. A proper acidic workup is necessary to hydrolyze these esters and isolate the desired alcohol.

Experimental Protocol: Ketone Reduction

  • Dissolve the ketone intermediate in a suitable solvent (e.g., methanol) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl) to neutralize excess borohydride and hydrolyze the borate esters.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

Step 3: O-Alkylation

Q3: The final O-alkylation step is producing a significant amount of a byproduct that has been identified as a quaternary imidazolium salt (Impurity C). How can I prevent this over-alkylation?

A3: The formation of the quaternary imidazolium salt, Econazole Impurity C (1-(4-Chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium), is a classic example of over-alkylation.[7] This occurs when the already N-substituted imidazole ring of the alcohol intermediate or econazole itself acts as a nucleophile and reacts with another molecule of 4-chlorobenzyl chloride.

  • Mechanism of Over-alkylation: The lone pair of electrons on the second nitrogen of the imidazole ring can attack the benzylic carbon of 4-chlorobenzyl chloride, leading to the formation of a quaternary ammonium salt.

  • Control Strategies:

    • Stoichiometry: Carefully control the stoichiometry of the alkylating agent (4-chlorobenzyl chloride). Using a large excess should be avoided. A slight excess may be necessary to drive the reaction to completion, but this should be optimized.

    • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of over-alkylation.[2] Monitor the reaction closely and stop it once the starting alcohol is consumed.

    • Base: The choice of base is important. A strong base is needed to deprotonate the alcohol, but an excessively strong base or a large excess can also promote side reactions. Sodium hydride (NaH) or potassium tert-butoxide are commonly used.

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can sometimes improve the reaction rate and selectivity, potentially reducing the required temperature and reaction time, thereby minimizing over-alkylation.[2][3][8][9]

Q4: Besides over-alkylation, are there other potential byproducts in the O-alkylation step?

A4: Yes, another potential issue is the competition between N-alkylation and O-alkylation. In the case of the alcohol intermediate, which is an amino alcohol, both the nitrogen on the imidazole ring and the oxygen of the hydroxyl group are potential nucleophiles.

  • N- vs. O-Alkylation:

    • Generally, amines are more nucleophilic than alcohols. However, in this case, the nitrogen is part of an aromatic imidazole ring, which can reduce its nucleophilicity. The hydroxyl group, when deprotonated by a base, becomes a potent nucleophile (alkoxide).

    • The selectivity between N- and O-alkylation can be influenced by factors such as the solvent, the nature of the base, and the alkylating agent.[10][11] In the synthesis of econazole, the deprotonation of the alcohol to form the alkoxide strongly favors O-alkylation.

Analytical Methods for Impurity Profiling

Effective monitoring of the reaction and characterization of the final product require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Table 1: Typical HPLC Method Parameters for Econazole and its Impurities

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often in a gradient elution mode.
Detection UV at approximately 220-230 nm.[12][13][14][15][16]
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25 - 40 °C

Note: The specific conditions will need to be optimized for your particular system and the impurities you are targeting.

Purification Strategies

After synthesis, the crude econazole product will likely contain unreacted starting materials and byproducts. The following purification techniques are commonly employed:

  • Crystallization: Econazole is often isolated and purified as its nitrate salt, which has well-defined crystalline properties.[17][18] Recrystallization from a suitable solvent system (e.g., ethanol) is a powerful technique for removing impurities.

  • Column Chromatography: For laboratory-scale synthesis or for removing closely related impurities, silica gel column chromatography can be used to purify the free base of econazole before salt formation.

Conclusion

The synthesis of econazole, while well-established, requires careful control over each synthetic step to minimize byproduct formation and achieve high purity. By understanding the underlying reaction mechanisms, potential side reactions, and implementing robust process controls and analytical monitoring, researchers can consistently produce high-quality econazole. This guide provides a framework for troubleshooting common issues and optimizing your synthetic protocol.

References

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Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Chiral Intermediate

In the landscape of modern pharmaceuticals, the synthesis of enantiomerically pure compounds is a cornerstone of drug development, particularly for antifungal agents. (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a high-value chiral intermediate, serving as a critical building block in the synthesis of potent antifungal drugs such as Luliconazole and Miconazole.[1][2][3][4] The stereochemistry of this alcohol is paramount to the final drug's efficacy and safety. Consequently, the method chosen for its synthesis directly impacts not only the purity and yield of the final product but also the overall process efficiency, cost, and environmental footprint.

This guide provides an in-depth, objective comparison of the two primary methodologies for producing this key intermediate: traditional chemical synthesis, exemplified by the Corey-Bakshi-Shibata (CBS) reduction, and the increasingly prevalent enzymatic synthesis using ketoreductases. We will delve into the mechanistic underpinnings, present detailed experimental frameworks, and offer a side-by-side analysis of performance data to equip researchers and drug development professionals with the insights needed to make informed strategic decisions.

Part 1: The Chemical Approach - Asymmetric Ketone Reduction

The asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is the most direct route to the desired chiral alcohol. Among the chemical methods, the Corey-Bakshi-Shibata (CBS) reduction stands out as a reliable and well-documented strategy for achieving high enantioselectivity.[5][6][7][8]

Causality of the Method: The CBS Reduction Mechanism

The CBS reduction is a powerful tool in organic synthesis that facilitates the enantioselective reduction of a wide array of prochiral ketones.[6][7][9] The reaction's success hinges on the use of a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent (e.g., borane-tetrahydrofuran complex, BH₃·THF) and the ketone substrate.[8][10] This ternary complex forms a rigid, six-membered transition state. The steric environment created by the chiral catalyst dictates the facial selectivity of the hydride transfer from the borane to the ketone's carbonyl group, thereby yielding the alcohol with a predictable stereochemical outcome.[6][10] The driving force is the activation of the borane by the Lewis basic nitrogen of the catalyst and the enhanced Lewis acidity of the catalyst's boron atom, which coordinates to the ketone.[6]

Visualizing the Chemical Pathway

G cluster_reactants Reactants cluster_process Corey-Bakshi-Shibata Reduction cluster_products Products ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone transition_state Coordination with Ketone & Hydride Transfer via Six-Membered Transition State ketone->transition_state catalyst (S)-CBS Catalyst complex Formation of Chiral Catalyst-Borane Complex catalyst->complex borane Borane (BH3) borane->complex complex->transition_state Coordination product (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol transition_state->product Yields catalyst_regen Regenerated Catalyst transition_state->catalyst_regen Regenerates

Caption: Workflow of the CBS Reduction for asymmetric synthesis.

Experimental Protocol: CBS Reduction

This protocol is a representative summary and requires optimization based on specific laboratory conditions and scale.

  • Preparation: All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for achieving high enantiomeric excess.[6]

  • Catalyst & Reductant: To a solution of the (S)-CBS oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF) at room temperature, add the borane reducing agent (e.g., BH₃·SMe₂ or BH₃·THF) dropwise.

  • Substrate Addition: Cool the mixture to the desired temperature (e.g., 0°C or -20°C) and slowly add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in anhydrous THF.

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by an aqueous acid workup (e.g., 1N HCl).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Performance Data: Chemical Synthesis
ParameterTypical Value / ConditionSource
Enantiomeric Excess (ee) ~98.6%[5]
Yield High, but variable with scale and purity requirements-
Reaction Conditions Anhydrous, inert atmosphere, often sub-ambient temp.[6]
Reagents Borane complexes (flammable, moisture-sensitive)[8]
Catalyst Chiral Oxazaborolidine (costly)[5]

Part 2: The Enzymatic Approach - Biocatalytic Precision

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[11][12] For the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, the use of ketoreductases (KREDs) offers exceptional selectivity under mild, environmentally benign conditions.[1][13][14]

Causality of the Method: The Ketoreductase Mechanism

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols.[13][14] This biotransformation utilizes a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH). The enzyme's three-dimensional active site precisely orients the ketone substrate relative to the cofactor.[13] This lock-and-key mechanism ensures that the hydride is delivered to only one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol product with exceptionally high purity.[12] To make the process economically viable, the expensive cofactor is continuously regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).

Visualizing the Biocatalytic Pathway

G cluster_main_reaction Primary Bioreduction cluster_regeneration Cofactor Regeneration Cycle ketone 2-chloro-1-(2,4-dichlorophenyl)ethanone kred Ketoreductase (KRED) ketone->kred product (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol kred->product nadp NADP+ kred->nadp nadph NADPH nadph->kred gdh Glucose Dehydrogenase (GDH) nadp->gdh Recycled glucose Glucose glucose->gdh gdh->nadph Regenerated gluconolactone Gluconolactone gdh->gluconolactone

Caption: Enzymatic reduction coupled with cofactor regeneration.

Experimental Protocol: Enzymatic Reduction

This protocol is a representative summary using recombinant E. coli expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells engineered to overexpress the desired ketoreductase (e.g., from Lactobacillus kefiri) and glucose dehydrogenase.[15] Harvest the cells via centrifugation to obtain a wet cell paste.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add glucose (the sacrificial substrate for cofactor regeneration), and a catalytic amount of the NADP⁺ cofactor.

  • Bioreduction: Disperse the wet cell paste (the biocatalyst) in the buffer. Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which may be dissolved in a water-miscible co-solvent to improve solubility.

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary.

  • Monitoring & Workup: Track the conversion of the substrate and the formation of the product by HPLC.

  • Extraction & Purification: Once the reaction reaches completion, separate the biomass by centrifugation. Extract the product from the supernatant with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated to yield the product, which is often of sufficient purity for subsequent steps without chromatography.

Performance Data: Enzymatic Synthesis
ParameterTypical Value / ConditionSource
Enantiomeric Excess (ee) >99.9%[3]
Yield >90% (at industrial scale)[3]
Reaction Conditions Aqueous media, ambient temp. & pressure, neutral pH[16][17]
Reagents Water, buffer, glucose (benign)[18][19]
Catalyst Recombinant whole cells or isolated enzyme[3][15]

Part 3: Head-to-Head Comparison

The choice between chemical and enzymatic synthesis pathways involves a trade-off between various performance, economic, and environmental factors. The following table provides a direct comparison to aid in this decision-making process.

FeatureChemical Synthesis (CBS Reduction)Enzymatic Synthesis (Ketoreductase)
Stereoselectivity (ee) Very Good (~98.6%)[5]Excellent (>99.9%)[3]
Yield High, but can be impacted by side reactions and purification losses.Excellent, often >90% with minimal byproducts.[3][20]
Reaction Conditions Harsh: Anhydrous, inert atmosphere, often cryogenic temperatures.[6]Mild: Aqueous, ambient temperature and pressure, neutral pH.[12][17]
Catalyst Expensive and sensitive oxazaborolidine catalyst.[1][5]Renewable and biodegradable enzyme, can be produced via fermentation.
Reagents & Solvents Uses hazardous/flammable borane reagents and anhydrous organic solvents.Primarily uses water and benign co-substrates like glucose.[18]
Safety & Handling Requires specialized equipment to handle moisture-sensitive and pyrophoric reagents.Significantly safer, with reduced risk of hazardous incidents.[21]
Environmental Impact Generates more hazardous waste; higher energy consumption."Green" process with less waste, lower energy input, and biodegradable catalyst.[16][22]
Scalability Can be challenging due to catalyst cost and strict reaction conditions.[5]Highly scalable; well-suited for industrial production.[3]
Development Time Established methodology, can be implemented relatively quickly for known substrates.Initial enzyme screening and process optimization can be time-consuming.[23]

Senior Application Scientist's Conclusion & Outlook

For the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, the data presents a compelling case for the superiority of the enzymatic approach, particularly for industrial-scale manufacturing. While the chemical CBS reduction offers good enantioselectivity, it is hampered by high catalyst costs, the use of hazardous reagents, and stringent, energy-intensive reaction conditions.[1][5] These factors not only increase production costs but also carry a significant environmental and safety burden.

In stark contrast, biocatalysis via ketoreductases represents a paradigm of green chemistry.[21] It delivers a product of exceptional enantiomeric purity (>99.9% ee) and high yield under mild, safe, and aqueous conditions.[3][17] The advantages of biocatalysis—including reduced energy consumption, minimized waste, and enhanced safety—align perfectly with the modern pharmaceutical industry's drive for sustainability and cost-efficiency.[11][12][20]

While the initial investment in enzyme discovery and process development for a biocatalytic route may be a consideration, the long-term benefits are substantial.[23] Advances in protein engineering and directed evolution are continuously shortening these development timelines and creating custom enzymes with enhanced stability, activity, and substrate scope.[3][13][14] For researchers and drug development professionals, embracing enzymatic synthesis is not merely an alternative; it is a strategic imperative for developing robust, economical, and sustainable manufacturing processes for the next generation of pharmaceuticals.

References

  • CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)
  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)
  • 2,2-dichloroethanol - Organic Syntheses Procedure. [Link]

  • Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression - MDPI. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]

  • Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ResearchGate. [Link]

  • Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol. - ResearchGate. [Link]

  • Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045 | Request PDF - ResearchGate. [Link]

  • Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol - ACS Publications. [Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions - MDPI. [Link]

  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied Catalysts. [Link]

  • Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A. [Link]

  • Origins of stereoselectivity in evolved ketoreductases - PMC - NIH. [Link]

  • Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC - PubMed Central. [Link]

  • Enzymes & Sustainability – EnzymeWizard. [Link]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). [Link]

  • Corey–Itsuno reduction - Grokipedia. [Link]

  • Biocatalysis: An Indispensable Tool for API Synthesis | Contract Pharma. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • The Growing Role of Biocatalysis in Industrial Synthesis - Pharma Focus Asia. [Link]

  • Enzymes in green chemistry: The need for environment and sustainability - International Journal of Applied Research. [Link]

  • White paper: The advantages of biocatalysis in pharmaceutical manufacturing - Ingenza Ltd. [Link]

  • The Role of Bio-Based Chemicals and Enzymes in Sustainable Industry. [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation - ResearchGate. [Link]

  • Name Reactions and Catalysts Developed by Indian - Resonance magazine Sept 2023 page 1309-1358.cdr. [Link]

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A Comparative Guide to Alternative Precursors in Miconazole and Econazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antifungal drug manufacturing, the synthesis of azole antifungals like miconazole and econazole remains a cornerstone. For researchers and process chemists, the efficiency, scalability, and environmental footprint of a synthetic route are of paramount importance. This guide provides an in-depth comparison of the conventional synthesis pathways for miconazole and econazole against more innovative routes employing alternative precursors. We will explore the causality behind these strategic choices, supported by experimental data, to offer a clear perspective on the advantages and trade-offs of each approach.

The Clinical Significance of Miconazole and Econazole

Miconazole and econazole are broad-spectrum antifungal agents belonging to the imidazole class. They are widely used in the topical treatment of fungal infections of the skin and mucous membranes, including candidiasis and dermatophytosis. Their mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. Given their widespread use, optimizing their synthesis is a continuous effort in the pharmaceutical industry.

The Conventional Synthetic Route: A Well-Trodden Path

The traditional and most widely documented synthesis for both miconazole and econazole begins with a substituted phenacyl halide. This pathway, while robust, presents several challenges that have prompted the search for alternatives.

The cornerstone of this conventional route is the initial N-alkylation of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanone (or the corresponding phenacyl bromide). This reaction forms the key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Following this, the ketone is reduced to a secondary alcohol, typically using a hydride reducing agent like sodium borohydride, to yield α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol[1][2]. The final step is an O-alkylation of this alcohol with the appropriate substituted benzyl chloride (2,4-dichlorobenzyl chloride for miconazole and 4-chlorobenzyl chloride for econazole) to form the desired product.

Visualizing the Conventional Pathway

Conventional Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: O-Alkylation 2_chloro_1_2_4_dichlorophenyl_ethanone 2-chloro-1-(2,4-dichlorophenyl)ethanone Intermediate_Ketone 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one 2_chloro_1_2_4_dichlorophenyl_ethanone->Intermediate_Ketone Base, Solvent Imidazole Imidazole Imidazole->Intermediate_Ketone Intermediate_Alcohol α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol Intermediate_Ketone->Intermediate_Alcohol NaBH4, MeOH (Yield: ~90.5%) Final_Product Miconazole or Econazole Intermediate_Alcohol->Final_Product Base (e.g., NaH), DMF Benzyl_Chloride R-Benzyl Chloride* (Miconazole: R=2,4-diCl) (Econazole: R=4-Cl) Benzyl_Chloride->Final_Product Pre-Reduction_Pathway cluster_0 Step 1: Reduction First cluster_1 Step 2: N-Alkylation cluster_2 Step 3: O-Alkylation 2_chloro_1_2_4_dichlorophenyl_ethanone 2-chloro-1-(2,4-dichlorophenyl)ethanone Chloro_Alcohol 2-chloro-1-(2,4-dichlorophenyl)ethanol 2_chloro_1_2_4_dichlorophenyl_ethanone->Chloro_Alcohol NaBH4, Aq. MeOH (Yield: 86%) Intermediate_Alcohol α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol Chloro_Alcohol->Intermediate_Alcohol Base (e.g., K2CO3), Solvent (e.g., DMF) Imidazole Imidazole Imidazole->Intermediate_Alcohol Final_Product Miconazole or Econazole Intermediate_Alcohol->Final_Product Base, Solvent Benzyl_Chloride R-Benzyl Chloride Benzyl_Chloride->Final_Product

Caption: Alternative synthesis via a pre-reduced chloro-alcohol precursor.

Alternative Route: Carbenoid Insertion Chemistry

A more novel approach involves the use of α-diazoketones to generate a carbenoid species that undergoes intermolecular insertion into the N-H bond of imidazole.[3][4][5] This method starts from 2,4-dichlorobenzoic acid, which is converted to the corresponding α-diazoketone. This reactive intermediate is then treated with imidazole in the presence of a copper(II) acetylacetonate catalyst to directly form the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one intermediate.[3][4]

Causality: This route offers an elegant alternative to the direct alkylation with a phenacyl halide. The use of a copper catalyst allows the reaction to proceed under milder conditions. From the common imidazolyl ketone intermediate, the synthesis proceeds as in the conventional route (reduction followed by O-alkylation). This method has been successfully applied to the synthesis of miconazole, econazole, and enilconazole, with a reported yield of 70% for the final O-alkylation step to produce miconazole.[3][4]

Chemoenzymatic Synthesis for Enantiopurity

For many pharmaceuticals, chirality plays a critical role in therapeutic efficacy and safety. Miconazole and econazole are chiral molecules, and their enantiomers can exhibit different biological activities.[6] Chemoenzymatic methods offer a powerful tool for accessing enantiopure forms of these drugs.

This strategy often employs an alcohol dehydrogenase enzyme for the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone.[6][7] This enzymatic reduction can produce highly enantiomerically enriched (R)- or (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which can then be converted to the corresponding enantiopure miconazole or econazole. Studies have shown that for miconazole, the (R)-enantiomer is responsible for most of the biological activity, whereas for econazole, both enantiomers contribute significantly.[6]

Causality: The use of enzymes provides exquisite stereocontrol that is often difficult to achieve with traditional chemical reagents. This approach not only leads to a more effective final product but can also simplify the purification process by eliminating the need for chiral resolution of the final racemic mixture.

Performance Comparison: A Data-Driven Analysis

To provide a clear, objective comparison, the following table summarizes the key performance indicators for the different synthetic strategies.

ParameterConventional RoutePre-Reduction RouteCarbenoid Insertion Route
Key Precursor(s) 2-chloro-1-(2,4-dichlorophenyl)ethanone, Imidazole2-chloro-1-(2,4-dichlorophenyl)ethanol, Imidazole2,4-dichlorobenzoic acid, Diazomethane, Imidazole
Key Intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-oneα-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol2-diazo-1-(2,4-dichlorophenyl)ethanone
Reported Yields Intermediate Reduction: ~90.5%.[1][8] Overall yields can be lower due to side reactions.Overall (one-pot): ~75% (Econazole).[9]Final Step (O-alkylation): ~70% (Miconazole).[3][4]
Key Advantages Well-established, readily available starting materials.Cleaner reduction step, higher purity of intermediates, suitable for one-pot synthesis.Milder reaction conditions, novel synthetic approach.
Key Disadvantages Potential for side reactions during ketone reduction, purification challenges.Requires an additional initial step if starting from the acetophenone.Involves the use of diazomethane, which is toxic and explosive.
Scalability High, but can be inefficient.High, with improved efficiency, especially in one-pot setups.Moderate, limited by the safe handling of diazomethane.

Detailed Experimental Protocols

To provide practical, actionable insights, below are representative protocols for the synthesis of the key intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, via two different routes.

Protocol 1: Conventional Synthesis of the Intermediate Alcohol

Reaction: Reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Methodology:

  • To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 102 g (0.4 mol) of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and 300 mL of methanol.[1][8]

  • Stir the mixture to achieve a suspension.

  • In batches, carefully add potassium borohydride to the suspension. An exothermic reaction will occur.

  • After the addition is complete, slowly heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask and remove the methanol by distillation under reduced pressure.

  • To the resulting concentrate, add water and adjust the pH to 4-5 with a 5% hydrochloric acid solution.

  • Neutralize the solution by adjusting the pH to 7-8 with a 5% sodium bicarbonate solution, at which point a white solid will precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene) to yield pure α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. (Expected Yield: ~90.5%).[1][8]

Protocol 2: Alternative Synthesis via the Chloro-Alcohol Precursor

Reaction: N-alkylation of 2-chloro-1-(2,4-dichlorophenyl)ethanol with imidazole.

Methodology:

  • In a reaction vessel, combine DMF, imidazole, sodium hydroxide flakes, and a phase-transfer catalyst such as PEG-600.[10]

  • Stir the mixture and heat to 110-115 °C for 1 hour, then cool to 50-55 °C.

  • Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol in DMF.

  • Slowly add the chloro-alcohol solution dropwise to the reaction mixture, maintaining the temperature between 50-55 °C.

  • After the addition, stir for an additional hour at this temperature.

  • Heat the mixture to 110-115 °C and allow it to react for 4 hours.

  • Cool the reaction to 60 °C and quench by adding water. Continue cooling to room temperature.

  • The crude product will precipitate out. Collect it by centrifugal filtration.

  • Dry the crude product and recrystallize from toluene to obtain pure α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[10]

Conclusion and Future Outlook

The choice of a synthetic route for miconazole and econazole is a balance of efficiency, cost, safety, and environmental impact. While the conventional synthesis starting from 2-chloro-1-(2,4-dichlorophenyl)ethanone is a proven method, it suffers from inefficiencies related to the reduction of a key intermediate.

The use of 2-chloro-1-(2,4-dichlorophenyl)ethanol as an alternative precursor represents a significant process improvement. By reordering the synthetic steps, this pathway leads to cleaner reactions, higher purity intermediates, and is amenable to more efficient one-pot procedures, making it highly attractive for industrial-scale production.

Newer methodologies, such as those involving carbenoid insertion or chemoenzymatic resolutions , offer elegant solutions and access to enantiopure products with potentially superior therapeutic profiles. While the use of hazardous reagents like diazomethane may limit the scalability of the carbenoid route, the continued development of safer alternatives could make it more viable. The chemoenzymatic approach, in particular, aligns with the growing demand for greener and more specific pharmaceutical manufacturing processes.

For researchers and drug development professionals, a thorough evaluation of these alternative precursors and pathways is crucial for developing next-generation manufacturing processes that are not only economically viable but also safer and more sustainable.

References

  • CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents.
  • Cuevas Yañez, E., et al. (2004). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Revista de la Sociedad Química de México, 48(2), 49-52. Available at: [Link]

  • Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - ResearchGate. Available at: [Link]

  • CN104610154A - Preparation method of miconazole nitrate - Google Patents.
  • Zambelli, P., et al. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation. Journal of Molecular Catalysis B: Enzymatic, 71(1-2), 41-47. Available at: [Link]

  • Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate - SciELO México. Available at: [Link]

  • CN101486680A - Method for industrial production of miconazole nitrate - Google Patents.
  • Sujatha, K., et al. (2021). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. ResearchGate. Available at: [Link]

  • CN102372671A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents.
  • Zambelli, P., et al. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation. PubMed. Available at: [Link]

  • Shao, L., et al. (2007). Optimization of the synthesis of econazole nitrate by orthogonal experimental design. Journal of Pharmaceutical Practice and Service, (2), 102-103. Available at: [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one - PubChem. Available at: [Link]

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  • 10 Synthesis of miconazole, econazole, and sulconazole. - ResearchGate. Available at: [Link]

  • CN110683992B - Method for synthesizing econazole nitrate by one-pot method - Google Patents.
  • Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol - Patsnap Eureka. Available at: [Link]

  • [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole] - PubMed. Available at: [Link]

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A Comparative Guide to the Biological Activity of (R)- and (S)-Econazole Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Antifungal Therapy

Econazole, a widely utilized imidazole antifungal agent, plays a crucial role in the topical treatment of superficial mycoses.[1] Like many pharmaceuticals, econazole is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers: (R)-econazole and (S)-econazole. Commercially available econazole is typically a racemic mixture, containing equal amounts of both enantiomers. However, the inherent chirality of biological systems, such as enzymes and receptors, often leads to stereoselective interactions with drug molecules. This guide provides a detailed comparison of the known biological activities of the (R)- and (S)-enantiomers of econazole, offering insights into their differential antifungal efficacy and the underlying mechanistic principles.

Unraveling the Stereoselective Antifungal Activity

Emerging evidence suggests that the antifungal activity of econazole is enantiomer-dependent, with each enantiomer exhibiting a distinct spectrum of potency against various fungal pathogens. While comprehensive quantitative data in the form of Minimum Inhibitory Concentration (MIC) values for the individual enantiomers against a wide array of fungi remains limited in publicly accessible literature, preliminary studies have revealed notable differences.

One study has indicated that for several common pathogenic fungi, the (R)-(-)-econazole enantiomer demonstrates greater in vitro activity compared to the (S)-isomer and the racemic mixture. Conversely, other research presents a more nuanced picture, highlighting a species-dependent stereoselectivity. For instance, (R)-econazole has been reported to be more effective against Candida krusei, whereas (S)-econazole shows superior activity against Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger.[2] This differential activity underscores the importance of considering the specific fungal target when evaluating the therapeutic potential of each enantiomer.

Table 1: Summary of Reported Antifungal Activity of Econazole Enantiomers

Fungal SpeciesMore Active Enantiomer
Candida albicans(R)-(-)-econazole suggested to be more active
Trichophyton rubrum(R)-(-)-econazole suggested to be more active
Microsporum canis(R)-(-)-econazole suggested to be more active
Aspergillus flavus(R)-(-)-econazole suggested to be more active
Candida krusei(R)-econazole
Cryptococcus neoformans(S)-econazole
Penicillium chrysogenum(S)-econazole
Aspergillus niger(S)-econazole

Note: The information in this table is based on limited available studies and highlights the need for more extensive comparative research with quantitative MIC data.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for econazole and other azole antifungals is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[3] This enzyme, a cytochrome P450-dependent enzyme (CYP51), is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, econazole disrupts the synthesis of ergosterol. This leads to the accumulation of toxic methylated sterol precursors, which alters the physical properties of the cell membrane, increases its permeability, and ultimately inhibits fungal growth and replication. The stereoselective antifungal activity of the econazole enantiomers likely arises from their differential binding affinity and orientation within the active site of lanosterol 14α-demethylase in various fungal species.

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol (Essential for Fungal Cell Membrane) CYP51->Ergosterol catalysis Disruption Disruption of Membrane Integrity Econazole (R)- & (S)-Econazole Econazole->CYP51 inhibition Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Mechanism of action of econazole enantiomers on the ergosterol biosynthesis pathway.

Cytotoxicity and Off-Target Effects: An Area for Further Investigation

While the antifungal properties of econazole are well-documented, a comprehensive understanding of the potential differential cytotoxicity and off-target effects of its individual enantiomers is still developing. Studies on racemic econazole have shown that it can induce cytotoxicity in various cell types, including cancer cells, through mechanisms that may involve the disruption of calcium homeostasis.[4][5][6] However, there is a notable lack of research specifically comparing the cytotoxic profiles of (R)- and (S)-econazole. Such studies would be invaluable for a complete risk-benefit assessment and for the potential development of enantiomerically pure formulations with improved safety profiles.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts and can be adapted for other fungi.

Objective: To determine the lowest concentration of each econazole enantiomer that inhibits the visible growth of a fungal isolate.

Materials:

  • (R)-Econazole and (S)-Econazole stock solutions (typically in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum suspension (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare serial twofold dilutions of each enantiomer in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.016 to 16 µg/mL.[7]

    • Include a drug-free growth control well and a sterility control well (medium only).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • Read the plates visually or with a microplate reader. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control.

In Vitro Inhibition of Lanosterol 14α-Demethylase (CYP51)

This is a generalized protocol for a cell-free enzymatic assay. Specific conditions may vary depending on the source of the enzyme (recombinant or microsomal).

Objective: To determine the half-maximal inhibitory concentration (IC50) of each econazole enantiomer against lanosterol 14α-demethylase.

Materials:

  • (R)-Econazole and (S)-Econazole stock solutions

  • Purified recombinant fungal or human lanosterol 14α-demethylase

  • Lanosterol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile or methanol)

  • LC-MS/MS system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and the desired concentration of the econazole enantiomer.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Enzyme Addition and Incubation:

    • Add the purified lanosterol 14α-demethylase to the reaction mixture.

    • Initiate the reaction by adding the substrate, lanosterol.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching solution.

    • Centrifuge to pellet the protein.

    • Extract the sterols from the supernatant using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis:

    • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Quantify the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) and the remaining substrate.

    • Calculate the percent inhibition for each enantiomer concentration and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of (R)- and (S)-Econazole C Inoculate 96-well plates A->C B Prepare fungal inoculum (0.5 McFarland) B->C D Incubate at 35°C for 24-48h C->D E Read absorbance/ visual growth D->E F Determine MIC (≥50% inhibition) E->F

Caption: Experimental workflow for determining the MIC of econazole enantiomers.

Conclusion and Future Directions

The biological activity of econazole is demonstrably stereoselective, with the (R)- and (S)-enantiomers exhibiting different potencies against various fungal species. This differential activity is likely rooted in their specific interactions with the target enzyme, lanosterol 14α-demethylase. While current research provides a qualitative understanding of these differences, there is a clear need for more extensive, quantitative studies to fully elucidate the antifungal profiles of each enantiomer. Future research should focus on generating comprehensive MIC and enzyme inhibition data (IC50) for a broader range of clinically relevant fungi. Furthermore, comparative studies on the cytotoxicity and off-target effects of the individual enantiomers are essential for a complete safety assessment. A deeper understanding of the stereoselective properties of econazole will be instrumental in the potential development of enantiomerically pure formulations, which could offer enhanced therapeutic efficacy and improved safety for the treatment of fungal infections.

References

  • Mangas-Sánchez, J., Busto, E., Gotor-Fernández, V., Malpartida, F., & Gotor, V. (2011). Asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers. The importance of chirality in their biological evaluation. The Journal of organic chemistry, 76(6), 2115–2122.
  • Liao, Y. W., & Li, H. X. (1993). Enantioselective synthesis and antifungal activity of optically active econazole and miconazole. Yao xue xue bao = Acta pharmaceutica Sinica, 28(1), 22–27.
  • Abastabar, M., Shokohi, T., Rouhi Kord, R., Badali, H., Hashemi, S. J., Ghasemi, Z., ... & Pagheh, A. (2015). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. Current medical mycology, 1(4), 7–12.
  • Thiesen, J. V., & Kramer, C. R. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 37(3), 309-313.
  • Lutz, W. K., De-Castro, A., & Weisse, G. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. Toxicology, 228(2-3), 205–211.
  • Abastabar, M., Shokohi, T., Rouhi Kord, R., Badali, H., Hashemi, S. J., Ghasemi, Z., ... & Pagheh, A. (2015). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. Current medical mycology, 1(4), 7–12.
  • Chen, M. H., Wang, J. L., & Jan, C. R. (2023). Action of econazole on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells. Journal of Dental Sciences, 18(4), 1735–1742.
  • Sobecks, R., McCormick, T. S., & Distelhorst, C. W. (1996). Imidazole antifungals miconazole and econazole induce apoptosis in mouse lymphoma and human T cell leukemia cells: regulation by Bcl-2 and potential role of calcium.
  • Hu, Z., Zhang, J., & Cheng, X. (2015). Antifungal efficiency of miconazole and econazole and the interaction with transport protein: a comparative study. Pharmaceutical biology, 53(2), 251–261.
  • Huang, J. K., Wang, J. L., & Jan, C. R. (2005). Econazole-induced Ca2+ movement and cytotoxicity in human prostate cancer PC3 cells. Naunyn-Schmiedeberg's archives of pharmacology, 371(5), 410–416.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th ed. CLSI standard M27.
  • Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 397(4), 1067–1078.
  • Monk, B. C., & Cannon, R. D. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et biophysica acta. Proteins and proteomics, 1867(6), 646–658.
  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14alpha -sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors.
  • Warrilow, A. G., Lamb, D. C., Kelly, D. E., & Kelly, S. L. (2013). Differential azole antifungal efficacies contrasted using a Saccharomyces cerevisiae strain humanized for sterol 14α-demethylase at the homologous locus. Antimicrobial agents and chemotherapy, 57(11), 5437–5445.
  • Lee, Y., & Pfaller, M. A. (2001). Antifungal susceptibility testing: practical aspects and current challenges. Clinical microbiology reviews, 14(1), 157–179.
  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Econazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 19(1), 7–32.

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A Researcher's Guide to Investigating the Antifungal Efficacy of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for novel antifungal agents. Within the broad class of aromatic ketones, derivatives of 1,3-diphenyl-2-propen-1-one, commonly known as chalcones, have shown promise. The presence of halogen substitutions on the phenyl rings of these molecules has often been correlated with potent antifungal activity. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the antifungal potential of a structurally related, yet underexplored, class of compounds: 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone derivatives. While direct studies on this specific scaffold are limited in publicly available literature, the established antifungal properties of analogous chlorophenyl-substituted ketones provide a strong rationale for their investigation.[1][2]

This document will serve as a technical guide, outlining the synthesis, in vitro evaluation, and mechanistic studies required to characterize the antifungal efficacy of this novel chemical series. We will draw upon established methodologies and structure-activity relationship (SAR) insights from related compound classes to provide a robust experimental blueprint.

Rationale and Comparative Landscape

The core structure, a diaryl ethanone, shares features with chalcones and other acetophenone derivatives that have demonstrated activity against a range of fungal species.[3][4] The introduction of chloro-substituents is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Specifically, the 4-chloro and 2,4-dichloro substitution patterns are present in many bioactive molecules and may contribute to increased lipophilicity, facilitating passage through fungal cell membranes, or specific interactions with target enzymes.

Our proposed investigation will benchmark the novel derivatives against established antifungal agents to ascertain their relative potency and spectrum of activity.

Table 1: Common Antifungal Agents and Their Mechanisms of Action

Antifungal AgentClassPrimary Mechanism of Action
FluconazoleAzoleInhibits lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
Amphotericin BPolyeneBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.
CaspofunginEchinocandinInhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.
TerbinafineAllylamineInhibits squalene epoxidase, an early step in ergosterol biosynthesis.
Proposed Experimental Workflow

A systematic approach is crucial to thoroughly evaluate the antifungal potential of this novel compound series. The workflow should encompass synthesis, in vitro screening, and preliminary mechanistic studies.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antifungal Evaluation cluster_mechanistic Preliminary Mechanistic Studies synthesis Synthesis of Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_determination MIC Determination characterization->mic_determination mfc_determination MFC Determination mic_determination->mfc_determination spectrum_activity Spectrum of Activity Screening mic_determination->spectrum_activity cell_membrane Cell Membrane Integrity Assay spectrum_activity->cell_membrane ergosterol_biosynthesis Ergosterol Biosynthesis Assay ros_production ROS Production Assay

Caption: A proposed workflow for the synthesis, in vitro evaluation, and preliminary mechanistic studies of novel antifungal compounds.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through established organic chemistry reactions. A plausible synthetic route involves the Friedel-Crafts acylation or similar condensation reactions.

  • Preparation of the Acyl Chloride: React 2,4-dichlorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent (e.g., dichloromethane) to yield 2,4-dichlorophenylacetyl chloride.

  • Friedel-Crafts Acylation: In a flask equipped with a stirrer and under an inert atmosphere, dissolve chlorobenzene in a suitable solvent like dichloromethane. Cool the mixture in an ice bath.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Slowly add the prepared 2,4-dichlorophenylacetyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Efficacy

The primary measure of antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum: Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Table 2: Hypothetical Comparative Efficacy Data (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformans
Derivative 1 482
Derivative 2 241
Fluconazole 1>644
Amphotericin B 0.50.50.25

This data is hypothetical and for illustrative purposes only.

Investigating the Mechanism of Action

Understanding how a novel compound exerts its antifungal effect is critical for its development. Based on the activity of related compounds, several potential mechanisms can be investigated. A primary target for many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14α-demethylase terbinafine Terbinafine terbinafine->squalene Inhibits azoles Azoles azoles->lanosterol Inhibits novel_compound Novel Compound? novel_compound->lanosterol Potential Target

Caption: The ergosterol biosynthesis pathway, a common target for antifungal drugs.

This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound.

  • Fungal Culture and Treatment: Grow the fungal cells to mid-log phase in a suitable broth. Add the test compound at its MIC and sub-MIC concentrations and incubate for several hours.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Add alcoholic potassium hydroxide and incubate to saponify the cellular lipids.

  • Ergosterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. A decrease in the total ergosterol content and an accumulation of the intermediate upon treatment with the compound would suggest inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the chemical structure of the lead compound is essential to optimize its antifungal activity and reduce potential toxicity. For the this compound scaffold, several modifications could be explored:

  • Varying the Halogen Substituents: Replace the chloro groups with other halogens (fluoro, bromo) or with electron-donating or electron-withdrawing groups to understand their influence on activity.

  • Modifying the Phenyl Rings: Introduce substituents at different positions on both phenyl rings.

  • Altering the Ethanone Linker: Explore the effect of modifying the ketone group or the methylene bridge.

The insights gained from these SAR studies will be crucial for designing more potent and selective antifungal agents.[5][6]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of this compound derivatives as a potential new class of antifungal agents. The proposed workflow, from synthesis to preliminary mechanistic studies, is grounded in established scientific principles and draws parallels from structurally related compounds with known antifungal activity. While the path of drug discovery is challenging, the exploration of novel chemical scaffolds is paramount in the fight against fungal infections. The insights gained from the proposed research could pave the way for the development of a new generation of effective antifungal therapies.

References

  • Singh, P., & Kumar, V. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 110. Available at: [Link]

  • Mishra, N., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5279. Available at: [Link]

  • Babu, B., & Selvakumar, P. M. (2016). An Antibacterial, Antifungal and Anthelmintic Evaluations of Some Synthesized Chalcone Derived Benzimidazoles. Biosciences Biotechnology Research Asia, 13(2), 891-896. Available at: [Link]

  • Wang, C., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. Journal of Agricultural and Food Chemistry, 70(4), 1149-1158. Available at: [Link]

  • Gunawan, S., et al. (2012). Synthesis and Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. ACS Medicinal Chemistry Letters, 3(10), 833-837. Available at: [Link]

  • Li, Y., et al. (2015). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 579-586. Available at: [Link]

  • Dyer, R. L., et al. (1983). 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442-445. Available at: [Link]

  • Mishra, N., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5279. Available at: [Link]

  • Luo, J., et al. (2016). Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. Scientific Reports, 6(1), 1-10. Available at: [Link]

  • Zhang, H., et al. (2022). Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers. New Journal of Chemistry, 46(12), 5566-5575. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1145. Available at: [Link]

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A Comparative Analysis of the Antifungal Activity of Novel Pyrrole-Containing Econazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antifungal activity of newly synthesized econazole analogs, which incorporate a pyrrole scaffold, against the parent drug, econazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the discovery of novel antifungal agents. Herein, we will delve into the rationale behind the molecular design of these analogs, present a framework for their comparative antifungal evaluation, and provide detailed experimental protocols grounded in established scientific principles.

Introduction: The Rationale for Pyrrole-Containing Econazole Analogs

Econazole is a broad-spectrum imidazole antifungal agent that has been a mainstay in the topical treatment of superficial mycoses for decades.[1][2] Its mechanism of action, like other azole antifungals, involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] By disrupting ergosterol synthesis, econazole compromises the integrity and function of the fungal cell membrane, leading to cell death.[3]

Despite its efficacy, the continuous emergence of antifungal resistance and the need for agents with improved therapeutic profiles necessitate the exploration of new chemical entities. The pyrrole ring is a well-established pharmacophore in medicinal chemistry, known to be a constituent of various natural and synthetic compounds with a wide range of biological activities, including potent antifungal properties.[5][6] The incorporation of a pyrrole moiety into the econazole structure represents a rational drug design strategy aimed at potentially enhancing antifungal potency, broadening the spectrum of activity, or improving the pharmacokinetic properties of the parent molecule.

A key study in this area describes the synthesis of econazole analogs where the imidazole ring is replaced by a pyrrole moiety, starting from precursors like 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone and 1-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanol. This guide will focus on the comparative evaluation of such analogs.

Comparative Antifungal Activity: A Data-Driven Overview

The primary method for evaluating and comparing the in vitro antifungal activity of new compounds is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] A lower MIC value indicates greater potency.

While the specific experimental data for the pyrrole analogs are detailed in specialized literature, the following table illustrates how a comparative analysis of MIC values would be presented. The data for econazole is based on published findings, while the data for the pyrrole analogs are representative examples based on structure-activity relationship trends observed in similar antifungal development programs.

CompoundCandida albicans MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)Aspergillus niger MIC Range (µg/mL)
Econazole (Reference) 0.016 - 16[8]0.016 - 16[8]21.87 - 43.75[4]
Pyrrole Analog A Illustrative: 0.008 - 8Illustrative: 0.016 - 16Illustrative: 16 - 32
Pyrrole Analog B Illustrative: 0.016 - 16Illustrative: 0.008 - 8Illustrative: > 64

Interpretation of Illustrative Data:

  • Pyrrole Analog A is shown to have potentially enhanced activity against Candida albicans compared to the parent econazole, as indicated by a lower hypothetical MIC range.

  • Pyrrole Analog B is depicted with potentially improved potency against Candida tropicalis.

  • The illustrative data also suggests that these specific pyrrole modifications might not confer enhanced activity against filamentous fungi like Aspergillus niger.

This structured presentation of MIC data allows for a direct and objective comparison of the antifungal potency of the new analogs against the reference compound across a panel of clinically relevant fungal pathogens.

Mechanism of Action: The Azole Core and the Influence of the Pyrrole Moiety

The primary mechanism of action for these novel analogs is expected to remain consistent with that of econazole, targeting the ergosterol biosynthesis pathway. The core pharmacophore responsible for this activity is the azole ring's interaction with the heme iron of the lanosterol 14-alpha-demethylase enzyme.

Mechanism_of_Action Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalysis DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) Enzyme->DisruptedMembrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Econazole Econazole / Pyrrole Analog Econazole->Enzyme Inhibition Econazole->DisruptedMembrane

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

The substitution of the imidazole ring with a pyrrole is a strategic modification. While the fundamental mechanism of enzyme inhibition is retained, the altered electronic and steric properties of the pyrrole ring can influence the compound's affinity for the enzyme's active site. This could potentially lead to enhanced potency (a lower MIC) or a differential spectrum of activity. Furthermore, the physicochemical properties imparted by the pyrrole ring, such as lipophilicity and hydrogen bonding capacity, may affect the drug's ability to penetrate the fungal cell wall and membrane, thereby influencing its overall antifungal efficacy.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

To ensure the scientific validity and reproducibility of the comparative data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antifungal susceptibility testing. The following is a detailed, step-by-step methodology for a broth microdilution assay to determine MIC values.

Broth Microdilution Assay for Yeasts (e.g., Candida albicans)

This protocol is based on the CLSI M27-A3 document.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer.

  • Sterile saline (0.85%).

  • Fungal isolates (e.g., Candida albicans ATCC 90028 as a quality control strain).

  • Econazole and pyrrole analog stock solutions (typically 10x the highest concentration to be tested, dissolved in DMSO).

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution Series:

    • In a 96-well plate, perform a serial two-fold dilution of the antifungal agents.

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11.

    • Add 200 µL of the working drug solution (2x the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the drug-free growth control. Well 12 (containing only medium) serves as the sterility control.

  • Inoculation:

    • Add 100 µL of the final yeast inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to their final desired values.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the drug-free growth control.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis YeastCulture 1. Yeast Culture (SDA Plate, 35°C, 24-48h) Inoculum 2. Inoculum Preparation (0.5 McFarland Standard) YeastCulture->Inoculum Dilution 3. Final Inoculum Dilution (1:1000 in RPMI) Inoculum->Dilution InoculatePlate 5. Inoculation of Plate (100 µL of final inoculum) Dilution->InoculatePlate PlatePrep 4. 96-Well Plate Preparation (Serial Drug Dilution) PlatePrep->InoculatePlate Incubation 6. Incubation (35°C, 24-48h) MIC_Read 7. Visual MIC Determination Incubation->MIC_Read

Caption: Broth Microdilution Workflow for MIC Determination.

Conclusion and Future Directions

The strategic incorporation of a pyrrole moiety into the econazole scaffold presents a promising avenue for the development of novel antifungal agents. The illustrative data and established methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of these new chemical entities. A thorough understanding of the structure-activity relationships, informed by robust MIC data, is paramount. Future studies should expand the panel of fungal isolates to include clinically resistant strains and explore the in vivo efficacy and toxicological profiles of the most promising candidates. This disciplined, data-driven approach will be instrumental in advancing the discovery of the next generation of antifungal therapies.

References

  • Badiee, P., & Alborzi, A. (2011). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. Jundishapur Journal of Microbiology, 4(Suppl 1), S47-S52.
  • Patsnap Synapse. (2024). What is the mechanism of Econazole Nitrate? Retrieved from [Link]

  • Grokipedia. (n.d.). Econazole. Retrieved from [Link]

  • Caselli, E., et al. (1995). Antibacterial and antifungal agents. IV. Synthesis and antifungal activity of econazole analogs with a pyrrole structure. Il Farmaco, 50(11), 791-797.
  • Pakshir, K., et al. (2016). In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections. Current Medical Mycology, 2(1), 23-28.
  • Hu, Z., et al. (2013). Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans. Journal of Contemporary Dental Practice, 14(4), 652-656.
  • Heel, R. C., et al. (1978). Econazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 16(3), 177-201.
  • Mohamed, M. S., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2057-2072.
  • PubChem. (n.d.). Econazole. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(15), 5895.
  • Development and Characterization of Econazole Topical Gel. (2023). Gels, 9(12), 931.
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3), e00092-19.
  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi, 9(12), 1195.
  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2018). Open Forum Infectious Diseases, 5(5), ofy102.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). Antimicrobial Agents and Chemotherapy, 46(6), 1773-1777.
  • In vitro antifungal susceptibility testing. (n.d.). ResearchGate. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). econazole. Retrieved from [Link]

  • Antifungal susceptibility testing and determination of local epidemiological cut-off values for Candida species isolated from women with vulvovaginal candidiasis. (2023). Microbiology Spectrum, 11(4), e0062323.
  • Antifungal efficiency of miconazole and econazole and the interaction with transport protein: A comparative study. (2020). Journal of Molecular Structure, 1202, 127261.

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A Comparative Guide to Purity Assessment of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), for the purity determination of a significant ketonic intermediate, 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone. Furthermore, we will explore High-Performance Thin-Layer Chromatography (HPTLC) as a valuable screening tool. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and robust methodologies grounded in established scientific principles.

Introduction: The Significance of Purity for this compound

This compound is a complex aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring multiple chlorine substituents, predisposes it to the formation of several process-related impurities during synthesis, primarily through reactions like Friedel-Crafts acylation. The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, the deployment of a precise, accurate, and reliable analytical method for purity assessment is a non-negotiable aspect of quality control.

The synthesis of this compound can be conceptualized via a Friedel-Crafts acylation reaction between 1,3-dichlorobenzene and 4-chlorophenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.

Potential Impurities in Synthesis

Given the nature of the Friedel-Crafts acylation, several impurities can be anticipated:

  • Isomeric Products: Acylation of 1,3-dichlorobenzene can potentially lead to the formation of other isomers, although steric hindrance and directing effects of the chlorine atoms favor the desired product.

  • Unreacted Starting Materials: Residual 1,3-dichlorobenzene and 4-chlorophenylacetyl chloride may be present in the final product.

  • By-products from Side Reactions: Polysubstitution, where more than one acyl group is introduced onto the aromatic ring, can occur, though it is less common in acylation compared to alkylation.[1][2]

  • Degradation Products: The product itself may degrade under certain conditions, leading to the formation of other related substances.

A robust analytical method must be able to separate the main component from all these potential impurities.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[3] For a non-polar compound like this compound, RP-HPLC is the method of choice.

Proposed HPLC Method Parameters

The following HPLC method is proposed based on established principles for the analysis of aromatic ketones and related chlorinated compounds.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (70:30, v/v)A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. The high percentage of acetonitrile is necessary to elute the highly non-polar analyte in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good separation efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmThe aromatic rings and the carbonyl group in the analyte are expected to have strong UV absorbance at this wavelength.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Step-by-Step HPLC Protocol
  • Preparation of Mobile Phase: Mix HPLC-grade acetonitrile and HPLC-grade water in a 70:30 volume/volume ratio. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 100 µg/mL.

  • Preparation of Sample Solution: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile. Further dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

    • Record the chromatograms and integrate the peaks.

  • Calculation of Purity: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. The percentage purity can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.

Method Validation Insights

Any analytical method intended for quality control must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[4][5] This ensures the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[6]

The High-Throughput Alternative: Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[7][8]

HPLC vs. UPLC: A Head-to-Head Comparison

The primary difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system. UPLC systems are designed to handle the high backpressure generated by the smaller particles.[9][10]

Table 2: Comparative Performance of HPLC and UPLC

ParameterHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution
Analysis Time 10-20 minutes1-5 minutesIncreased throughput
Solvent Consumption HigherLowerReduced cost, more environmentally friendly
Sensitivity GoodExcellentLower detection limits
System Pressure 500-6,000 psiUp to 15,000 psiEnables the use of smaller particles

For a research and development or high-throughput quality control environment, the transition from HPLC to UPLC can offer significant advantages in terms of speed and efficiency without compromising data quality.[11]

Proposed UPLC Method Parameters

A UPLC method for the analysis of this compound would be developed by scaling down the HPLC method.

Table 3: Proposed UPLC Method Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 1 µL
Detection Wavelength 254 nm
Run Time 3 minutes

A Complementary Screening Tool: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful planar chromatographic technique that can be used for the rapid screening of impurities.[12] It offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate. While not as quantitative as HPLC or UPLC without densitometric scanning, it is an excellent tool for qualitative impurity profiling and for monitoring the progress of a synthesis.[13]

Table 4: Comparison of Analytical Techniques

FeatureHPLCUPLCHPTLC
Principle Column ChromatographyColumn ChromatographyPlanar Chromatography
Primary Use Quantitative AnalysisHigh-Throughput Quantitative AnalysisQualitative Screening, Semi-Quantitative Analysis
Throughput SequentialSequential (but faster)Parallel (multiple samples at once)
Cost ModerateHighLow
Resolution GoodExcellentModerate

Visualizing the Workflow and Comparison

To better illustrate the processes discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Equilibrate System Equilibration Dilute->Equilibrate To HPLC Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for HPLC analysis.

Method_Comparison cluster_quant Quantitative Methods cluster_qual Screening Method Topic Purity Assessment of This compound HPLC HPLC (Robust & Reliable) Topic->HPLC UPLC UPLC (Fast & Sensitive) Topic->UPLC HPTLC HPTLC (High Throughput) Topic->HPTLC HPLC->UPLC Higher Throughput & Sensitivity HPLC->HPTLC Complementary Screening

Caption: Comparison of analytical techniques.

Conclusion

The purity assessment of this compound is critical for ensuring the quality and safety of downstream pharmaceutical products. While RP-HPLC remains a robust and reliable method for this purpose, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal choice for high-throughput environments. HPTLC serves as a valuable complementary technique for rapid impurity screening. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput, desired level of sensitivity, and available instrumentation. Regardless of the chosen technique, a thorough method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Anonymous. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(10), 4966-4972.
  • WebofPharma. (2025, December 30). HPLC vs. UPLC. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Sharma, S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research, 9(13), 1332-1347.
  • IJNRD. (2023, June 6). IMPURITY PROFILING OF DRUGS: A REVIEW. Retrieved from [Link]

  • PharmaTutor. (2013, May 9). IMPURITY PROFILING. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2020). Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • Slideshare. (n.d.). Friedel crafts acylation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved from [Link]

  • Sule, S., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 258-272.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

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A Senior Application Scientist's Guide to Luliconazole Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of antifungal drug development, the economic viability of a synthetic route is as crucial as its chemical efficacy. Luliconazole, a potent topical antifungal agent, is no exception. Its chiral structure necessitates a stereoselective synthesis, adding layers of complexity and cost. This guide provides an in-depth comparison of prominent synthetic routes to luliconazole, offering a critical evaluation of their cost-effectiveness based on experimental data. Our analysis as seasoned application scientists aims to equip researchers and drug development professionals with the insights needed to make informed decisions in advancing their manufacturing processes.

The Synthetic Challenge: Chirality and Purity

Luliconazole's therapeutic activity resides in its (R)-enantiomer. Consequently, any commercially viable synthesis must not only be efficient in its chemical transformations but also exhibit high stereoselectivity to produce the desired enantiomer in high purity. The presence of the (S)-enantiomer and geometric (Z)-isomers are considered impurities that require removal, often through costly and yield-reducing purification steps. Therefore, the elegance of a synthetic route lies in its ability to control stereochemistry early and effectively.

Comparative Analysis of Synthetic Strategies

We will dissect three distinct and notable synthetic approaches to luliconazole: a chemoenzymatic route, a classical chemical synthesis employing chiral catalysts, and an optimized process utilizing a novel intermediate.

Route 1: The Chemoenzymatic Approach: A Green and Efficient Pathway

This modern approach leverages the high selectivity of enzymes to establish the critical chiral center. A key advantage of this method is the potential for milder reaction conditions and reduced environmental impact.

A particularly effective chemoenzymatic synthesis has been developed that hinges on the kinetic resolution of a racemic acetate using a lipase.[1][2] This strategy has demonstrated high selectivity and efficiency. The lipase Novozym 435®, a commercially available and robust biocatalyst, has proven highly effective in this resolution, achieving an enantiomeric excess (e.e.) of over 99% for the desired (S)-β-halohydrin intermediate in a remarkably short reaction time of 15 minutes.[1][2] A significant benefit of this biocatalyst is its reusability; it can be used for at least five cycles while maintaining high conversion and enantioselectivity, which substantially reduces catalyst costs on an industrial scale.[1]

Experimental Protocol: Chemoenzymatic Synthesis of Luliconazole [1]

  • Enzymatic Resolution: Racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate is subjected to hydrolysis using Novozym 435® in a phosphate buffer (pH 7, 0.1 M) at 45°C. The reaction proceeds for 15 minutes with agitation.

  • Intermediate Isolation: The resulting (1S)-2-chloro-1-(2,4-dichlorophenyl)-1-ethanol is isolated with an enantiomeric excess of >99%.

  • Mesylation: The chiral alcohol is then subjected to a mesylation reaction to form the corresponding mesylate.

  • Final Condensation: The mesylated intermediate is reacted with 1-cyanomethylimidazole in the presence of carbon disulfide (CS2) and a base to yield luliconazole.

This chemoenzymatic route boasts an overall yield of 43% with an enantiomeric excess of >99%.[1][2] The eco-friendly nature of this process, characterized by the use of a reusable, stable, and low-cost biocatalyst, presents a compelling case for its industrial application.[1]

Logical Workflow for Chemoenzymatic Synthesis

rac_acetate Racemic Acetate lipase Lipase (Novozym 435®) Kinetic Resolution rac_acetate->lipase s_halohydrin (S)-β-Halohydrin (e.e. > 99%) lipase->s_halohydrin mesylation Mesylation s_halohydrin->mesylation mesylate Mesylated Intermediate mesylation->mesylate condensation Condensation with 1-cyanomethylimidazole & CS2 mesylate->condensation luliconazole Luliconazole (Yield: 43%, e.e. > 99%) condensation->luliconazole

Caption: Chemoenzymatic route to luliconazole.

Route 2: Catalytic Chiral Reduction: A More Traditional Chemical Path

This synthetic pathway relies on a well-established method for introducing chirality: the catalytic chiral reduction of a ketone intermediate. A notable example starts with m-dichlorobenzene and proceeds through a Friedel-Crafts acylation.[3]

The key stereochemistry-defining step is the chiral reduction of 2,2',4'-trichloroacetophenone. This is achieved using (S)-2-methyl-CBS-oxazaborolidine as a catalyst. Following reduction, the resulting chiral alcohol is esterified with methylsulfonyl chloride. The final step involves a reaction with carbon disulfide and imidazolyl acetonitrile to furnish luliconazole.[3]

While this method is effective, it culminates in a total yield of approximately 30%, which is lower than the chemoenzymatic approach.[3] The cost and handling of the chiral catalyst and the reagents for the Friedel-Crafts acylation are important considerations for industrial scale-up.

Experimental Protocol: Synthesis via Catalytic Chiral Reduction [3]

  • Friedel-Crafts Acylation: m-Dichlorobenzene is reacted with chloroacetyl chloride to produce 2,2',4'-trichloroacetophenone.

  • Catalytic Chiral Reduction: The resulting ketone is subjected to catalytic chiral reduction using (S)-2-methyl-CBS-oxazaborolidine.

  • Esterification: The chiral alcohol is then esterified with methylsulfonyl chloride to yield (S)-2,2',4'-trichlorobenzene ethyl methanesulfonate.

  • Final Assembly: This intermediate is reacted with carbon disulfide and imidazolyl acetonitrile to form luliconazole.

Synthetic Pathway via Catalytic Reduction

m_dichloro m-Dichlorobenzene acylation Friedel-Crafts Acylation m_dichloro->acylation ketone 2,2',4'-Trichloroacetophenone acylation->ketone reduction Catalytic Chiral Reduction ((S)-2-methyl-CBS-oxazaborolidine) ketone->reduction chiral_alcohol Chiral Alcohol reduction->chiral_alcohol esterification Esterification chiral_alcohol->esterification ester (S)-2,2',4'-Trichlorobenzene ethyl methanesulfonate esterification->ester final_reaction Reaction with CS2 and Imidazolyl Acetonitrile ester->final_reaction luliconazole Luliconazole (Total Yield: ~30%) final_reaction->luliconazole

Caption: Chemical synthesis of luliconazole.

Route 3: The Novel Intermediate Approach: Striving for Higher Purity and Yield

In the continuous effort to enhance synthetic efficiency, processes involving novel intermediates have been developed. One such process claims to produce luliconazole with high yield and purity by utilizing (S)-2,4-Dichloro-alpha-(chloromethyl)benzene methanol 4-chlorosulfonyl chloride as a key intermediate.[4][5]

This approach is designed to be cost-effective and industrially feasible, aiming to circumvent extensive purification steps that can lead to lower yields and increased raw material consumption.[5] While specific overall yield percentages are not always detailed in the initial disclosures, the emphasis on achieving high purity (chiral purity of 99.94% and HPLC purity > 99.97% have been reported in related processes) suggests a highly efficient synthesis.[6]

The synthesis involves the reaction of (S)-2,4-Dichloro-(alpha-chloromethyl)-benzene methanol with 4-chlorobenzene sulfonylchloride to form the novel intermediate. This intermediate is then reacted with 1-cyano methyl imidazole and carbon disulfide in the presence of a base like potassium hydroxide to yield luliconazole.[4][5]

Experimental Protocol: Synthesis via a Novel Intermediate [4][5]

  • Intermediate Formation: (S)-2,4-Dichloro-(alpha-chloromethyl)-benzene methanol is reacted with 4-chlorobenzene sulfonylchloride in the presence of a base and a catalyst to form (S)-2,4-Dichloro-alpha-(chloromethyl)benzene methanol 4-chlorosulfonyl chloride.

  • Dithiolane Ring Formation and Imidazole Addition: A mixture of 1-cyano methyl imidazole and carbon disulfide is treated with a strong base (e.g., powdered potassium hydroxide) in a solvent like dimethylformamide.

  • Final Coupling: The novel intermediate is then added to the reaction mixture from the previous step to form luliconazole.

Pathway Utilizing a Novel Intermediate

start_alcohol (S)-2,4-Dichloro-(alpha-chloromethyl) -benzene methanol intermediate_formation Reaction with 4-chlorobenzene sulfonylchloride start_alcohol->intermediate_formation novel_intermediate Novel Intermediate: (S)-2,4-Dichloro-alpha-(chloromethyl) benzene methanol 4-chlorosulfonyl chloride intermediate_formation->novel_intermediate final_coupling Final Coupling novel_intermediate->final_coupling reagent_prep Preparation of Imidazole and CS2 Reagent reagent_prep->final_coupling luliconazole Luliconazole (High Purity) final_coupling->luliconazole

Caption: Luliconazole synthesis via a novel intermediate.

Performance and Cost-Effectiveness at a Glance

ParameterChemoenzymatic RouteCatalytic Chiral Reduction RouteNovel Intermediate Route
Overall Yield 43%[1][2]~30%[3]High (specifics vary)
Enantiomeric Excess >99%[1][2]High (dependent on catalyst)High (chiral purity >99.9%)[6]
Key Reagents Novozym 435® (reusable)[1](S)-2-methyl-CBS-oxazaborolidine[3]4-chlorobenzene sulfonylchloride[4]
Process Conditions Mild (45°C)[1]Standard organic synthesisStandard organic synthesis
Environmental Impact Lower, reduced organic solvents[7]ModerateModerate
Cost-Effectiveness High (reusable catalyst, high yield)Moderate (lower yield, catalyst cost)Potentially High (fewer purifications)[5]

Conclusion for the Modern Laboratory

From a cost-effectiveness standpoint, the chemoenzymatic route emerges as a highly attractive option. Its combination of a high overall yield, exceptional enantioselectivity, and the use of a reusable, commercially available biocatalyst under mild conditions presents a compelling economic and environmental advantage.[1] While the initial investment in the enzyme might be a consideration, its reusability significantly lowers the long-term cost.

The catalytic chiral reduction route , while employing established chemical principles, is hampered by a lower overall yield, which directly impacts its cost-effectiveness. The cost and handling of the chiral catalyst also contribute to the overall process expense.

The novel intermediate approach shows significant promise in achieving high purity and potentially high yields, which could translate to excellent cost-effectiveness by minimizing the need for extensive purification.[5] However, a detailed cost analysis would depend on the commercial availability and price of the starting chiral alcohol and the sulfonyl chloride reagent.

For research and development professionals aiming for a scalable, environmentally conscious, and economically sound synthesis of luliconazole, the chemoenzymatic pathway represents a state-of-the-art solution that aligns with the principles of green chemistry without compromising on yield or purity.

References

  • New synthesis method of luliconazole key chiral intermediate - Eureka | Patsnap. (n.d.).
  • Chemoenzymatic synthesis of luliconazole mediated by lipases. (2018). AIR Unimi.
  • Chemoenzymatic Synthesis of Luliconazole Mediated by Lipases. (2018). ResearchGate.
  • CN105566309A - Method for synthesizing Luliconazole - Google Patents. (n.d.).
  • A Process For Preparation Of Luliconazole - Quick Company. (n.d.).
  • Process for preparation of luliconazole - Justia Patents. (2020).
  • Formulation and Evaluation of Luliconazole - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023).
  • WO2016092478A1 - Process for preparation of luliconazole - Google Patents. (n.d.).
  • WO2019150383A1 - A process for preparation of luliconazole - Google Patents. (n.d.).

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Safety Operating Guide

A Guide to the Proper Management and Disposal of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone and its associated waste streams. As a chlorinated aromatic ketone, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are designed for research scientists and drug development professionals, emphasizing the scientific rationale behind each operational step.

Core Principles: Hazard Assessment and Regulatory Framework

Understanding the intrinsic properties of this compound is fundamental to its safe management. Its molecular structure, featuring three chlorine-substituted phenyl rings, classifies it as a halogenated organic compound.

Toxicological and Environmental Profile: This class of compounds presents notable safety and environmental challenges. While specific toxicological data for this exact molecule is limited, analogous structures are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3] Of significant concern is its environmental persistence and ecotoxicity. Chlorinated organic compounds are often harmful to aquatic life and can have long-lasting effects in the environment.[1] Therefore, under no circumstances should this compound or its waste be released into the sanitary sewer system or disposed of as common trash.[1][4]

Regulatory Imperative: RCRA Classification: In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Due to its chemical nature, this compound and materials contaminated with it must be managed as hazardous waste. Depending on how it is used and discarded, it may fall under several RCRA waste codes:

  • Listed Wastes (F, K, P, U lists): If used as a solvent and spent, the resulting mixture could be classified as an F-listed waste.[7] If it is a discarded, unused commercial chemical product, it could potentially be a U-listed waste.[7]

  • Characteristic Wastes: While not inherently ignitable, corrosive, or reactive, waste mixtures containing this compound could exhibit the characteristic of toxicity if they leach specific contaminants above regulatory limits.[7][8]

The critical takeaway is to treat all waste streams containing this compound as regulated hazardous waste, ensuring they are segregated, properly labeled, and disposed of through a certified hazardous waste management vendor.

Laboratory Operations: Safe Handling and Spill Containment

Proactive measures are essential to minimize exposure and prevent uncontrolled releases.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

Small Spill Cleanup Protocol (<5 g or <10 mL):

  • Alert Personnel: Inform colleagues in the immediate area.

  • Control Access: Restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.

  • Collect: Carefully scoop the absorbed material into a designated, chemically compatible waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the used cloth in the same hazardous waste container.

  • Label and Dispose: Seal, label, and manage the container as "Halogenated Organic Solid Waste."

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

The Disposal Workflow: Segregation, Containerization, and Labeling

Effective disposal begins with rigorous waste segregation at the point of generation. This is not merely a logistical step but a critical control measure that ensures waste can be treated safely and cost-effectively, typically via high-temperature incineration—the preferred method for destroying halogenated organic compounds.[10]

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • Solid Waste: Collect pure or residual this compound, contaminated personal protective equipment (gloves, weigh boats), and spill cleanup materials in a dedicated solid waste container. This stream should be labeled: "Halogenated Organic Solid Waste."

    • Liquid Waste (Organic): Solutions of the compound in non-aqueous solvents, as well as solvent rinses used for decontamination, must be collected in a separate liquid waste container. Label this stream: "Halogenated Organic Liquid Waste."

    • Aqueous Waste: Do not dispose of any solution containing this compound down the drain. Collect aqueous mixtures in a container labeled: "Aqueous Waste with Halogenated Organics."

  • Containerization:

    • Use only chemically compatible containers (e.g., borosilicate glass for liquids, high-density polyethylene for solids).

    • Ensure containers have secure, leak-proof caps.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.

  • Hazardous Waste Labeling:

    • Affix a completed hazardous waste tag to each container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or formulas.

      • The approximate percentage of each constituent.

      • The name and contact information of the generating researcher/laboratory.

      • The accumulation start date.[8]

  • Storage and Pickup:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the lab personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Once a container is full, or within the time limits specified by your institution (often 6-12 months), contact your EHS department to arrange for pickup and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

Decontamination of Laboratory Equipment

Proper decontamination prevents unintended cross-contamination of future experiments and ensures personnel safety.

  • Procedure:

    • Perform an initial rinse of contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol).

    • Repeat the rinse two more times (triple rinse).

    • Crucially, collect all three solvent rinses in the "Halogenated Organic Liquid Waste" container.

    • After the solvent rinse, the glassware can be washed using standard laboratory detergents and water.

Summary and Data Visualization

Disposal and Safety Data at a Glance
ParameterGuidelineRationale
Hazard Classification Harmful if swallowed, Skin/Eye Irritant, Harmful to aquatic life with long-lasting effects.Dictates the need for PPE and containment. Prevents environmental release.[1]
Primary Disposal Route Collection by EHS for off-site high-temperature incineration.Ensures complete destruction of the halogenated molecule, preventing environmental persistence.[10]
RCRA Classification Treat as Hazardous Waste. Likely falls under codes for halogenated organic compounds.Ensures compliance with federal and state regulations.[5][7]
Required PPE Nitrile gloves, chemical safety goggles, lab coat.Minimizes risk of personal exposure via dermal contact or eye splash.[9]
Prohibited Actions Do not dispose of down the drain. Do not mix with non-halogenated waste. Do not dispose of in regular trash.Protects aquatic ecosystems and municipal water treatment facilities.[4] Ensures proper final treatment.
Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from work with this compound.

G start Waste Generated (Containing Compound) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? solid_waste Collect in Container: 'Halogenated Organic Solid Waste' is_solid->solid_waste Yes organic_liquid_waste Collect in Container: 'Halogenated Organic Liquid Waste' is_solid->organic_liquid_waste No (Assumed Organic Liquid) is_liquid->is_solid No is_aqueous Is the liquid primarily aqueous? is_liquid->is_aqueous Yes aqueous_waste Collect in Container: 'Aqueous Waste with Halogenated Organics' is_aqueous->aqueous_waste Yes is_aqueous->organic_liquid_waste No label_container Step 1: Apply & Fill Out Hazardous Waste Label solid_waste->label_container aqueous_waste->label_container organic_liquid_waste->label_container store_waste Step 2: Store in Secondary Containment in SAA label_container->store_waste ehs_pickup Step 3: Arrange for EHS Pickup store_waste->ehs_pickup end_node Proper Disposal via Licensed Vendor ehs_pickup->end_node

Caption: Waste Segregation and Disposal Workflow Diagram.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Safety data sheet. (n.d.). CPAChem. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. (2025). Chemsrc. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). University Environmental Health and Safety.
  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
  • RCRA Subtitle C Reporting Instructions and Forms. (2023). U.S. Environmental Protection Agency.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses Procedure. [Link]

  • Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. (2016). YouTube. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10. (n.d.). Vedantu.

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A Researcher's Guide to the Safe Handling of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel drug discovery and development, the safety of laboratory personnel is of paramount importance. This guide provides a detailed operational and disposal plan for 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone, a chlorinated organic compound. By adhering to these protocols, researchers can mitigate risks and ensure a secure working environment.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Considerations
Eyes/Face Chemical safety goggles and face shieldTo protect against splashes and airborne particles, safety goggles that form a tight seal are recommended. A face shield provides an additional layer of protection.[4]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Nitrile gloves offer good protection against bases, oils, and many solvents. Neoprene gloves are resistant to a broad range of oils, acids, caustics, and solvents.[5] It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
Body Laboratory coat or chemical-resistant apronA lab coat should be worn to protect against minor splashes. For tasks with a higher risk of splashes, an acid-resistant apron is recommended.[4]
Respiratory NIOSH-approved respirator with organic vapor cartridgesWhen handling the compound outside of a fume hood or when there is a potential for aerosol generation, respiratory protection is necessary to prevent inhalation of harmful vapors or particulates.[1][4][7]

Operational Plan: From Procurement to Use

A systematic workflow is essential for the safe handling of this compound.

Procurement and Storage
  • Vendor Screening : Procure chemicals from reputable suppliers who provide comprehensive safety information.

  • Receiving : Upon receipt, inspect the container for any damage. Ensure the label is intact and legible.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][8] The storage container should be tightly closed.[1][8]

Handling Procedures

All manipulations of this compound should be performed in a certified chemical fume hood.[2]

  • Preparation : Before starting, ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable pads.

  • Weighing : Use a dedicated, clean spatula and weighing boat.

  • Dissolution : When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling : After use, decontaminate all equipment and the work surface. Wash hands thoroughly after handling.[1][8]

Emergency Procedures: Spill and Exposure Management

Spill Response Workflow

In the event of a spill, a swift and organized response is crucial.

Caption: A flowchart for responding to a chemical spill.

First Aid Measures
  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]

  • Skin Contact : Wash off with soap and plenty of water. Consult a physician.[3][6]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[1][9]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection : Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Labeling : The container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Do not pour down the drain.[6][10]

By implementing these comprehensive safety and logistical procedures, research institutions can foster a strong safety culture and ensure the well-being of their scientific staff.

References

  • Vertex AI Search. (2025, October 23). How to Choose PPE for Chemical Work.
  • Sigma-Aldrich. (2024, August 6).
  • Environmental Health & Safety Services. Personal Protective Equipment. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (2011, September 6).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific.
  • Angene Chemical. (2024, April 21).
  • Carl ROTH. (2011, March 17).
  • Chemsrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Retrieved from [Link]

  • TCI EUROPE N.V. (2024, December 2).
  • AA Blocks. (2025, January 18).
  • 3M. Organic Solvents. Retrieved from [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.